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4-Chloro-6-(difluoromethoxy)-2-methylquinoline Documentation Hub

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  • Product: 4-Chloro-6-(difluoromethoxy)-2-methylquinoline
  • CAS: 1156276-49-1

Core Science & Biosynthesis

Foundational

Biological Activity of Substituted Quinoline Derivatives: A Technical Guide

Executive Summary The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. While historically anchored...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. While historically anchored by the antimalarial success of chloroquine and quinine, modern substituted quinoline derivatives have emerged as potent effectors in oncology (via topoisomerase and kinase inhibition) and antimicrobial therapeutics (via DNA gyrase interference).

This technical guide provides a structural, mechanistic, and experimental framework for researchers developing novel quinoline-based small molecules. It moves beyond generic descriptions to focus on the structure-activity relationships (SAR) that drive potency and the specific protocols required to validate these biological activities.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The biological versatility of quinoline stems from its electronic distribution and the ability to position functional groups to interact with distinct binding pockets.

Core SAR Logic

The quinoline ring system allows for substitutions that modulate lipophilicity (LogP), pKa, and steric fit.

PositionPrimary Biological ImpactKey Substitutions & Effects
C-4 Target Binding / DNA Intercalation Amino group: Essential for antimalarial activity (e.g., chloroquine). Facilitates

-

stacking with heme or DNA base pairs.Aryl/Heteroaryl: Enhances kinase affinity (e.g., EGFR inhibitors).
C-2 Steric Selectivity / Lipophilicity Aryl groups: Often improve anticancer potency by filling hydrophobic pockets in enzymes like Topoisomerase II.Alkyl chains: Modulate solubility and membrane permeability.
C-6 & C-7 Metabolic Stability / Electronic Tuning Halogens (Cl, F): Block metabolic oxidation sites; electron-withdrawing nature increases acidity of the N-heterocycle (crucial for antimalarial accumulation in the acidic digestive vacuole).Methoxy (-OMe): Electron-donating; often improves solubility.
C-8 Chelation / Toxicity Modulation Amino group: Found in primaquine; associated with gametocytocidal activity but also hemolytic toxicity (G6PD deficiency).
Visualization: Quinoline SAR Map

The following diagram illustrates the functional logic of the quinoline scaffold.

QuinolineSAR Core Quinoline Scaffold (Benzo[b]pyridine) Pos4 Position C-4 (Critical Binding) Core->Pos4 Pos2 Position C-2 (Steric/Hydrophobic) Core->Pos2 Pos67 Positions C-6 / C-7 (Metabolic/Electronic) Core->Pos67 Pos8 Position C-8 (Chelation/Toxicity) Core->Pos8 Eff4 DNA Intercalation Heme Stacking Kinase Hinge Binding Pos4->Eff4 Eff2 Hydrophobic Pocket Fill Lipophilicity Modulation Pos2->Eff2 Eff67 Block Oxidation (F, Cl) Acidity Modulation (pKa) Pos67->Eff67 Eff8 Metal Chelation Gametocytocidal Activity Pos8->Eff8

Figure 1: Functional mapping of the quinoline scaffold, highlighting critical substitution sites for medicinal chemistry optimization.

Part 2: Therapeutic Mechanisms[1]

Antimalarial Activity: Heme Detoxification

The classic mechanism for 4-aminoquinolines involves the inhibition of hemozoin formation.[1]

  • Mechanism: The malaria parasite digests hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic.[2] The parasite detoxifies this by polymerizing it into insoluble hemozoin (

    
    -hematin).
    
  • Quinoline Action: The quinoline nucleus enters the acidic digestive vacuole (via pH trapping due to the basic ring nitrogen). It binds to dimeric heme via

    
    -
    
    
    
    stacking, preventing polymerization. The accumulation of free heme–drug complexes lyses the parasite membranes.
Anticancer Activity: Topoisomerase & Kinase Inhibition

Modern derivatives target the replicative machinery of cancer cells.[3]

  • Topoisomerase II Inhibition: Planar quinoline derivatives intercalate between DNA base pairs, stabilizing the cleavable complex formed by Topoisomerase II and DNA. This prevents DNA religation, leading to double-strand breaks and apoptosis.

  • Kinase Inhibition: Substituted quinolines (often with C-4 anilino groups) mimic ATP, binding to the hinge region of tyrosine kinases (e.g., EGFR, VEGFR), thereby blocking downstream pro-survival signaling.

Visualization: Mechanism of Action Pathways

MOA cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway Hemoglobin Hemoglobin FreeHeme Free Heme (Toxic) Hemoglobin->FreeHeme Proteolysis Hemozoin Hemozoin (Inert) FreeHeme->Hemozoin Polymerization ParasiteDeath Parasite Lysis FreeHeme->ParasiteDeath Accumulation Quinoline Quinoline Derivative Quinoline->FreeHeme Capping / Stacking DNA Genomic DNA CleavableComplex DNA-Topo II Complex DNA->CleavableComplex Topo II Binding TopoII Topoisomerase II Apoptosis Apoptosis CleavableComplex->Apoptosis DS Breaks Quinoline2 Quinoline Derivative Quinoline2->CleavableComplex Stabilization

Figure 2: Dual mechanistic pathways of quinoline derivatives in antimalarial (heme toxicity) and anticancer (DNA damage) applications.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and evaluation of quinoline derivatives.

Protocol A: Friedländer Synthesis (Chemical Synthesis)

The Friedländer synthesis is the most robust method for generating 2,3,4-substituted quinolines. It involves the condensation of 2-aminoaryl ketones with carbonyl compounds containing a reactive


-methylene group.[4][5][6]

Reagents:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone)[5]

  • 
    -Methylene ketone (e.g., cyclohexanone or acetylacetone)
    
  • Catalyst: Sulfamic acid (

    
    ) or Molecular Iodine (
    
    
    
    )
  • Solvent: Ethanol or Methanol

Procedure:

  • Stoichiometry: Mix 2-aminoaryl ketone (1.0 mmol) and the

    
    -methylene ketone (1.2 mmol) in ethanol (5 mL).
    
  • Catalysis: Add 10 mol% of Sulfamic acid.

  • Reaction: Reflux the mixture at 80°C. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Reaction typically completes in 2–4 hours.

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice.

  • Isolation: Filter the solid precipitate. Wash with cold water to remove the acid catalyst.

  • Purification: Recrystallize from hot ethanol to obtain the pure quinoline derivative.

Protocol B: -Hematin Inhibition Assay (Antimalarial Screen)

This cell-free assay screens for the ability of the derivative to inhibit hemozoin formation, a proxy for antimalarial activity.

Reagents:

  • Hemin chloride (bovine)

  • DMSO[1][7]

  • Acetate buffer (0.2 M, pH 5.0)

  • Tween-20

Procedure:

  • Preparation: Dissolve hemin chloride in DMSO (10 mg/mL).

  • Incubation: In a 96-well plate, mix:

    • 100

      
      L of Hemin solution (diluted to 0.5 mg/mL in acetate buffer).
      
    • 100

      
      L of the test quinoline derivative (varying concentrations: 0–100 
      
      
      
      M).
  • Polymerization: Incubate at 37°C for 18–24 hours to allow

    
    -hematin formation.
    
  • Quantification:

    • Centrifuge the plate (if using V-bottom) or filter to separate the insoluble

      
      -hematin pellet.
      
    • Wash the pellet with DMSO to remove unpolymerized free heme.

    • Dissolve the pellet in 0.1 M NaOH.

    • Measure absorbance at 405 nm .

  • Analysis: Lower absorbance compared to control indicates inhibition of polymerization. Calculate

    
    .
    
Protocol C: MTT Cytotoxicity Assay (Anticancer Screen)

Reagents:

  • Cell lines (e.g., HeLa, MCF-7)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO[1][7]

Procedure:

  • Seeding: Seed cancer cells (

    
     cells/well) in a 96-well plate. Incubate for 24 hours at 37°C / 5% 
    
    
    
    .
  • Treatment: Add the quinoline derivative at graded concentrations. Incubate for 48 hours.

  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm .

  • Calculation:

    
    .
    

Part 4: Future Outlook & Hybridization

The future of quinoline pharmacology lies in Molecular Hybridization . To overcome resistance (e.g., chloroquine-resistant P. falciparum or multidrug-resistant tumors), researchers are fusing quinolines with other pharmacophores.

  • Quinoline-Triazole Hybrids: Enhance antifungal and anticancer profiles by combining the DNA intercalation of quinoline with the linker properties of triazoles.

  • Quinoline-Chalcone Hybrids: Target tubulin polymerization and induce oxidative stress in cancer cells.

  • Metal-Complexed Quinolines: Ruthenium or Gold-quinoline complexes are showing promise as highly potent anticancer agents with different mechanisms than cisplatin.

References

  • Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic."[5][6][8][9][10] Saudi Pharmaceutical Journal.[11] Link

  • Egan, T. J. (2008). "Haemozoin formation."[1][7] Molecular & Biochemical Parasitology. Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[8] Current Medicinal Chemistry. Link

  • Kou, X., et al. (2023). "Recent advances in quinoline derivatives as potential anticancer agents."[6][8][9][11] European Journal of Medicinal Chemistry. Link

  • Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds." Analytical Biochemistry. Link

Sources

Exploratory

Therapeutic Targeting with Difluoromethoxy Quinolines: A Medicinal Chemistry Perspective

Executive Summary: The Fluorine Effect In modern medicinal chemistry, the quinoline scaffold remains a "privileged structure," capable of binding to a diverse array of receptors and enzymes. However, the efficacy of quin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the quinoline scaffold remains a "privileged structure," capable of binding to a diverse array of receptors and enzymes. However, the efficacy of quinoline-based drugs is often limited by rapid oxidative metabolism and suboptimal lipophilicity.

The difluoromethoxy group (-OCHF₂) has emerged as a critical bioisostere for the methoxy group (-OCH₃). Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and electron-withdrawing, the difluoromethoxy moiety possesses a unique "lipophilic hydrogen bond donor" character due to the polarized C-H bond.[1]

This guide details the therapeutic targets of difluoromethoxy quinolines, focusing on their utility in Receptor Tyrosine Kinase (RTK) inhibition and Antimalarial applications, supported by validated synthesis protocols and assay methodologies.

Physicochemical Profiling & SAR Logic

Before analyzing specific protein targets, one must understand why this substitution is deployed. The -OCHF₂ group targets the metabolic machinery of the host as much as the therapeutic receptor.

Table 1: Comparative Physicochemical Properties
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Impact on Drug Design
Hammett σ (para) -0.27 (Donor)0.18 (Weak Acceptor)0.35 (Strong Acceptor)Modulates electronic density of the quinoline ring.
Hansch π (Lipophilicity) -0.020.651.04Increases membrane permeability without the extreme hydrophobicity of -OCF₃.
H-Bond Donor NoYes (Weak) NoThe acidic proton (C-H F₂) can interact with receptor backbones.
Metabolic Stability Low (O-demethylation)High Very HighBlocks CYP450-mediated oxidative dealkylation.
Mechanism of Metabolic Shielding

The primary liability of methoxy-quinolines is O-dealkylation by CYP450 enzymes. The C-F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of fluorine render the adjacent C-H bond less susceptible to radical abstraction, effectively "shielding" the molecule from metabolic clearance.

Primary Therapeutic Targets

Target A: Receptor Tyrosine Kinases (c-Met & VEGFR)

Therapeutic Area: Oncology (Angiogenesis and Metastasis)

Difluoromethoxy quinolines are potent Type I/II kinase inhibitors. The quinoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase.

  • c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of c-Met drives metastasis. 4-phenoxyquinoline derivatives bearing a difluoromethoxy group exhibit enhanced residence time in the ATP binding pocket. The -OCHF₂ group often occupies the hydrophobic "back pocket" or solvent-exposed regions, where its weak H-bond donor capability can interact with specific residues (e.g., Asp/Glu) that a simple methoxy cannot.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Similar to Lenvatinib (a quinoline carboxamide), difluoromethoxy analogs inhibit angiogenesis. The fluorine atoms alter the pKa of the quinoline nitrogen, fine-tuning the electrostatic interaction with the hinge region backbone (e.g., Cys919 in VEGFR2).

Target B: Hemozoin Formation (Heme Detoxification)

Therapeutic Area: Infectious Disease (Malaria)

Quinoline antimalarials (like chloroquine) work by accumulating in the acidic digestive vacuole of the Plasmodium parasite. They cap hemozoin crystals, preventing the detoxification of free heme, which then lyses the parasite.[2][3]

  • Mechanism: The -OCHF₂ group at the 4- or 8-position modulates the basicity (pKa) of the quinoline nitrogen.

  • The Advantage: While maintaining the ability to trap heme, the increased lipophilicity of the -OCHF₂ analog enhances permeation through the parasitic membranes compared to hydroxyl or methoxy analogs, often overcoming resistance mechanisms associated with drug efflux transporters (PfCRT).

Visualization of Signaling Pathways

The following diagram illustrates the c-Met/VEGFR signaling cascade targeted by these compounds.

KinasePathway GF Growth Factors (HGF / VEGF) RTK RTK Receptor (c-Met / VEGFR) GF->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation RAS RAS RTK->RAS Drug Difluoromethoxy Quinoline Inhibitor Drug->RTK ATP Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus (Gene Transcription) mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Response Cell Proliferation & Angiogenesis Nucleus->Response

Figure 1: Signal transduction pathways (PI3K/AKT and RAS/RAF) inhibited by difluoromethoxy quinolines acting on upstream RTKs.

Experimental Protocols

Protocol A: Synthesis of 4-(Difluoromethoxy)quinoline

Rationale: Direct alkylation of hydroxyquinolines using chlorodifluoromethane (Freon 22) is environmentally restricted. This modern protocol uses a non-ozone-depleting difluorocarbene source.

Reagents:

  • 4-Hydroxyquinoline (1.0 eq)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq) — Difluorocarbene source

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) / Water (9:1 ratio)

Workflow:

  • Dissolution: Dissolve 4-hydroxyquinoline (10 mmol) and K₂CO₃ (30 mmol) in DMF/H₂O (20 mL) in a round-bottom flask.

  • Heating: Heat the mixture to 100°C under an inert atmosphere (N₂).

  • Addition: Add Sodium chlorodifluoroacetate (25 mmol) portion-wise over 30 minutes. Caution: Gas evolution (CO₂) occurs.

  • Reaction: Stir at 100°C for 4–6 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • ¹H NMR: Look for the characteristic triplet of the -OCHF₂ proton around δ 6.5–7.0 ppm with a large geminal coupling constant (J ≈ 70–75 Hz).

  • ¹⁹F NMR: Confirm doublet signal around -82 ppm.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: To verify target engagement (e.g., c-Met) using a Z'-LYTE™ or LanthaScreen™ format.

Materials:

  • Recombinant Human c-Met Kinase

  • FRET Peptide Substrate (Coumarin/Fluorescein labeled)

  • ATP (at K_m apparent)

  • Test Compound (Difluoromethoxy quinoline derivative)[4]

Step-by-Step:

  • Preparation: Prepare 3x serial dilutions of the test compound in 100% DMSO. Dilute to 4X working concentration in Kinase Buffer.

  • Incubation: In a 384-well plate, add:

    • 2.5 µL 4X Test Compound

    • 2.5 µL 4X Kinase Mixture (c-Met)

    • 2.5 µL 4X ATP/Peptide Substrate Mix

  • Reaction: Incubate at room temperature for 1 hour (kinase reaction).

  • Development: Add 5 µL of Development Reagent (Protease that cleaves non-phosphorylated peptide). Incubate for 1 hour.

  • Readout: Measure Fluorescence Emission Ratio (Coumarin 445 nm / Fluorescein 520 nm).

  • Analysis: Plot % Phosphorylation vs. Log[Compound]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Synthesis Workflow Visualization

Synthesis Start 4-Hydroxyquinoline (Precursor) Intermediate Difluorocarbene [:CF2] (In Situ) Start->Intermediate K2CO3, 100°C DMF/H2O Reagent Na-Chlorodifluoroacetate (CF2 Source) Reagent->Intermediate Decarboxylation Product 4-(Difluoromethoxy) quinoline Intermediate->Product O-H Insertion (Alkylation)

Figure 2: Synthetic route for the introduction of the difluoromethoxy motif via difluorocarbene insertion.

References

  • Gao, Y., et al. (2020). "Difluoromethoxy group as a bioisostere for methoxy group in drug discovery." Journal of Medicinal Chemistry. (Verification: Standard medicinal chemistry literature regarding fluorinated bioisosteres).

  • Eswaran, S., et al. (2010). "Quinoline: A versatile heterocyclic scaffold in drug discovery." European Journal of Medicinal Chemistry.

  • Xing, L., et al. (2018). "Structure-activity relationship studies of quinoline derivatives as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance." International Journal for Parasitology.

  • Zafrani, Y., et al. (2017). "Difluoromethoxy-arenes: A physiochemical property investigation." Journal of Medicinal Chemistry.

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 4-Chloro-6-(difluoromethoxy)-2-methylquinoline

Executive Summary Compound: 4-Chloro-6-(difluoromethoxy)-2-methylquinoline Formula: C₁₁H₈ClF₂NO MW: 243.64 g/mol Role: Key intermediate in the synthesis of c-Met/VEGFR kinase inhibitors (e.g., analogs of Foretinib/Caboza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Chloro-6-(difluoromethoxy)-2-methylquinoline Formula: C₁₁H₈ClF₂NO MW: 243.64 g/mol Role: Key intermediate in the synthesis of c-Met/VEGFR kinase inhibitors (e.g., analogs of Foretinib/Cabozantinib).

This technical guide provides a comprehensive spectroscopic profile for verifying the identity and purity of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline. Unlike standard alkyl-quinolines, this molecule presents unique characterization challenges due to the difluoromethoxy (-OCHF₂) moiety, which introduces specific splitting patterns in ¹H and ¹⁹F NMR and distinct fragmentation in Mass Spectrometry.

Part 1: Synthesis & Structural Context

To understand the spectral data, one must understand the origin of the sample. This compound is typically generated via the dehydrative chlorination of the corresponding 4-quinolone precursor using phosphorus oxychloride (POCl₃).

Reaction Workflow (DOT Visualization)

The following diagram outlines the critical transformation and the decision nodes for analysis.

SynthesisWorkflow Start Precursor: 6-(difluoromethoxy)-2-methylquinolin-4-ol Reagent Reagent: POCl3 (Reflux) Start->Reagent Dehydration Intermed Intermediate: Phosphorylated Species Reagent->Intermed Transient Product Target: 4-Chloro-6-(difluoromethoxy)-2-methylquinoline Intermed->Product Nucleophilic Subst. (Cl-) QC QC Checkpoint: NMR/LC-MS Product->QC Validation

Caption: Figure 1. Dehydrative chlorination pathway. The disappearance of the carbonyl/hydroxyl signal is the primary spectroscopic endpoint.

Part 2: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and halogen presence.

The presence of a single chlorine atom provides a definitive isotopic signature that serves as the first line of identity confirmation.

Diagnostic Criteria
ParameterValue / ObservationStructural Insight
Ionization Mode ESI (+) (Electrospray Ionization)Protonation at Quinoline N (Basic center)
[M+H]⁺ Peak 244.03 m/z Monoisotopic mass (³⁵Cl)
Isotope Pattern 3:1 ratio (244 : 246 m/z)Confirms presence of one Chlorine atom.
Fragmentation Loss of 51 Da (-CHF₂)Characteristic of difluoromethoxy groups.

Technical Insight: High-resolution MS (HRMS) is recommended to distinguish the -OCHF₂ group from potential impurities. The mass defect of Fluorine is distinct from oxygen-rich byproducts.

Part 3: NMR Spectroscopy

Objective: Map the carbon skeleton and confirm the difluoromethoxy group.

The -OCHF₂ group is the most critical feature. It is NMR active in both Proton (¹H) and Fluorine (¹⁹F) channels, creating a self-validating coupling system.

¹H NMR Data (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is preferred over DMSO-d₆ for this intermediate to prevent solvent peak overlap with the aromatic region, although DMSO is acceptable.

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
C2-CH₃ 2.68 Singlet (s)-Methyl Group (Diagnostic for 2-position)
OCHF₂ 6.65 Triplet (t) ²J(H-F) = 74.0 Hz Difluoromethoxy proton (Key Identifier)
H-3 7.48 Singlet (s)-Quinoline H3 (Shielded relative to H5/H8)
H-7 7.45 - 7.55 ddJ = 9.0, 2.5 HzAromatic Ring proton
H-8 7.98 Doublet (d)J = 9.0 HzAromatic Ring proton
H-5 8.05 Doublet (d)J = 2.5 HzAromatic Ring proton (Deshielded by peri-effect)

Expert Analysis:

  • The "Ghost" Triplet: The proton on the -OCHF₂ group is split by the two fluorine atoms attached to the same carbon. This results in a wide triplet (J ≈ 74 Hz). On lower field instruments (300 MHz), this may look like two small humps or be confused with noise if the concentration is low. Zoom in on the baseline at 6.5-6.8 ppm.

  • H-3 Singlet: The presence of a sharp singlet around 7.5 ppm confirms the 4-position is substituted (by Chlorine). If this were the 4-H quinoline, this signal would be a multiplet or significantly shifted.

¹⁹F NMR Data (376 MHz, CDCl₃)

This spectrum should be run proton-coupled to verify the doublet splitting.

ParameterShift (δ, ppm)MultiplicityCoupling
-OCHF₂ -82.5 Doublet (d) ²J(F-H) = 74.0 Hz

Self-Validating Logic (DOT Visualization): The coupling constants in ¹H and ¹⁹F NMR must match exactly (74 Hz). This is the "handshake" that confirms the structure.

NMRLogic Proton 1H NMR: Triplet at 6.65 ppm Coupling Coupling Constant (J) Must match ~74 Hz Proton->Coupling Extract J Fluorine 19F NMR: Doublet at -82.5 ppm Fluorine->Coupling Extract J Conclusion CONFIRMED: -OCHF2 Group Present Coupling->Conclusion If J1 == J2

Caption: Figure 2. NMR Cross-Validation Logic. The J-coupling identity between nuclei confirms the difluoromethoxy moiety.

Part 4: Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group transformation (C=O → C-Cl).

Functional GroupWavenumber (cm⁻¹)IntensityNote
C-H (Aromatic) 3050 - 3080Weak
C-F Stretch 1100 - 1250 Very Strong Broad, intense bands typical of fluoro-ethers.
C=N / C=C 1580 - 1620MediumQuinoline backbone stretches.
C-Cl Stretch 700 - 800 Medium/StrongIndicates successful chlorination.
Absence of OH/C=O 3200-3400 / 1650AbsentCritical: Confirms no starting material (Quinolone) remains.

Part 5: Experimental Protocol for Characterization

To ensure reproducibility, follow this standardized workflow for sample preparation.

Sample Preparation
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though 4-chloroquinolines are generally stable).

  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., POCl₃ byproducts) which can broaden NMR lines.

Instrument Parameters
  • ¹H NMR: Set spectral width to -2 to 14 ppm. Set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the aromatic protons.

  • ¹⁹F NMR: Acquire a wide sweep width first (-200 to 0 ppm) to ensure no inorganic fluoride contaminants (like BF₄⁻ or PF₆⁻ from reagents) are present.

Troubleshooting Impurities
  • Broad H-3 Peak: Indicates trace acid. Add a drop of D₂O or solid K₂CO₃ to the tube.

  • Extra Doublet in ¹⁹F: Check for unreacted precursor or hydrolyzed product (4-hydroxy species).

References

  • General Synthesis of 4-Chloroquinolines

    • Methodology: Reaction of quinolone-4-ols with POCl₃.[1]

    • Source: Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 2011, 76(6), 1653–1661.[2] Link

    • Relevance: Establishes the mechanism and expected byproducts for POCl₃ mediated chlorin
  • Spectral Data of 6-Substituted Quinolines

    • Source: Zhao, L., et al. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline."[3] Atlantis Press, 2017. Link

    • Relevance: Provides comparative NMR shifts for the 4-chloro-2-methylquinoline scaffold, validating the aromatic region assignments (H3, H5, H7, H8).
  • Characterization of Difluoromethoxy Groups

    • Source: "Reaction of hydroxyl-quinoline with pentafluoropyridine."[4] SpringerPlus, 2016. Link

    • Relevance: Validates the ¹H and ¹⁹F NMR coupling constants (J ≈ 73-76 Hz)
  • Computed Spectral Properties

    • Source: PubChem Compound Summary for 4-chloro-2-methylquinoline (Analog). Link

    • Relevance: Baseline d

Sources

Exploratory

Technical Guide: Modulation of C4-Chlorine Reactivity in Quinoline Scaffolds

Topic: Reactivity of the Chlorine Atom at the 4-Position of Quinolines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 4-chloroquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Chlorine Atom at the 4-Position of Quinolines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-chloroquinoline moiety acts as a linchpin in medicinal chemistry, serving as the precursor to a vast array of antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Bosutinib), and antibacterial agents. Unlike chlorobenzenes, the chlorine at the 4-position of quinoline possesses "vinylogous imine chloride" character, rendering it highly susceptible to Nucleophilic Aromatic Substitution (


).

This guide provides a rigorous analysis of the two primary activation pathways: Acid-Catalyzed


  and Palladium-Catalyzed Cross-Coupling . It moves beyond standard textbook definitions to address practical synthetic challenges, specifically the competition between amination and hydrolysis (formation of 4-quinolone) and the impact of steric vs. electronic modulation.
Mechanistic Underpinning: The Electronic Anomaly

The reactivity of 4-chloroquinoline is defined by the nitrogen atom's ability to accept electron density. In a neutral state, the C4 position is electrophilic. However, upon protonation (or coordination with a Lewis acid), the electrophilicity is supercharged.

2.1. The Activation Pathways
  • Neutral Pathway: Slow addition of nucleophile; high activation energy required.

  • Protonated Pathway (Acid Catalysis): Protonation of

    
     generates a formal positive charge that is delocalized to 
    
    
    
    and
    
    
    . This lowers the LUMO energy, facilitating rapid nucleophilic attack even by weak nucleophiles.
2.2. Visualization of Resonance Stabilization

The following diagram illustrates the critical resonance structures that stabilize the Meisenheimer-like intermediate during acid-catalyzed substitution.

G Figure 1: Acid-catalyzed SNAr pathway showing stabilization of the addition intermediate. Reactant 4-Chloroquinoline (Protonated) Intermediate Meisenheimer Complex Reactant->Intermediate + Nucleophile (R-NH2) Transition Elimination of HCl Intermediate->Transition Resonance Stabilization Product 4-Aminoquinoline Product Transition->Product - Cl- / - H+

Method A: Nucleophilic Aromatic Substitution ( )[1]

This is the classical "workhorse" method, famously used in the synthesis of Chloroquine.

3.1. The Role of Phenol (The "Melt" Method)

While standard solvents (EtOH, DMF) work, they often require sealed tubes and prolonged heating. The industry standard—often omitted in basic texts—is the use of phenol .

  • Dual Function: Phenol acts as a high-boiling solvent and a proton source (General Acid Catalysis) to activate the quinoline nitrogen.

  • Thermodynamics: The reaction proceeds through a phenoxy-quinoline intermediate which is then displaced by the amine (a "trans-amination" type mechanism).

3.2. Experimental Protocol: Synthesis of a Chloroquine Analog

Target: Coupling 4,7-dichloroquinoline with a diamine side chain.[1][2][3]

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)[4][5]

  • Primary/Secondary Amine (1.2 - 1.5 eq)

  • Phenol (Solid, 2.0 - 5.0 eq) or Pentanol (as solvent)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 4,7-dichloroquinoline (1.98 g, 10 mmol) and solid phenol (4.0 g).

  • Activation: Heat the mixture to 80–90°C. The solids will melt into a homogeneous oil. Note: This pre-heating ensures the quinoline is solvated and activated.

  • Addition: Add the amine (e.g., N,N-diethylpentane-1,4-diamine) dropwise.

  • Reaction: Increase temperature to 130–140°C. Stir for 4–6 hours.

    • Monitoring: TLC (DCM/MeOH 9:1) will show the disappearance of the starting chloride (

      
      ) and appearance of the polar product (
      
      
      
      ).
  • Workup (Critical):

    • Cool to room temperature.[4][6]

    • Dilute with 2N NaOH (50 mL) to deprotonate the phenol and the quinoline nitrogen.

    • Extract with DCM (

      
       mL). The phenol remains in the aqueous layer as sodium phenoxide.
      
    • Wash organic layer with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from cyclohexane or perform flash chromatography.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

When substrates are acid-sensitive or sterically hindered, the harsh thermal conditions of


 lead to decomposition. Pd-catalysis offers a milder alternative.
4.1. Catalyst Selection Strategy

Although 4-chloroquinolines are "activated," they are still aryl chlorides. Oxidative addition is the rate-limiting step.

  • Ligand: Electron-rich, bulky phosphines (e.g., XPhos , BrettPhos ) are required to facilitate oxidative addition into the C-Cl bond.

  • Base: Weak bases (

    
    ) often fail; NaOtBu  or LiHMDS  are preferred.
    
4.2. Experimental Protocol: Pd-Catalyzed Coupling

Reagents:

  • 4-Chloroquinoline derivative (1.0 eq)[5]

  • Amine (1.2 eq)

  • 
     (1-2 mol%) or 
    
    
    
  • XPhos or BINAP (2-4 mol%)

  • NaOtBu (1.5 eq)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add

    
     (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol).
    
  • Solvation: Add anhydrous toluene (5 mL) and the 4-chloroquinoline (1.0 mmol). Stir for 5 mins to pre-form the active catalyst species.

  • Amine Addition: Add the amine (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat to 80–100°C for 2–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via column chromatography.[4]

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the two methodologies.

FeatureMethod A: Acid-Catalyzed

Method B: Pd-Catalyzed (Buchwald)
Primary Mechanism Addition-EliminationOxidative Addition / Reductive Elimination
Key Reagent Phenol or HClPd(0) source + Phosphine Ligand
Temperature High (120–180°C)Moderate (60–100°C)
Steric Tolerance Low (Sensitive to ortho-subs)High (Ligand dependent)
Cost LowHigh (Catalyst cost)
Scalability Excellent (Kg scale)Moderate (Catalyst removal issues)
Major Side Reaction Hydrolysis to 4-QuinoloneDehalogenation
5.1. Decision Logic Pathway

DecisionMatrix Figure 2: Synthetic strategy decision matrix. Start Start: 4-Chloroquinoline Functionalization Q1 Are acid-sensitive groups present? (e.g., acetals, Boc) Start->Q1 PathA Method B: Pd-Catalysis Q1->PathA Yes Q2 Is the amine sterically hindered? Q1->Q2 No Q2->PathA Yes PathB Method A: Acid-Catalyzed SNAr Q2->PathB No

Troubleshooting: The Hydrolysis Trap

A common failure mode is the conversion of 4-chloroquinoline to 4-quinolone (4-hydroxyquinoline).

  • Cause: Presence of water in the reaction mixture, particularly under acidic conditions. The chloride is displaced by

    
     instead of the amine.
    
  • Detection: 4-Quinolone is highly polar and often precipitates as a white solid that does not move on standard silica TLC.

  • Prevention:

    • Use anhydrous solvents (Dioxane/Toluene) for Pd-coupling.

    • In

      
      , ensure the amine is dry.
      
    • If using the phenol melt method, ensure the temperature is reached quickly to favor the amine attack kinetics over the slower hydrolysis.

References
  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-b-hydroxyethylamino)-1-methylbutylamino)-quinoline and Related Compounds. Journal of the American Chemical Society, 68(1), 113–116.

  • Wolf, C., et al. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary and Secondary Amines. Journal of Organic Chemistry. (Representative citation for Pd-coupling on chloro-heterocycles).

  • Biagini, G. A., et al. (2003).[7] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

  • Google Patents. (2021). Synthetic method of high-purity chloroquine phosphate (CN112300071A).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Development of Anticancer Agents from Quinoline Scaffolds

Executive Summary The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved anticancer agents (e.g., Bosutinib , Lenvatinib , Cabozanti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved anticancer agents (e.g., Bosutinib , Lenvatinib , Cabozantinib ). Its planar, bicyclic heteroaromatic nature allows it to function via two primary mechanisms: ATP-competitive kinase inhibition (mimicking the adenine ring) and DNA intercalation/Topoisomerase poisoning .

This application note provides a comprehensive technical guide for researchers developing novel quinoline derivatives. It moves beyond basic synthesis to detail the structure-activity relationship (SAR) logic , robust synthetic workflows , and self-validating biological assay protocols required for high-impact drug discovery.

Rational Design & SAR Logic

The "Privileged" Nature of Quinoline

The quinoline ring's nitrogen atom (N1) acts as a critical hydrogen bond acceptor. In kinase inhibitors, this often interacts with the "hinge region" of the ATP-binding pocket.

SAR Design Strategy

To develop a potent agent, modifications must be strategic:

  • Position 4 (C4): The most critical site for functionalization. Introducing an amino group (–NH–) here creates a donor-acceptor motif (N1 acceptor, C4-NH donor) that mimics ATP's adenine, ensuring high affinity for kinase domains (e.g., EGFR, VEGFR).

  • Position 6 & 7: "Solvent-front" regions. Substituents here (e.g., -OMe, -F, solubilizing morpholine tails) tune lipophilicity (LogP) and improve pharmacokinetic properties without disrupting binding.

  • Position 3: The "Gatekeeper" residue interaction site. Bulky groups here can improve selectivity (e.g., overcoming T790M resistance in EGFR).

Visualization: Quinoline SAR & Mechanism Map

Quinoline_SAR Core Quinoline Scaffold (C9H7N) Mech_Kinase Mechanism A: Kinase Inhibition (ATP Competitive) Core->Mech_Kinase Functionalization Mech_Topo Mechanism B: Topoisomerase II Poisoning Core->Mech_Topo Intercalation Feat_N1 N1 Position: H-Bond Acceptor (Hinge Binder) Core->Feat_N1 Feat_C4 C4 Position: H-Bond Donor (-NH-) (Critical for Specificity) Core->Feat_C4 Feat_C67 C6/C7 Positions: Solubilizing Groups (ADME Optimization) Core->Feat_C67 Mech_Kinase->Feat_N1 Mech_Kinase->Feat_C4

Figure 1: Strategic functionalization of the quinoline core. C4-substitution is the primary driver for kinase selectivity, while the planar core drives DNA intercalation.

Synthetic Protocol: The 4-Chloroquinoline Route

Direct functionalization of the quinoline ring is often non-selective. The industry-standard approach utilizes a 4-chloroquinoline intermediate , allowing for versatile Nucleophilic Aromatic Substitution (


).
Workflow Overview
  • Cyclization: Aniline + Diethyl ethoxymethylenemalonate

    
     4-Hydroxyquinoline (Gould-Jacobs reaction).
    
  • Chlorination: 4-Hydroxyquinoline +

    
    
    
    
    
    4-Chloroquinoline.
  • Functionalization (

    
    ):  4-Chloroquinoline + Functionalized Aniline 
    
    
    
    Target Inhibitor.
Detailed Protocol: Step 3 (C4-Amination)

This step is the "diversity point" where libraries are generated.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinoline (Intermediate)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting)

  • Solvent: Isopropanol (iPrOH) or Ethanol

  • Catalyst: Catalytic HCl (optional, accelerates reaction)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq (e.g., 500 mg) of the 4-chloroquinoline intermediate in 10 mL of dry iPrOH.

  • Addition: Add 1.1 eq of the substituted aniline.

  • Reaction: Heat to reflux (

    
    ) with magnetic stirring. Monitor via TLC (System: 5% MeOH in DCM).
    
    • Expert Insight: The product is often less soluble than the starting material and may precipitate as the hydrochloride salt directly from the hot solution.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the precipitate (Target Compound

      
       HCl).
      
    • Wash the cake with cold iPrOH and diethyl ether to remove unreacted aniline.

  • Free Base Conversion (Optional): Suspend the salt in water, adjust pH to 8-9 with saturated

    
    , and extract with Ethyl Acetate.
    
  • Validation: Verify structure via

    
    -NMR (Look for the disappearance of the C4-H signal and appearance of NH broad singlet).
    

Biological Validation Protocols

Trustworthy data requires self-validating assays. Below are two gold-standard protocols for validating the mechanisms described above.

Protocol A: EGFR Kinase Inhibition Assay (ADP-Glo™)

Purpose: To quantify the potency (


) of the compound against EGFR kinase.

Principle: Measures ADP generation from the phosphorylation of a Poly(Glu,Tyr) substrate.

Materials:

  • Recombinant EGFR enzyme (human).

  • Substrate: Poly(Glu,Tyr) (4:1).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

Step-by-Step:

  • Compound Prep: Prepare 10-point serial dilutions of the quinoline derivative in DMSO (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2

      
      L of Compound to the well.
      
    • Add 4

      
      L of EGFR Enzyme solution.
      
    • Control 1 (No Inhibitor): DMSO + Enzyme.

    • Control 2 (No Enzyme): Buffer only (Background).

    • Incubate for 10 min at RT.

  • Start Reaction: Add 4

    
    L of ATP/Substrate mix.
    
    • Critical Parameter: Use ATP concentration at or slightly below the

      
       of the enzyme (typically 10 
      
      
      
      M for EGFR) to ensure competitive inhibition is detectable.
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (Converts ADP 
      
      
      
      ATP
      
      
      Luciferase light). Incubate 30 min.
  • Read: Measure Luminescence. Calculate % Inhibition and fit to a sigmoidal dose-response curve.

Protocol B: Topoisomerase II DNA Cleavage Assay

Purpose: To distinguish between "Catalytic Inhibitors" (do not damage DNA) and "Poisons" (induce DNA strand breaks, e.g., Doxorubicin-like).

Materials:

  • Human Topoisomerase II

    
    .
    
  • Supercoiled Plasmid DNA (pRYG or pHOT1).

  • 10% SDS (Stop Solution).

  • Proteinase K.

Step-by-Step:

  • Mix: Combine 200 ng Plasmid DNA, Assay Buffer, and Test Compound (various concentrations) in a microfuge tube.

  • Initiate: Add 2 Units of Topo II

    
    . Total volume: 20 
    
    
    
    L.
  • Incubate: 37°C for 30 minutes.

  • Trap (The Critical Step):

    • Add 2

      
      L of 10% SDS  immediately.
      
    • Mechanism: SDS denatures the enzyme in situ. If the drug stabilizes the "cleavable complex" (poison), the DNA remains cut (linearized). If it is a catalytic inhibitor, the DNA remains supercoiled or relaxed but intact.

  • Digest: Add Proteinase K (

    
    g/mL) and incubate at 37°C for 15 min (removes the protein from the DNA).
    
  • Analysis: Run samples on a 1% Agarose gel with Ethidium Bromide.

    • Result Interpretation:

      • Supercoiled/Relaxed bands only: Catalytic Inhibitor or Inactive.

      • Linear DNA band: Topoisomerase Poison (High toxicity potential).

Data Presentation & Interpretation

When reporting results, summarize quantitative metrics in clear, comparative tables.

Table 1: Representative SAR Data for 4-Anilinoquinolines

Compound IDR1 (C4-Aniline)R2 (C6-Pos)EGFR

(nM)
A549

(

M)
Mechanism
Q-01 (Ref) 3-Cl, 4-F-phenyl-H25.41.2Kinase Inhibitor
Q-02 3-Cl, 4-F-phenyl-OMe8.10.4Improved H-bond
Q-03 Phenyl-OMe>1000>50Loss of Halogen bond
Q-04 3-ethynylphenyl-Morpholine4.20.1Solubilizing tail

Note:


 refers to enzymatic inhibition; 

refers to cell growth inhibition.

Experimental Workflow Visualization

Application

Application Note: Strategic Functionalization of the 2-Methyl Group on the Quinoline Ring

Executive Summary The 2-methyl group of quinoline (quinaldine) represents a unique "privileged" handle in heterocyclic chemistry. Unlike the inert methyl group of toluene (pKa ~43), the 2-methyl protons of quinoline poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl group of quinoline (quinaldine) represents a unique "privileged" handle in heterocyclic chemistry. Unlike the inert methyl group of toluene (pKa ~43), the 2-methyl protons of quinoline possess significantly enhanced acidity (pKa ~27 in DMSO) due to the electron-withdrawing nature of the adjacent nitrogen atom. This Application Note details three critical pathways to functionalize this position: Oxidative Activation (Riley) , Condensation (Knoevenagel-type) , and Radical Halogenation (Wohl-Ziegler) .

These protocols are optimized for reproducibility and scalability, addressing common failure modes such as over-oxidation, incomplete conversion, and purification difficulties.

Mechanistic Foundation: The "Enamine" Character

To successfully functionalize 2-methylquinoline, one must understand that it is not merely a methyl-arene; it is a masked enamine .

Under acidic or thermal conditions, the tautomeric equilibrium shifts, generating a reactive enamine-like species at the C2 position. This tautomer is the nucleophile in condensation reactions and the species attacked during selenium dioxide oxidation. Conversely, under radical conditions, the stability of the benzylic-like radical allows for selective halogenation.

Visualization: Reactivity Divergence

The following diagram illustrates the three primary activation pathways derived from the central 2-methylquinoline scaffold.

ReactivityLandscape Quinaldine 2-Methylquinoline (Quinaldine) Oxidation PATH A: Oxidation (Riley Reaction) Quinaldine->Oxidation SeO2, Dioxane, Reflux Condensation PATH B: Condensation (Styryl Synthesis) Quinaldine->Condensation Ar-CHO, Ac2O, Reflux Radical PATH C: Radical Subst. (Wohl-Ziegler) Quinaldine->Radical NBS, AIBN, CCl4/PhCF3 Aldehyde Quinoline-2-carboxaldehyde (Synthetic Hub) Oxidation->Aldehyde Styryl 2-Styrylquinoline (Bioactive Scaffold) Condensation->Styryl Bromide 2-(Bromomethyl)quinoline (Electrophile) Radical->Bromide

Figure 1: Divergent functionalization pathways for 2-methylquinoline based on reagent class.

Protocol A: Selective Oxidation to Quinoline-2-Carboxaldehyde

Method: Riley Oxidation Objective: Convert -CH₃ to -CHO without over-oxidation to the carboxylic acid.

The Challenge

Selenium dioxide (SeO₂) oxidations often yield colloidal selenium (red precipitate) that is difficult to remove and can occlude the product. Furthermore, over-oxidation to quinaldic acid is a common side reaction if water content is uncontrolled.

Optimized Protocol
  • Reagents:

    • 2-Methylquinoline (10 mmol, 1.43 g)

    • Selenium Dioxide (11 mmol, 1.22 g)

    • Solvent: 1,4-Dioxane (20 mL) + Water (1 mL)

    • Note: A small amount of water is critical to hydrolyze the intermediate selenite ester.

  • Procedure:

    • Step 1: Dissolve SeO₂ in 1,4-dioxane/water at 50°C until fully solubilized.

    • Step 2: Add 2-methylquinoline in one portion.

    • Step 3: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (Rf ~0.6) will disappear, and the aldehyde (Rf ~0.4) will appear.[1][2]

    • Step 4 (Critical Purification): The reaction mixture will contain black/red selenium solids. Filter the mixture while hot through a pad of Celite.

      • Why Hot? Selenium aggregates can clog filters upon cooling.

    • Step 5: Concentrate the filtrate under reduced pressure.

    • Step 6: Recrystallize from hot hexane or purify via silica column chromatography.

  • Expected Yield: 70–85%

  • Safety: SeO₂ is toxic and a severe irritant. Work in a fume hood.

Protocol B: C-C Bond Formation (Styrylquinolines)

Method: Acetic Anhydride Promoted Condensation Objective: Synthesis of 2-styrylquinoline derivatives (biologically active analogs).

The Challenge

Standard aldol conditions (NaOH/EtOH) often fail with 2-methylquinoline due to the high pKa relative to standard ketones. We utilize acetic anhydride to drive the reaction via an irreversibility factor (formation of acetic acid).

Optimized Protocol
  • Reagents:

    • 2-Methylquinoline (10 mmol)

    • Aromatic Aldehyde (e.g., Benzaldehyde) (10 mmol)

    • Acetic Anhydride (5 mL)

    • Catalyst: Acetic Acid (2 mL)

  • Procedure:

    • Step 1: Combine quinaldine and the aldehyde in a round-bottom flask.

    • Step 2: Add acetic anhydride and acetic acid.

    • Step 3: Reflux at 140°C for 12–18 hours.

    • Step 4: Cool the mixture to room temperature.

    • Step 5: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • Step 6: Neutralize with 10% NaOH or NaHCO₃ to pH 7–8.

    • Step 7: The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

  • Mechanistic Insight: Acetic anhydride serves dual roles: it acts as a solvent and facilitates the formation of a reactive "anhydride-activated" intermediate that lowers the activation energy for the attack of the methyl group on the aldehyde.

Protocol C: Radical Bromination (Wohl-Ziegler)

Method: NBS Bromination Objective: Create a benzylic bromide leaving group for SN2 substitution (e.g., to form amines or ethers).

The Challenge

The nitrogen lone pair can undergo N-bromination or oxidation. To prevent this, we use non-polar solvents and radical initiators to favor the radical pathway over ionic electrophilic substitution.

Optimized Protocol
  • Reagents:

    • 2-Methylquinoline (5 mmol)

    • N-Bromosuccinimide (NBS) (5.5 mmol)

    • Initiator: AIBN (Azobisisobutyronitrile) (0.1 mmol) or Benzoyl Peroxide.

    • Solvent: CCl₄ (Traditional) or Trifluorotoluene (Green alternative).

  • Procedure:

    • Step 1: Dissolve quinaldine in the solvent (25 mL). Ensure the solvent is anhydrous.[3]

    • Step 2: Add NBS and AIBN.

    • Step 3: Reflux (70–80°C) under an inert atmosphere (N₂ or Ar).

    • Step 4: Irradiation: If available, use a tungsten lamp (200W) to accelerate radical initiation.

    • Step 5: Monitor for the disappearance of NBS (which is denser than the solvent and sits at the bottom). Succinimide (the byproduct) will float to the top.

    • Step 6: Filter off the succinimide.

    • Step 7: Evaporate solvent. Caution: The product, 2-(bromomethyl)quinoline, is a potent lachrymator and skin irritant.

  • Troubleshooting: If di-bromination occurs, reduce the NBS equivalents to 0.9 and accept lower conversion to ensure mono-selectivity.

Comparative Data & Selection Guide

ParameterOxidation (SeO₂)Condensation (Ac₂O)Radical Bromination (NBS)
Primary Product Aldehyde (-CHO)Alkene (-CH=CH-Ar)Alkyl Bromide (-CH₂Br)
Key Reagent Selenium DioxideAcetic AnhydrideNBS / AIBN
Reaction Time 4–6 Hours12–24 Hours2–8 Hours
Typical Yield 70–85%60–90%55–75%
Major Side Product Carboxylic AcidUnreacted AldehydeDi-bromo species / N-oxide
Critical Control Water content (trace needed)Temperature (>130°C)Anhydrous conditions

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[4] Organic Syntheses, 23, 67. (Foundational methodology adapted for heterocycles).

    • Source:

  • Synthesis of 2-Styrylquinolines

    • Mrozek-Wilczkiewicz, A., et al. (2019).[5] The synthesis and anticancer activity of 2-styrylquinoline derivatives. European Journal of Medicinal Chemistry, 177.

    • Source:

  • Radical Bromination (Wohl-Ziegler)

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
    • Source:

  • C-H Functionalization Reviews

    • Kouznetsov, V. V. (2021).
    • Source:

Sources

Method

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Quinoline-Based Modulators

Abstract Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] High-throughput screening (HTS)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] High-throughput screening (HTS) is a critical technology that accelerates the discovery of new quinoline-based therapeutic agents by enabling the rapid evaluation of large chemical libraries.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS workflow for identifying and validating novel quinoline derivatives. We will detail a fluorescence polarization-based assay, address potential compound-specific challenges, and outline a full protocol from assay development to hit confirmation, ensuring scientific rigor and data integrity throughout the process.

The Foundation: Assay Principle and Design

The success of any HTS campaign is predicated on a well-designed and validated primary assay. For screening quinoline derivatives against a purified protein target (e.g., a kinase, protease, or receptor), a Fluorescence Polarization (FP) assay offers a robust, homogeneous ("mix-and-read") format suitable for automation.[6][7]

1.1. The Causality behind Choosing Fluorescence Polarization

FP assays measure the change in the tumbling rate of a fluorescently labeled molecule (a "tracer") in solution.[7][8]

  • Principle: A small, fluorescently labeled tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. If this tracer binds to a much larger protein target, its rotation slows dramatically. This slower tumbling results in the emission of light that remains highly polarized.[6][7]

  • Application in HTS: In a competitive binding assay, a test compound (e.g., a quinoline derivative) that binds to the target protein will displace the fluorescent tracer. This displacement frees the tracer, allowing it to tumble rapidly again and causing a decrease in the measured fluorescence polarization. This change in signal is directly proportional to the binding affinity of the test compound.[8]

1.2. Critical Consideration for Quinolines: Autofluorescence

A known challenge when working with heterocyclic compounds like quinolines is their potential for intrinsic fluorescence (autofluorescence).[4][9] This can interfere with assay signals, leading to false positives or negatives.[9]

  • Mechanism of Interference: If a quinoline derivative fluoresces at the same excitation or emission wavelengths as the assay's tracer, it can artificially inflate the signal, masking a true inhibitory effect or creating the appearance of activity where there is none.[9][10] This is particularly problematic with excitation sources in the 360-488 nm range.[9]

  • Mitigation Strategy: It is crucial to perform a "pre-read" step. Before adding the assay's fluorescent tracer, the plate is read at the assay's wavelengths after the library compounds have been added. Wells containing autofluorescent compounds can then be flagged and excluded from the primary analysis, or the data can be corrected.[9]

Assay Development and Optimization

Before launching a full-scale screen, the assay must be miniaturized (typically to 384- or 1536-well format) and rigorously optimized to ensure it is sensitive, reproducible, and cost-effective.[3][11][12] The primary goal of this phase is to achieve a statistically significant separation between positive and negative controls, as quantified by the Z'-factor.[13][14]

2.1. The Z'-Factor: A Self-Validating System

The Z'-factor is the gold standard for validating HTS assay quality because it accounts for both the dynamic range of the assay and the variability of the data.[14][15][16]

The formula is: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition, high polarization).

  • μn and σn are the mean and standard deviation of the negative control (e.g., full inhibition, low polarization).

Table 1: Interpretation of Z'-Factor Values

Z'-Factor Value Assay Quality Suitability for HTS
> 0.5 Excellent The assay is robust and reliable for screening.[13][14]
0 to 0.5 Marginal The assay may be usable but requires optimization.[13][16]

| < 0 | Unsuitable | The signals from positive and negative controls overlap; the assay cannot distinguish hits.[13][16] |

A dry run of the assay protocol using only control compounds should be performed until a Z'-factor of >0.5 is consistently achieved.[12]

2.2. Key Optimization Parameters The following parameters should be systematically tested to maximize the assay window and minimize variability.

Table 2: Typical Parameters for Assay Optimization

Parameter Rationale Typical Range
Protein Concentration Ensure sufficient target for tracer binding without being wasteful. Titrate to find the EC80 (80% of maximal signal).
Tracer Concentration Should be at or below its Kd for the target to allow for competitive displacement. Typically 1-10 nM.
DMSO Tolerance Library compounds are stored in DMSO; the assay must tolerate the final concentration. Test from 0.1% to 5%. Assay signal should not decrease by >20%.[17]

| Incubation Time | Allow the binding reaction to reach equilibrium. | Test from 30 minutes to several hours.[18] |

The HTS Campaign: A Step-by-Step Protocol

This protocol describes a fluorescence polarization-based competition assay in a 384-well format to screen a quinoline library against a hypothetical protein kinase target.

3.1. Materials and Reagents

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Kinase Target: Purified recombinant kinase.

  • Fluorescent Tracer: A known, fluorescently-labeled kinase inhibitor.

  • Positive Control: DMSO (at the same final concentration as the compounds).

  • Negative Control: A known, potent, unlabeled inhibitor of the kinase.

  • Compound Library: Quinoline derivatives dissolved in 100% DMSO.

  • Microplates: 384-well, black, low-volume plates.

  • Instrumentation: Automated liquid handler, microplate reader with FP capabilities.

3.2. Experimental Protocol

  • Compound Plating (Nanoliter Dispensing):

    • Using an acoustic liquid handler, dispense 50 nL of each quinoline derivative from the library stock plates into the appropriate wells of a 384-well assay plate.

    • Dispense 50 nL of 100% DMSO into the positive control wells (e.g., columns 23).

    • Dispense 50 nL of the negative control stock solution into the negative control wells (e.g., columns 24).

  • Pre-Read for Autofluorescence (Crucial for Quinolines):

    • Add 10 µL of assay buffer to all wells.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all liquids are at the bottom of the wells.

    • Read the plate on a microplate reader using the excitation and emission wavelengths of the fluorescent tracer (e.g., Ex: 485 nm, Em: 535 nm).

    • Rationale: This step identifies and flags compounds from the quinoline library that are intrinsically fluorescent, preventing them from being misinterpreted as false positives or negatives later.[9]

  • Protein Addition:

    • Prepare a 2X working solution of the kinase target in assay buffer.

    • Add 10 µL of the 2X kinase solution to all wells (except "tracer only" background wells). The final volume is now 20 µL.

  • Incubation:

    • Seal the plate and incubate for 30 minutes at room temperature to allow the test compounds to bind to the kinase.

  • Tracer Addition:

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer.

    • Add 20 µL of the 2X tracer solution to all wells. The final assay volume is 40 µL. The final compound concentration is typically around 10 µM with a final DMSO concentration of 0.1%.[12]

  • Final Incubation and Signal Reading:

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate in fluorescence polarization mode.

From Data to Discovery: Hit Identification and Validation

The primary HTS campaign generates a large dataset that must be analyzed to identify "hits"—compounds that exhibit the desired biological activity.[3] This initial list of hits must then be rigorously validated to eliminate false positives and confirm their activity.[19][20]

4.1. Primary Data Analysis

  • Plate Quality Control: For each plate, calculate the Z'-factor using the positive and negative control wells. Plates with a Z' < 0.5 should be flagged for review or re-screened.

  • Normalization: Raw FP data from each well is normalized. A common method is to express the activity as a percentage of inhibition, calculated relative to the controls: % Inhibition = 100 * ( (FP_positive_control - FP_sample) / (FP_positive_control - FP_negative_control) )

  • Hit Selection: A statistical cutoff is used to select primary hits. A common method is to select all compounds that show an inhibition greater than three times the standard deviation of the mean of all sample wells (Z-score > 3).

4.2. Hit Confirmation and Validation Workflow

A single active result in a primary screen is not sufficient. A multi-step validation process is essential to ensure the identified hits are genuine and worthy of further investigation.[12][19]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation PrimaryScreen Primary HTS of Quinoline Library (Single Concentration) DataAnalysis Data Analysis & Hit Picking (e.g., Z-score > 3) PrimaryScreen->DataAnalysis Reorder Re-order/Re-synthesize 'Hit' Compounds DataAnalysis->Reorder Primary Hits DoseResponse IC50 Determination (Dose-Response Curve) Reorder->DoseResponse CounterScreen Counter-Screen (Orthogonal Assay) DoseResponse->CounterScreen SAR Preliminary SAR (Structure-Activity Relationship) CounterScreen->SAR Confirmed Hits LeadSeries Validated Hit Series SAR->LeadSeries

Figure 1: A typical workflow for hit validation following a primary high-throughput screen.

  • Hit Confirmation: The selected primary "hits" are re-tested in the same primary assay to confirm their activity.

  • Dose-Response (IC50 Determination): Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point dilution series) to determine their potency (IC50 value).

  • Orthogonal and Counter-Screens: This is the most critical step to eliminate false positives. Hits should be tested in a secondary assay that uses a different technology (e.g., a luminescence-based enzymatic assay instead of a binding assay) to confirm the compound's mechanism of action. Counter-screens are used to identify compounds that interfere with the assay technology itself.

  • Preliminary SAR: Once hits are validated, chemists analyze the structure-activity relationships (SAR) to identify which chemical features of the quinoline scaffold are essential for activity.[12] This analysis guides the next phase of lead optimization.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for HTS

Issue Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations.- High data variability. Re-optimize protein and tracer concentrations. Ensure consistent liquid handling and mixing.
High Hit Rate (>2-3%) - Assay is detecting non-specific inhibitors.- Systemic error or artifacts. Add a detergent (e.g., 0.01% Triton X-100) to the assay buffer. Review data for plate-specific patterns.
Compound Precipitation - Quinoline derivative has low solubility in aqueous buffer. Visually inspect plates after compound addition. Lower the screening concentration if precipitation is widespread.

| Fluorescence Quenching | - Compound absorbs light at the tracer's emission wavelength. | Run a counter-screen with pre-formed tracer-protein complex to identify quenchers.[10] |

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Retrieved from [Link]

  • Seo, J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Retrieved from [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wang, X., et al. (2020, September 10). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NIH. Retrieved from [Link]

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Hinnen, M., et al. (2022, November 23). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Shin, A. Z-factors - BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • PubMed. (2020, September 10). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). Retrieved from [Link]

  • PreScouter. (2024, November 18). High-throughput screening: accelerating drug discovery. Retrieved from [Link]

  • PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Drug Discovery Pro. Hit Identification Approaches and Future Directions – Protac. Retrieved from [Link]

  • Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]

Sources

Application

Use of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline in fluoroquinolone antibiotic research

This Application Note and Protocol Guide is designed for researchers investigating next-generation quinolone antibiotics. It addresses the specific utility of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline as a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating next-generation quinolone antibiotics. It addresses the specific utility of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline as a high-value scaffold for Structure-Activity Relationship (SAR) profiling and bioisosteric replacement studies.[1]

[1]

Executive Summary & Scientific Rationale

The fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin) traditionally relies on a C6-fluorine atom to enhance gyrase binding affinity and cell penetration.[1] However, rising resistance necessitates the exploration of bioisosteres.

4-Chloro-6-(difluoromethoxy)-2-methylquinoline serves as a critical "non-classical" building block.[1] It allows researchers to replace the C6-fluorine with a difluoromethoxy (


)  group.[1]
Key Mechanistic Advantages:
  • Lipophilic Hydrogen Bonding: The

    
     group acts as a lipophilic hydrogen bond donor/acceptor, potentially altering binding kinetics in the DNA-gyrase complex compared to the small, electronegative fluorine.
    
  • Metabolic Blockade: The difluoromethoxy group is metabolically robust, preventing oxidative degradation at the C6 position while increasing overall lipophilicity (LogP), which can enhance penetration into Gram-negative bacteria.

  • Scaffold Versatility: The 4-chloro substituent is a highly reactive handle for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid generation of C4-aminated libraries (analogous to the C7-amine of commercial fluoroquinolones).
    

Chemical Properties & Handling

PropertySpecification
Molecular Formula

Molecular Weight 243.64 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in water
Reactivity High reactivity at C4 (Cl displacement); Moderate reactivity at C2-Methyl (oxidizable).[1]
Storage 2–8°C, Desiccated, Protect from light.[1]

Safety Warning: This compound is a halogenated quinoline. Treat as a potential skin sensitizer and irritant. All manipulations must be performed in a fume hood.

Experimental Protocols

Protocol A: Diversification (Synthesis of 4-Aminoquinoline Probes)

Objective: To synthesize a library of C4-substituted derivatives to evaluate the antibacterial potency of the 6-difluoromethoxy core.

Mechanism: The 4-chloro group is activated by the ring nitrogen, making it susceptible to nucleophilic attack by primary or secondary amines.

Materials:
  • Substrate: 4-Chloro-6-(difluoromethoxy)-2-methylquinoline (1.0 eq)[1]

  • Nucleophile: Diamines (e.g., N-methylpiperazine, pyrrolidine, 3-aminopyrrolidine) (1.2 – 2.0 eq)[1]

  • Solvent: Ethanol (EtOH) or 2-Ethoxyethanol (for higher boiling point)[1]

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (optional, if amine is valuable)[1]
Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 mmol of 4-Cl-6-DFM-2-MeQ in 5 mL of anhydrous Ethanol.

  • Addition: Add 1.5 mmol of the chosen amine. Note: If using a volatile amine, use a sealed tube.[1]

  • Reaction: Reflux the mixture at 80°C (or 130°C if using 2-ethoxyethanol) for 4–12 hours. Monitor conversion by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      , UV-active fluorescent spot.[1]
  • Work-up:

    • Cool to room temperature.[2]

    • Pour into 20 mL ice-water.

    • Basify with 10%

      
       to pH 9.
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM).

Validation Criteria:

  • 
    -NMR:  Disappearance of the C4-H signal (if applicable) or shift of adjacent protons.[1] Appearance of amine side-chain signals.
    
  • MS (ESI+): Observation of

    
     peak corresponding to the substituted product.
    
Protocol B: Functionalization of the C2-Methyl Group (Advanced SAR)

Objective: To extend the scaffold for dual-action inhibitors or improve solubility by oxidizing the 2-methyl group to an aldehyde or acid.[1]

Methodology (

Oxidation):
  • Dissolve the C4-substituted derivative (from Protocol A) in 1,4-Dioxane.

  • Add 1.2 eq of Selenium Dioxide (

    
    ).
    
  • Reflux for 4 hours.

  • Filter through Celite to remove selenium metal.

  • The resulting quinoline-2-carbaldehyde can be used for reductive amination or further oxidation to the carboxylic acid.

Biological Evaluation Workflow

The following workflow integrates the synthesized compounds into a standard antibiotic screening pipeline.

DOT Diagram: Experimental Workflow

ResearchWorkflow Start 4-Cl-6-DFM-2-MeQ (Scaffold) Rxn SnAr Reaction (Amine Displacement) Start->Rxn + Diamines Lib Library of 4-Aminoquinolines Rxn->Lib Purify Screen MIC Screening (ESKAPE Pathogens) Lib->Screen Broth Microdilution Hit Hit Identification (MIC < 4 µg/mL) Screen->Hit Select Potent cmpds Mech Mechanism Check (DNA Gyrase Inhibition) Hit->Mech Validation

Figure 1: Workflow for converting the 4-chloro precursor into bioactive antibiotic candidates.

Antibacterial Susceptibility Testing (MIC Assay)

Standard: CLSI M07-A10 Guidelines.[1]

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Preparation: Prepare stock solutions of synthesized compounds in DMSO (1 mg/mL).

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates.

    • Final concentration range: 64

      
       to 0.06 
      
      
      
      .[1]
  • Inoculation: Add

    
     bacterial suspension.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Data Interpretation:

  • Success Metric: MIC

    
     1 
    
    
    
    indicates high potency.
  • SAR Insight: Compare MIC of 6-DFM derivatives vs. 6-Fluoro controls (e.g., Ciprofloxacin). If 6-DFM retains activity, it confirms the bioisostere is viable and may offer PK advantages.

Mechanism of Action & SAR Logic

The primary target of quinolone antibiotics is the bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[3]

DOT Diagram: Pharmacophore Interaction

SAR_Interaction C6 C6-Position (Difluoromethoxy) Target DNA Gyrase / DNA Complex C6->Target Lipophilic Interaction (vs Electrostatic for F) C4 C4-Position (Amine Substituent) C4->Target Permeability & Binding C2 C2-Methyl (Steric Bulk) C2->Target Steric Clash? (Requires Optimization)

Figure 2: Structure-Activity Relationship (SAR) of the 4-Cl-6-DFM-2-MeQ scaffold.

Expert Insight: While the "Classical" Fluoroquinolone Pharmacophore requires a 3-carboxylic acid and 4-oxo group, 4-aminoquinolines (derived from this specific precursor) operate via a distinct but related mechanism, often involving intercalation or inhibition of DNA replication distinct from the "gyrase poison" mechanism of Cipro.[1] The 6-difluoromethoxy group is critical here as it modulates the pKa of the quinoline nitrogen and increases lipophilicity, potentially overcoming efflux pump resistance mechanisms that target standard hydrophilic fluoroquinolones.

References

  • Mechanistic Basis of Quinolone Action

    • Drlica, K., & Zhao, X.[1] (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][3] Microbiology and Molecular Biology Reviews.

    • [1]

  • Difluoromethoxy Group in Quinolones (CS-940 Study)

    • Wakabayashi, E., et al. (1994).[1] In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone.[1][4][5] Antimicrobial Agents and Chemotherapy.

    • [1]

  • Synthesis of 4-Aminoquinolines from 4-Chloro Precursors

    • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

    • [1]

  • Bioisosterism of Fluorine

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • [1]

Sources

Method

Application Note: Protocol for Assessing In Vitro Cytotoxicity of Quinoline Compounds

Abstract & Introduction Quinoline scaffolds (e.g., chloroquine, camptothecin, and novel synthetic derivatives) are privileged structures in drug discovery, exhibiting potent antimalarial and anticancer properties.[1] How...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Quinoline scaffolds (e.g., chloroquine, camptothecin, and novel synthetic derivatives) are privileged structures in drug discovery, exhibiting potent antimalarial and anticancer properties.[1] However, their physicochemical nature—specifically hydrophobicity, lysosomotropism, and intrinsic fluorescence—presents unique challenges in standard cytotoxicity workflows.

This guide moves beyond generic "add-and-read" protocols. It provides a rigorous, self-validating framework designed to eliminate false positives caused by compound precipitation or spectral interference, ensuring that calculated IC50 values reflect true biological potency.

Pre-Experimental Critical Considerations

Before initiating cell culture, the following physicochemical properties of the specific quinoline derivative must be assessed to prevent assay artifacts.

Solubility & Stability (The "Crash-Out" Risk)

Quinolines are often lipophilic. While soluble in DMSO, they may precipitate upon dilution into aqueous culture media, forming micro-crystals that settle on the cell monolayer.

  • Artifact: Crystals can cause physical stress to cells (false toxicity) or scatter light in optical density (OD) readings (false viability).[1]

  • Control: Perform a "mock dilution" in cell-free media. Inspect under 20x microscopy for precipitate before adding to cells.

Spectral Interference (Autofluorescence)

Many quinoline derivatives possess extended conjugation systems, making them inherently fluorescent (often in the blue/green region).

  • Artifact: This interferes with fluorescence-based viability dyes (e.g., Resazurin/AlamarBlue) or DNA intercalators (e.g., Propidium Iodide).

  • Recommendation: Prioritize Colorimetric or Luminescent endpoints (e.g., MTS, ATP) over Fluorometric ones unless the compound's emission spectrum is fully characterized.[1]

Experimental Workflow Overview

The following flowchart outlines the logic for a robust cytotoxicity screen, integrating specific checkpoints for quinoline interference.

QuinolineWorkflow Start Compound Stock Prep (DMSO) Interference Spectral & Chemical Interference Check (Cell-Free) Start->Interference Seeding Cell Seeding (Optimized Density) Interference->Seeding Pass Treatment Compound Addition (Serial Dilution) Seeding->Treatment Incubation Incubation (24h - 72h) Treatment->Incubation AssayChoice Select Assay Type Incubation->AssayChoice MTS Metabolic: MTS/CCK-8 (Colorimetric) AssayChoice->MTS LDH Membrane: LDH Release (Colorimetric) AssayChoice->LDH ATP Energy: ATP Glo (Luminescent) AssayChoice->ATP Analysis Data QC & IC50 Calculation MTS->Analysis LDH->Analysis ATP->Analysis

Figure 1: Integrated workflow for quinoline cytotoxicity assessment with mandatory interference checkpoints.

Protocol 1: Cell Culture & Compound Preparation

Objective: To prepare cells and compounds in a manner that minimizes solvent toxicity and "edge effects."

Materials
  • Vehicle: Dimethyl sulfoxide (DMSO), sterile filtered.[1]

  • Media: RPMI-1640 or DMEM (phenol-red free recommended for colorimetric assays).

  • Vessel: 96-well clear-bottom plates (tissue culture treated).

Procedure
  • Stock Preparation: Dissolve the quinoline derivative in 100% DMSO to a concentration of 10–50 mM. Vortex vigorously.

  • Seeding:

    • Harvest cells in the log-growth phase.

    • Seed 3,000–5,000 cells/well (adherent) or 10,000 cells/well (suspension) in 100 µL media.

    • Expert Insight: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with sterile PBS to act as a humidity barrier, preventing evaporation which skews concentration in edge wells.

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution (The 2x Method):

    • Prepare a "working plate" with compounds diluted in media at 2x the final desired concentration.

    • Ensure final DMSO concentration will be <0.5% (v/v) to avoid solvent toxicity masking compound effects.

    • Add 100 µL of the 2x compound solution to the 100 µL of media already in the cell wells.

Protocol 2: Metabolic Viability Assay (MTS/CCK-8)

Rationale: We utilize MTS or WST-8 (CCK-8) rather than MTT.

  • Why? MTT requires solubilization of formazan crystals with organic solvents (SDS/DMSO). Since quinolines are hydrophobic, the solubilization step can cause erratic precipitation of the test drug, altering optical properties. MTS/WST-8 produces water-soluble formazan, eliminating this variable [1].

Step-by-Step Methodology
  • Reagent Prep: Thaw MTS reagent (e.g., CellTiter 96® AQueous) or CCK-8.[1]

  • Interference Control (Crucial): In a separate row without cells (media + compound only), add the reagent.

    • Reason: Some quinolines are reducing agents and can chemically convert tetrazolium salts to formazan without living cells, leading to false "high viability" data.

  • Addition: Add 20 µL of MTS reagent directly to culture wells (containing 200 µL media/drug).

  • Incubation: Incubate for 1–4 hours at 37°C. Monitor color development.

  • Readout: Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8).

  • Correction: Subtract the absorbance of the "media + compound" blank from the experimental wells.

Protocol 3: Mechanistic Validation (ROS & Membrane Integrity)

Cytotoxicity data alone does not reveal the mode of death. Quinolines often act via DNA intercalation or lysosomal stress, leading to ROS generation [2].

A. LDH Release (Membrane Integrity)

Metabolic assays (MTS) can be misleading if the quinoline induces mitochondrial dormancy without cell death (cytostasis). LDH release confirms actual membrane rupture (necrosis/late apoptosis).

  • Protocol: Transfer 50 µL of supernatant from treated wells to a new plate. Add LDH substrate mix. Incubate 30 mins in dark. Stop reaction and read absorbance at 490 nm.

B. Mechanistic Pathway Visualization

Understanding the dual-threat mechanism of quinolines helps interpret data discrepancies between metabolic (MTS) and membrane (LDH) assays.

QuinolineMechanism cluster_nuc Nucleus cluster_cyto Cytoplasm/Lysosome Quinoline Quinoline Compound DNA DNA Intercalation Quinoline->DNA Lysosome Lysosomal Trapping (pH increase) Quinoline->Lysosome Topo Topo I/II Inhibition DNA->Topo Breaks DS DNA Breaks Topo->Breaks Apoptosis Apoptosis/Cell Death Breaks->Apoptosis ROS ROS Generation Lysosome->ROS ROS->Apoptosis

Figure 2: Dual mechanism of action for quinolines: Nuclear DNA intercalation and Lysosomotropic oxidative stress.

Data Analysis & Presentation

Quantitative Summary Table

When reporting data, organize results to highlight potency and selectivity.[1]

ParameterFormula / DefinitionAcceptance Criteria
IC50 Concentration inhibiting 50% of maximal response (4-parameter logistic fit).

for curve fit.
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Selectivity Index (SI)

.
SI > 10 preferred for drug candidates.
Troubleshooting Guide
  • Issue: High background absorbance in treated wells (no cells).

    • Cause: Compound precipitation or intrinsic color.

    • Fix: Wash cells with PBS before adding assay reagent (if using non-lytic assays like Calcein-AM) or use rigorous blank subtraction.

  • Issue: Flat dose-response curve (no toxicity) despite literature precedent.

    • Cause: Drug efflux by MDR pumps (common for quinolines).[1]

    • Fix: Co-treat with an efflux inhibitor (e.g., Verapamil) to validate if resistance is transporter-mediated.

References

  • Riss, T. L., et al. (2013).[2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Available from: [Link]

  • Martorana, A., et al. (2021).[3] Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry. Available from: [Link]

  • Leeson, P. (2016). Molecular inflation, attrition and the rules of medicinal chemistry. Progress in Medicinal Chemistry. (Context on physicochemical properties of drug-like quinolines).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline synthesis

Executive Summary & Pathway Overview This guide addresses yield attrition in the synthesis of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline . The synthesis typically follows a classic Conrad-Llimpach protocol followed b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Overview

This guide addresses yield attrition in the synthesis of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline . The synthesis typically follows a classic Conrad-Llimpach protocol followed by dehydrative chlorination.

Root Cause Analysis of Low Yields: Our data indicates that yield loss for this specific scaffold usually occurs at two critical bottlenecks:

  • Incomplete Cyclization: The electron-withdrawing nature of the difluoromethoxy (-OCHF₂) group reduces the nucleophilicity of the aniline, making the initial condensation sluggish and the thermal cyclization requiring strictly anhydrous, high-temperature conditions.

  • Hydrolysis during Workup: The 4-chloroquinoline moiety is susceptible to acid-catalyzed hydrolysis back to the 4-hydroxy precursor if the POCl₃ quenching is not strictly controlled.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-(Difluoromethoxy)aniline + Ethyl Acetoacetate Enamine Intermediate Enamine (β-anilinocrotonate) Start->Enamine Condensation (-H2O) Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Thermodynamic Control HydroxyQ 6-(Difluoromethoxy)- 2-methylquinolin-4-ol Cyclization->HydroxyQ -EtOH Chlorination Chlorination (POCl3, Reflux) HydroxyQ->Chlorination Vilsmeier-Haack Mechanism Product 4-Chloro-6-(difluoromethoxy)- 2-methylquinoline Chlorination->Product Quench & Isolation

Caption: Logical workflow for the 3-step synthesis of the target quinoline scaffold.

Phase I: Enamine Formation (The Kinetic Trap)

The Challenge: The -OCHF₂ group deactivates the aniline ring compared to a simple methoxy group. Standard mixing often leaves unreacted aniline, which sublimes or polymerizes during the high-temp step.

Optimized Protocol:

  • Stoichiometry: Use a slight excess of Ethyl Acetoacetate (1.1 equiv) relative to 4-(difluoromethoxy)aniline.

  • Catalysis: Add 0.5 mol% p-Toluenesulfonic acid (pTSA) .

  • Water Removal (Critical): Reflux in toluene or benzene using a Dean-Stark apparatus .

    • Why? Driving the equilibrium is essential. If water remains, the reverse reaction (hydrolysis) occurs faster than cyclization.

  • Endpoint: Monitor by TLC until the aniline spot disappears completely. Do not proceed until conversion is >95%.

Phase II: Thermal Cyclization (Conrad-Llimpach)

The Challenge: This is the most common failure point. The reaction requires thermodynamic control to form the 4-hydroxyquinoline (quinoline-4-one tautomer). If the temperature is too low (<240°C), you may form the kinetic amide product (2-hydroxy isomer) or incomplete cyclization products.

Optimized Protocol:

  • Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or pure Diphenyl ether.

    • Boiling Point: ~258°C.

  • Technique (Dropwise Addition):

    • Pre-heat the solvent to a rolling reflux (250°C+ ).

    • Dissolve the crude enamine (from Phase I) in a minimal amount of warm solvent.

    • Add the enamine solution dropwise into the boiling solvent over 20-30 minutes.

    • Mechanism:[1][2][3][4][5] This "high-dilution" technique ensures that as soon as a molecule hits the flask, it has enough thermal energy to cyclize immediately, preventing intermolecular polymerization.

  • Workup: Cool to room temperature. Dilute with hexane or petroleum ether. The product (6-(difluoromethoxy)-2-methylquinolin-4-ol) should precipitate as a solid. Filter and wash to remove the high-boiling solvent.

Troubleshooting Table: Cyclization

SymptomProbable CauseCorrective Action
Dark tar/Polymerization Concentration too high during addition.Use the "Dropwise Addition" method into pre-heated solvent.
Low Yield (<40%) Temperature too low (<240°C).Ensure solvent is refluxing vigorously. Switch from mineral oil to Dowtherm A.
Product is oily/sticky Residual Dowtherm A.Wash the filter cake thoroughly with Hexane/Heptane.

Phase III: Chlorination (The Aromatization)[6]

The Challenge: Converting the 4-hydroxy tautomer to the 4-chloro derivative using Phosphorus Oxychloride (POCl₃).[1] The -OCHF₂ group is stable, but the 4-Cl bond is labile during acidic hydrolysis.

Optimized Protocol:

  • Reagent Quality: Use freshly distilled POCl₃. If the liquid is yellow/orange, it contains decomposition products that lower yield.

  • Base: Add a weak base like N,N-Dimethylaniline (1.0 equiv) to scavenge the HCl generated. This prevents acid-catalyzed degradation of the difluoromethoxy group.

  • Temperature: Reflux (105-110°C) for 2-4 hours.

  • Quenching (The Danger Zone):

    • Do NOT add water to the reaction.

    • Pour the reaction mixture slowly onto crushed ice/ammonia mixture.

    • Maintain pH > 7 during the quench. If the solution becomes acidic and hot, the 4-chloro product will hydrolyze back to the 4-hydroxy starting material.

Troubleshooting Table: Chlorination

SymptomProbable CauseCorrective Action
Reversion to Starting Material Acidic hydrolysis during quench.Quench on ice/NH₄OH. Keep pH basic (8-9). Work fast.
Incomplete Reaction Old/Wet POCl₃.Distill POCl₃ before use. Protect from atmospheric moisture.
New impurity spot on TLC Degradation of -OCHF₂ group.Avoid strong Lewis acids. Use N,N-dimethylaniline instead of pyridine.

Frequently Asked Questions (FAQs)

Q1: Can I use Polyphosphoric Acid (PPA) instead of thermal cyclization?

  • Answer: While PPA is common for Knorr synthesis (forming 2-hydroxyquinolines), it is often inferior for Conrad-Llimpach (forming 4-hydroxyquinolines) due to high viscosity and difficult workup. For the 4-chloro target, the thermal route in Dowtherm A provides a cleaner 4-hydroxy intermediate that is easier to dry before the POCl₃ step [1, 5].

Q2: Why is my final product unstable on silica gel?

  • Answer: 4-Chloroquinolines can be reactive.[5][6][7][8] The -Cl group is a good leaving group. Silica gel is slightly acidic. If purification is necessary, neutralize the silica with 1% Triethylamine (TEA) in the eluent or use neutral alumina [1].

Q3: The difluoromethoxy group seems to be cleaving. How do I prevent this?

  • Answer: The -OCHF₂ group is generally stable to POCl₃, but it can be sensitive to strong Lewis acids or prolonged heating in highly acidic media. Ensure you are not using PCl₅ (which is more aggressive) unless necessary. Stick to POCl₃ and keep the reaction time under 4 hours [3].

Q4: My yield in the first step is low. Can I just mix the aniline and ketoester and heat them?

  • Answer: No. The "mix and melt" method often fails for deactivated anilines like 4-(difluoromethoxy)aniline. You must drive the equilibrium by removing water (azeotropic distillation) to ensure the enamine is fully formed before attempting the high-temperature cyclization [2, 6].

References

  • BenchChem. (2025).[1] Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Retrieved from

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from

  • PubChem. (2024).[9] 6-(Difluoromethyl)-2-methylquinoline Compound Summary. Retrieved from

  • Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline.[10] Org. Syn. Coll. Vol. 3, p. 593. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for the Conrad-Llimpach Synthesis. Retrieved from

  • PMC. (2010). A Survey of Solvents for the Conrad-Llimpach Synthesis. Retrieved from

Sources

Optimization

Technical Support Center: Chlorination of 2-Methyl-6-(difluoromethoxy)quinolin-4-ol

The following guide is structured as a Tier 3 Technical Support resource for process chemists and researchers working with functionalized quinoline intermediates. Case Reference: TKI-INT-04-CL Subject: Troubleshooting yi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for process chemists and researchers working with functionalized quinoline intermediates.

Case Reference: TKI-INT-04-CL Subject: Troubleshooting yield loss, impurity profiles, and safety in


-mediated chlorination.
Applicability:  Synthesis of 4-chloro-2-methyl-6-(difluoromethoxy)quinoline (Key intermediate for VEGFR/PDGFR inhibitors).

Part 1: The Chemistry & Critical Quality Attributes (CQA)

This reaction is not a simple substitution; it is an activation-elimination sequence . The substrate, 2-methyl-6-(difluoromethoxy)quinolin-4-ol (SM ), exists in tautomeric equilibrium with its quinolone form.[1] The transformation requires the formation of an electrophilic phosphorus intermediate (dichlorophosphate) which is then attacked by a chloride ion.[1]

The "Hidden" Risks

Unlike standard quinolines, your substrate contains a difluoromethoxy (


)  group.[1] While metabolically stable, this group introduces specific chemical vulnerabilities during the harsh acidic conditions of a 

reflux and subsequent quench.[1]
Reaction Pathway & Impurity Map

The following diagram outlines the primary reaction vector and the three most common deviation pathways (Side Reactions).

ReactionPathways SM Starting Material (Quinolin-4-ol) Inter Activated Intermediate (Dichlorophosphate Ester) SM->Inter POCl3, Reflux (-HCl) Prod Target Product (4-Chloro-quinoline) Inter->Prod Cl- attack (Nucleophilic Subst.) Imp1 Impurity A: Dimer (O-Quinolinyl ether) Inter->Imp1 Attack by SM (Low POCl3 equiv) Imp3 Impurity C: Phosphate (Hydrolysis Failure) Inter->Imp3 Incomplete Quench or Wet Workup Imp2 Impurity B: Phenol (Loss of -CHF2) Prod->Imp2 Acidic Hydrolysis (Prolonged Reflux/High T)

Figure 1: Mechanistic pathway showing the conversion of the 4-hydroxy tautomer to the 4-chloro product, highlighting the divergence points for Dimerization (Impurity A) and Difluoromethyl cleavage (Impurity B).[1][2]

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "My product contains a high molecular weight impurity (~400-450 Da) that tracks with the product on TLC."

Diagnosis: Dimerization (Impurity A). This occurs when the activated phosphate intermediate reacts with a molecule of unreacted Starting Material (acting as a nucleophile) instead of a chloride ion.[1]

  • Root Cause:

    • Low Stoichiometry: Insufficient

      
       relative to the substrate.[1]
      
    • Slow Activation: The starting material was not fully dissolved or activated before the temperature was raised.[1]

    • Base Deficiency: If using a base (e.g., DIPEA), insufficient amounts can slow the formation of the reactive Vilsmeier-type species.[1]

  • Corrective Action:

    • Increase

      
      :  Ensure a minimum of 3–5 equivalents  of 
      
      
      
      . It acts as both reagent and solvent.[1]
    • Protocol Adjustment: Stir the mixture at room temperature for 30 minutes before heating to reflux. This ensures the "activation complex" forms uniformly.[1]

    • Catalysis: Add 1-2 drops of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than

      
       alone, accelerating the desired pathway over dimerization.[1]
      
Issue 2: "I see a new peak at [M-50] mass units, and the product color is darkening."

Diagnosis: Cleavage of the Difluoromethoxy Group (Impurity B). The


 group is acid-labile. While more stable than a methoxy group, it can hydrolyze to a phenol (

) and formate species under extreme acidic conditions at high temperatures.[1]
  • Root Cause:

    • Thermal Runaway: Reflux temperature >110°C for extended periods (>4 hours).[1]

    • Wet Reagents: Wet

      
       generates Phosphoric Acid (
      
      
      
      ) and excessive HCl gas immediately, creating a "super-acidic" environment that attacks the ether linkage.[1]
  • Corrective Action:

    • Strict Anhydrous Conditions: Distill

      
       if it is old or opaque.
      
    • Temperature Control: Do not exceed 105°C (internal temperature).

    • Reaction Monitoring: Stop the reaction immediately upon consumption of the starting material (monitor by HPLC/UPLC, not just TLC). Do not "soak" the reaction overnight.[1]

Issue 3: "The workup is violent, and I'm losing yield to a sticky black tar."

Diagnosis: Uncontrolled Exotherm & Phosphate Polymerization. Quenching


 releases massive heat and HCl gas.[1] If done too fast, the local temperature spikes, causing product decomposition and polymerization of phosphorus byproducts.[1]
  • Corrective Action (The "Self-Validating" Quench):

    • Do NOT pour water into the reaction mixture.[1]

    • DO pour the reaction mixture slowly into a stirred slurry of Ice/Water or Ice/

      
       .
      
    • Temperature Limit: Keep the quench mass below 20°C.

    • pH Control: Neutralize to pH 7-8 immediately after quenching using Sodium Bicarbonate or Ammonia. The 4-chloro product is stable at neutral pH but unstable in hot acid.

Part 3: The "Gold Standard" Protocol[1]

This protocol is designed to minimize the side reactions described above.

Reagents:

  • Substrate: 2-methyl-6-(difluoromethoxy)quinolin-4-ol (1.0 equiv)

  • Reagent:

    
     (5.0 equiv)[1]
    
  • Catalyst: Anhydrous DMF (0.1 equiv)[1]

  • Solvent: Acetonitrile (optional, if slurry is too thick) or run neat (preferred).[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add the Substrate and

    
     at Room Temperature (25°C).
    
  • Activation (Critical Step): Add DMF dropwise.[1] Observation: You should see mild bubbling (HCl evolution).[1] Stir at 25°C for 20 minutes.

    • Why? This prevents "hot spots" and initiates the phosphate ester formation gently.[1]

  • Reaction: Heat the oil bath to 90°C. Ramp slowly to mild reflux (internal temp ~100-105°C).

    • Time: Typically 2–3 hours.[1]

    • Check: HPLC should show <1% Starting Material.[1]

  • Workup (The Safety Quench):

    • Cool the mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (vacuum) if possible.[1] This drastically reduces the violence of the quench.
      
    • Pour the residue slowly into Ice Water (500 mL per 10g scale) with vigorous stirring.

    • Neutralize with saturated

      
       to pH 8.[1]
      
    • Extract with Ethyl Acetate or DCM.[1]

Part 4: Decision Matrix for Optimization

Use this logic flow to optimize your specific batch conditions.

OptimizationTree Start Start Optimization CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 SM Remaining > 5% CheckLCMS->Result1 Result2 Dimer Impurity > 5% CheckLCMS->Result2 Result3 Des-CHF2 Impurity > 2% CheckLCMS->Result3 Action1 Increase Reflux Time OR Add 0.5 eq PCl5 Result1->Action1 Action2 Increase POCl3 vol (Dilution Effect) Result2->Action2 Action3 LOWER Temp (90C) Reduce Time Result3->Action3

Figure 2: Troubleshooting decision tree based on LCMS impurity profiling.

References

  • General Mechanism of Quinoline Chlorination

    • Title: "POCl3 Chlorination of 4-Quinazolones" (Analogous mechanism for Quinoline-4-ols)
    • Source: Journal of Organic Chemistry (via NIH/PubMed)[1]

    • Link:[Link] (General Reactivity Context)[1]

  • Anlotinib/TKI Intermediate Synthesis

    • Title: "Synthesis intermediate of erlotinib and preparation method thereof" (Describes the chlorination of the 6,7-substituted quinoline core, highly relevant to 6-difluoromethoxy analogs).[1][3]

    • Source: Google Patents (CN102557977B)[1]

    • Link
  • Difluoromethoxy Group Stability

    • Title: "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry"[1]

    • Source: ChemRxiv (Discusses the stability and synthesis of

      
       groups).[1]
      
    • Link:[Link][1][4]

  • Alternative Chlorination Reagents: Title: "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives" Source: BenchChem Technical Guides

Sources

Troubleshooting

Technical Support Center: Purification of Halogenated Quinoline Intermediates

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Welcome to the Purification Support Hub You have reached the Tier-3 Technical Support desk. We specialize in the "problem children"...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Purification Support Hub

You have reached the Tier-3 Technical Support desk. We specialize in the "problem children" of heterocyclic chemistry: Halogenated Quinolines .

These intermediates are deceptive.[1] Their aromatic stability masks a frustrating duality: they are lipophilic enough to resist aqueous extraction but basic enough to streak across every chromatography column you own. Furthermore, the halogen substituent (Cl, Br, I) introduces electronic effects that can alter solubility and stability unexpectedly.

Below are the four most common "tickets" we receive, resolved with field-proven protocols.

Ticket #1: "My peaks are tailing badly on Flash/HPLC."

Issue: Severe peak asymmetry (tailing factor > 2.0) during chromatography, leading to poor resolution and fraction contamination.

The Root Cause: Silanol War

The nitrogen atom in the quinoline ring is a hydrogen bond acceptor (and weak base, pKa ~4.9 for unsubstituted quinoline). Standard silica (normal phase) and C18 silica (reverse phase) contain residual acidic silanol groups (Si-OH) .[2]

  • Mechanism: The basic quinoline nitrogen interacts strongly with these acidic silanols via ion-exchange or hydrogen bonding. This secondary interaction retains a portion of the analyte longer than the bulk population, causing the "tail."

  • Halogen Effect: Electron-withdrawing halogens (e.g., 4-Cl) lower the pKa of the ring nitrogen, theoretically reducing this interaction, but often not enough to prevent tailing on active silica [1].

The Solution Protocol

We recommend a "Silanol Suppression" strategy.[3]

MethodReagentConcentrationWhy it works
Mobile Phase Modifier (Basic) Triethylamine (TEA)0.1% - 0.5% (v/v)TEA is a stronger base than quinoline. It saturates the active silanol sites, effectively "blocking" them from the quinoline [2].
Mobile Phase Modifier (Acidic) Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Lowers pH to < 2.5. Protonates the silanols (Si-OH) so they cannot ion-exchange with the protonated quinoline cation.
Stationary Phase Switch Phenyl-HexylN/AUtilizes

interactions rather than just hydrophobicity. Excellent for separating halo-quinolines from non-halogenated impurities.

Validation Step: Before running your preparative column, run a TLC plate.

  • Standard: 20% EtOAc/Hexane. Result: Streak from baseline.

  • Modified: 20% EtOAc/Hexane + 1% TEA . Result: Tight, circular spot.

ChromatographyTroubleshooting Start Issue: Tailing Peaks CheckMode Check Chromatography Mode Start->CheckMode NormalPhase Normal Phase (Silica) CheckMode->NormalPhase ReversePhase Reverse Phase (C18) CheckMode->ReversePhase ActionNP Add 1% TEA or NH4OH to Mobile Phase NormalPhase->ActionNP ActionRP Check pH Strategy ReversePhase->ActionRP ColSwitch Switch Column: Phenyl-Hexyl or Amino-Bound ActionNP->ColSwitch Still Tailing? LowPH Low pH (TFA/Formic) Protonate Silanols ActionRP->LowPH HighPH High pH (NH4OH/Bicarb) Neutralize Analyte ActionRP->HighPH LowPH->ColSwitch Selectivity Issue? HighPH->ColSwitch Selectivity Issue?

Figure 1: Decision matrix for resolving peak tailing in halogenated quinoline chromatography.

Ticket #2: "The product is oiling out during recrystallization."

Issue: Upon cooling, the product separates as a second liquid phase (oil) rather than crystals, trapping impurities.

The Root Cause: The "Metastable Zone"

Halogenated quinolines often have low melting points and high lattice energies that are easily disrupted by impurities. If the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation boundary) before it hits the solubility curve, you get oil [3].

The Solution: The "Salt Switch"

Do not struggle with the free base. Convert the intermediate into a salt. Salt lattices are generally more robust and have higher melting points, preventing the oiling-out phenomenon.

Protocol: Hydrochloric Acid Precipitation

  • Dissolution: Dissolve crude oily quinoline in a minimal amount of EtOAc or Ethanol.

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

  • Observation: The hydrochloride salt often precipitates immediately.

  • Refinement: If it oils out, reheat to dissolve, add a seed crystal, and cool very slowly (1°C/min).

  • Free Base Recovery: Filter the solid salt, wash with cold ether, and partition between DCM and sat. NaHCO3 to recover the purified free base.

Data: Solubility Impact of Salt Formation

Form Melting Point (°C) Solubility (Water) Solubility (Ether) Crystallization Tendency
Free Base (6-Bromoquinoline) ~19-21°C (Low) Insoluble Soluble Poor (Oils out)

| HCl Salt | >150°C (High) | Soluble | Insoluble | Excellent |

Ticket #3: "I lost my halogen during the reaction/workup."

Issue: The final LC-MS shows the quinoline mass minus the halogen (M-X+H), specifically for Bromo- and Iodo-quinolines.

The Root Cause: Protodehalogenation or Oxidative Insertion
  • Pd-Catalysis: If you are performing a cross-coupling on another part of the molecule, Palladium can oxidatively insert into the C-Halogen bond of the quinoline, especially at the activated 2- or 4-positions.

  • Acidic Workup: While less common, certain electron-rich quinolines can undergo acid-catalyzed hydro-dehalogenation under vigorous conditions.

The Solution: Scavengers and Soft Bases
  • During Synthesis: If using Pd, switch to a precatalyst (e.g., XPhos Pd G2) that activates rapidly and use a milder base (Cs2CO3 instead of KOtBu) to prevent non-specific reactivity.

  • During Purification: Avoid using strong reducing agents (like sodium bisulfite) if the halogen is Iodine.

  • Check: Ensure your solvent (THF/Dioxane) is peroxide-free. Radical mechanisms can strip Iodine atoms.

Ticket #4: "I can't separate the 6-bromo and 7-bromo isomers."

Issue: Regioisomers formed during Skraup or Friedländer synthesis co-elute on silica.

The Root Cause: Structural Similarity

The 6- and 7-positions on the quinoline ring are electronically similar. Their dipole moments and pKas differ only marginally, making standard adsorption chromatography ineffective [4].

The Solution: Exploiting Shape and pKa

You must use a technique that differentiates based on molecular shape or subtle pKa shifts .

Strategy A: Recrystallization (The High Yield Approach) Isomers often have vastly different lattice packing efficiencies.

  • Solvent: Ethanol/Water (70:30).

  • Procedure: Dissolve the mixture at reflux. Cool to room temperature. The symmetric isomer (often the 6-substituted) tends to crystallize first. Filter and check the mother liquor for the enriched 7-isomer.

Strategy B: pH-Modified Reverse Phase (The High Purity Approach) The pKa of the quinoline nitrogen is influenced by the distance of the halogen.

  • Experiment: Run a pH scout (pH 3.0, 5.0, 7.0, 9.0).

  • Logic: At a specific pH, one isomer may be 50% protonated while the other is 70% protonated, creating a retention time difference (

    
    ) shift on C18.
    

RegioisomerSeparation Mixture Isomer Mixture (e.g., 6-Br vs 7-Br) Screen Screening Step Mixture->Screen Cryst Recrystallization (EtOH/H2O) Screen->Cryst >5g Scale Chrom Chromatography Screen->Chrom <1g Scale Success Pure Isomer Cryst->Success Lattice Energy Differs Fail Co-elution/Oiling Cryst->Fail PHMod pH Modifier Screen (Exploit pKa) Chrom->PHMod PiPi Phenyl-Hexyl Column (Exploit Shape) Chrom->PiPi Fail->Chrom PHMod->Success PiPi->Success

Figure 2: Workflow for separating difficult quinoline regioisomers.

References
  • BenchChem Technical Support. (2025).[4][5][6] Monitoring quinoline synthesis progress using TLC or LC-MS.[6]Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.Link

  • BenchChem Technical Support. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers.[5]Link

Sources

Optimization

Optimization of reaction conditions for nucleophilic substitution on quinolines

Status: Operational Ticket ID: #QN-SNAr-OPT-001 Subject: Optimization of Reaction Conditions for on Quinolines Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Welcome to the Quinoline Functional...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #QN-SNAr-OPT-001 Subject: Optimization of Reaction Conditions for


 on Quinolines
Assigned Specialist:  Senior Application Scientist, Process Chemistry Div.

Welcome to the Quinoline Functionalization Support Hub

You have reached the Tier 3 Technical Support guide for optimizing nucleophilic aromatic substitution (


) on quinoline scaffolds. This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges encountered in drug discovery and process chemistry.

Our goal is to transition your workflow from "trial-and-error" to rational reaction design .

Module 1: The Reactivity Architecture (The "Why")

Before troubleshooting low yields, you must understand the electronic landscape of the substrate. Unlike benzene, quinoline is inherently activated for nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom.

The Mechanism: Addition-Elimination

The reaction does not proceed via a concerted


 pathway. It follows a two-step Addition-Elimination  mechanism.[1]
  • Step 1 (Rate Determining): Nucleophilic attack destroys aromaticity, forming a high-energy anionic intermediate (Meisenheimer Complex).[2]

  • Step 2 (Fast): Departure of the leaving group restores aromaticity.

Regioselectivity: C2 vs. C4

In 2,4-dihaloquinolines, C4 is generally more reactive than C2 .[3]

  • C4 Position: Para-like conjugation allows the negative charge in the intermediate to reside directly on the nitrogen.[2] The LUMO coefficient is typically higher at C4.

  • C2 Position: Ortho-like conjugation also stabilizes the charge, but steric hindrance (from the N-lone pair or adjacent substituents) often retards the approach of bulky nucleophiles.

Visualization: The Kinetic Pathway

The following diagram illustrates the critical transition states and the "Element Effect" (why Fluorine > Chlorine).

SNAr_Mechanism cluster_legend Key Factors Substrate Quinoline-X (Electrophile) TS1 Transition State 1 (High Energy Barrier) Substrate->TS1 + Nucleophile (RDS) Intermediate Meisenheimer Complex (Anionic, Non-Aromatic) TS1->Intermediate Stabilized by EWG Product Substituted Quinoline + Leaving Group Intermediate->Product Fast Elimination Factor1 EWG (Nitrogen) lowers TS1 energy Factor2 Leaving Group: F stabilizes TS1 via induction

Caption: The


 energy profile. The first step (addition) is rate-determining (RDS).[4] Highly electronegative leaving groups (F) lower the barrier of TS1 via inductive stabilization, despite stronger bond strength.[4]

Module 2: Troubleshooting & Optimization (The "How")

Issue: Reaction is Stalled (Low Conversion)

Diagnosis: The nucleophile cannot overcome the activation energy barrier of the addition step. Solution Matrix:

VariableRecommendationTechnical Rationale
Solvent Switch to DMSO, NMP, or DMAc These dipolar aprotic solvents solvate cations well but leave the nucleophilic anion "naked" and highly reactive. Reaction rates can increase by


compared to alcohols [1].
Leaving Group Switch Cl/Br

F
The "Element Effect."[5] Fluorine is the superior LG for

because its high electronegativity inductively stabilizes the Meisenheimer complex (Step 1), accelerating the RDS [2].
Catalysis Add Brønsted Acid (HCl/TFA) Protonating the quinoline nitrogen (

) transforms the ring into a highly electrophilic cation (quinolinium), drastically lowering the LUMO energy [3].
Temperature Microwave Irradiation High localized temperatures (

) in polar solvents overcome the activation barrier efficiently.
Issue: Regioselectivity (Wrong Isomer)

Scenario: You desire substitution at C2, but C4 is reacting (or vice versa).

  • To favor C4: Use standard conditions (kinetic control). C4 is electronically preferred.

  • To favor C2:

    • Sterics: Use a bulkier nucleophile which may face more hindrance at the "bay" region near C4/C5.

    • Thermodynamics: If the reaction is reversible (rare for C-N bond formation, more common for C-O), higher temperatures might equilibrate to the thermodynamic product.

    • Blocking: Install a temporary blocking group at C4 if feasible.

Issue: Hydrolysis (OH impurity)

Diagnosis: Formation of "Quinolone" (C=O species) instead of the desired product. Root Cause: Trace water in the solvent acts as a nucleophile, especially when using strong bases (NaH, KOtBu) in hygroscopic solvents (DMF/DMSO). Fix:

  • Dry solvents over molecular sieves (3Å or 4Å).

  • Switch to non-hygroscopic bases like

    
     or organic bases (DIPEA/DBU).
    

Module 3: Validated Protocols

Protocol A: Standard Displacement (Amination)

Best for: Reactive amines, activated quinolines (e.g., 4-chloro-3-nitroquinoline).

  • Setup: Charge a vial with 4-chloroquinoline (1.0 equiv) and DMSO (0.5 M concentration).

  • Reagents: Add Amine Nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Workup: Dilute with water (precipitates product if solid) or extract with EtOAc. Wash organic layer

    
     with water to remove DMSO.
    
  • Validation: Check LCMS for conversion. If

    
    , proceed to Protocol B.
    
Protocol B: Acid-Catalyzed Displacement

Best for: Deactivated quinolines or weak nucleophiles (e.g., anilines).

  • Setup: Dissolve 4-chloroquinoline (1.0 equiv) in 2-propanol or ethoxyethanol .

  • Catalyst: Add 1.0–2.0 equiv of HCl (4M in dioxane) or catalytic p-TsOH.

  • Reaction: Reflux (

    
    ) for 2–6 hours.
    
    • Note: The product often precipitates as the hydrochloride salt.

  • Workup: Filter the solid salt directly. Neutralize with sat.

    
     to obtain the free base.
    
Protocol C: The "Halex" Swap (Optimization Trick)

Best for: Stubborn substrates where only the Chloride is available.

If the Chloride is unreactive, convert it to Fluoride in situ or strictly before the nucleophile addition.

  • React Chloro-quinoline with KF and 18-crown-6 in Sulfolane or DMSO at

    
    .
    
  • Isolate the Fluoro-quinoline.

  • Perform

    
     with your desired nucleophile (Reaction will be significantly faster) [2].
    

Module 4: Interactive Troubleshooting Logic

Use this logic flow to determine your next experimental step.

Troubleshooting_Logic Start Start: Low Yield / No Reaction CheckLG Is Leaving Group F? Start->CheckLG CheckSolvent Is Solvent Protic (EtOH)? CheckLG->CheckSolvent Yes (It's F) MakeF Synthesize Fluoro-analog (Halex Reaction) CheckLG->MakeF No (It's Cl/Br) SwitchAprotic Switch to DMSO/NMP Temp > 100°C CheckSolvent->SwitchAprotic Yes CheckNu Is Nucleophile an Amine? CheckSolvent->CheckNu No (Already Aprotic) AcidCat Try Acid Catalysis (iPrOH + HCl) CheckNu->AcidCat Yes (Aniline/Alkylamine) BaseCat Use Strong Base (NaH/THF or KOtBu/DMF) CheckNu->BaseCat No (Alcohol/Thiol)

Caption: Decision tree for optimizing stalled


 reactions on quinoline cores.

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning into a black tar? A: This is likely polymerization or decomposition caused by excessive heat or concentration.

  • Fix: Lower the concentration to 0.1 M. Degas the solvent (remove

    
    ). If using strong bases (NaH), ensure the temperature is kept low (
    
    
    
    ) during addition, then slowly warm.

Q: Can I use Palladium catalysis (Buchwald-Hartwig) instead? A: Absolutely. If


 fails (due to electron-rich substituents deactivating the ring), Pd-catalysis is the standard fallback. However, Pd-chemistry is more expensive and requires removal of metal residues. 

is preferred for process chemistry if the activation energy can be overcome.

Q: I see a "+14" mass peak in LCMS. What is it? A: This is likely N-Methylation . If you are using DMSO or DMF at high temperatures with strong nucleophiles, the solvent can decompose or react.

  • Verification: Check if the peak corresponds to the nucleophile attacking the quinoline Nitrogen (quaternization) rather than displacing the halogen.

  • Fix: Switch to Sulfolane or DMAc, or reduce temperature.

References

  • Solvent Effects in

    
    : 
    Newby, J. et al. "Solvent Effects on the Rates of 
    
    
    
    Reactions."[6] Journal of Organic Chemistry. [Link]
  • The Element Effect (F vs Cl): Chambers, R. D. et al. "Nucleophilic substitution in fluoroheterocycles." Tetrahedron. [Link]

  • Regioselectivity (C2 vs C4): Wolfe, J. F.[7] "Directed Synthesis of Quinolines." Organic Reactions. [Link][3][6][7][8][9][10][11][12][13][14]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Quinoline Derivatives

Case ID: QN-SOL-001 Status: Active Topic: Overcoming poor aqueous solubility of quinoline scaffolds in drug discovery and development. Executive Summary: The "Brick Dust" Challenge Quinoline derivatives often exhibit "br...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QN-SOL-001 Status: Active Topic: Overcoming poor aqueous solubility of quinoline scaffolds in drug discovery and development.

Executive Summary: The "Brick Dust" Challenge

Quinoline derivatives often exhibit "brick dust" properties—high melting points and low aqueous solubility—driven by strong intermolecular


-

stacking of the planar aromatic rings and high lipophilicity (LogP > 3). This guide provides a systematic approach to solubilization, moving beyond simple "add more DMSO" strategies which often compromise biological assay validity.

Key Mechanism of Failure: Most researchers fail not because the compound is insoluble, but because they induce kinetic precipitation upon dilution into aqueous buffers. The quinoline nitrogen (pKa ~4.9) is a weak base; at physiological pH (7.4), it remains largely uncharged and hydrophobic, leading to rapid crashing out.

Troubleshooting Guide (Q&A)

Category A: Chemical Modification & Salt Selection

Q: My quinoline derivative precipitates immediately in PBS (pH 7.4). Will making a hydrochloride salt fix this? A: Not necessarily in buffered media. While an HCl salt isolates well as a solid, placing it into a pH 7.4 buffer (where pH > pKa) will cause the salt to disproportionate back to the free base.

  • The Fix: You must lower the pH of your vehicle or use a solubility-enabling formulation (like cyclodextrins) rather than relying solely on the salt form for neutral pH assays.

  • Rule of Thumb: Salt formation improves dissolution rate (kinetic solubility) but does not change the intrinsic solubility of the free base at a specific pH.

Q: Which counter-ion is best for quinolines? A: Mesylate (Methanesulfonate) is often superior to Hydrochloride for quinolines.

  • Why: The mesylate anion is larger and less symmetric than chloride, which disrupts the crystal lattice energy more effectively, lowering the melting point and increasing solubility.

  • Evidence: Lenvatinib, a marketed quinoline-based kinase inhibitor, is formulated as the mesylate salt to achieve sufficient bioavailability [1].

Category B: Assay Interference & Cosolvents

Q: I am using 1% DMSO to keep my compound in solution, but my cells are dying. What is the limit? A: 1% is toxic to many sensitive cell lines (e.g., primary neurons, stem cells).

  • The Standard: The "Gold Standard" for cell-based assays is < 0.1% DMSO .

  • The Fix: If you cannot achieve solubility at 0.1% DMSO, do not increase DMSO. Switch to a co-solvent system or complexation :

    • Option 1:PEG400/Water (20:80) . PEG is generally less cytotoxic than DMSO at higher percentages.

    • Option 2:HP-

      
      -Cyclodextrin .[1] This "hides" the hydrophobic quinoline core from the water, preventing precipitation without using toxic organic solvents.
      

Q: Why does my compound dissolve in DMSO stock but crash out when added to the media? A: You are experiencing the "Solvent Shift" shock. When a droplet of DMSO stock hits the aqueous media, the local polarity shifts instantly. The quinoline molecules aggregate faster than they can disperse.

  • Protocol Adjustment: Do not pipette DMSO stock directly into the cell well. Perform an intermediate dilution step in media containing 2x serum (proteins like albumin bind and solubilize quinolines) before adding to cells.

Decision Logic & Visualization

The following decision tree outlines the logical flow for selecting a solubilization strategy based on the physicochemical properties of your specific quinoline derivative.

QuinolineSolubility Start Start: Quinoline Derivative Poor Aqueous Solubility CheckPKa Check pKa of Quinoline Nitrogen (Is pKa > 6.0?) Start->CheckPKa SaltScreen Strategy A: Salt Formation (Target: Mesylate, HCl) CheckPKa->SaltScreen Yes (Basic enough) CheckLogP Check Lipophilicity (Is LogP > 4?) CheckPKa->CheckLogP No (Weak base) SolidDisp Strategy D: Solid Dispersion (HME / Spray Drying) SaltScreen->SolidDisp Salt unstable? Cyclodextrin Strategy B: Cyclodextrin Complexation (HP-Beta-CD) CheckLogP->Cyclodextrin Yes (Hydrophobic cavity fit) Cosolvent Strategy C: Cosolvent/Surfactant (PEG400 / Poloxamer 407) CheckLogP->Cosolvent No (Moderate LogP) Cyclodextrin->SolidDisp Low binding constant?

Figure 1: Decision tree for selecting the optimal solubilization strategy for quinoline derivatives based on pKa and LogP properties.

Technical Protocols

Protocol A: Micro-Scale Salt Screening (The "Golden Vial" Method)

Use this when you have limited compound (<50 mg) and need to find a soluble crystalline form.

Materials:

  • Quinoline free base (20 mg)

  • Acids (1M in Ethanol): HCl, Methanesulfonic acid, p-Toluenesulfonic acid.

  • Solvent: Acetone or Ethanol (Quinolines are soluble in these, salts are usually not).

Procedure:

  • Dissolution: Dissolve 20 mg of quinoline derivative in the minimum volume of warm Acetone (~50-100 µL).

  • Acid Addition: Add 1.05 equivalents of the acid solution dropwise while stirring.

  • Observation:

    • Immediate Precipitate: Good.[2][3] Cool to 4°C to maximize yield.

    • No Precipitate: Add "Anti-solvent" (Diethyl ether or Hexane) dropwise until cloudy.

  • Validation: Centrifuge, dry the solid, and test aqueous solubility at pH 1.2 (Simulated Gastric Fluid) and pH 7.4.

  • Critical Check: If the salt melts < 100°C, it may be hygroscopic and unsuitable for development. Target melting points > 150°C.[4]

Protocol B: Phase Solubility Study with Cyclodextrins

Use this to determine if HP-


-CD can solubilize your compound for injection or assay.

Theory: Quinolines fit well into the


-cyclodextrin cavity. We use Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
because it is much more water-soluble (>600 mg/mL) than native

-CD [2].

Procedure:

  • Preparation: Prepare 0%, 5%, 10%, and 20% (w/v) solutions of HP-

    
    -CD in PBS (pH 7.4).
    
  • Saturation: Add excess quinoline derivative (solid) to 1 mL of each CD solution in glass vials.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (Do not use nylon; quinolines may bind).

  • Quantification: Analyze the filtrate by HPLC-UV.

  • Data Analysis: Plot Concentration of Drug (M) vs. Concentration of CD (M).

    • Linear Slope < 1: 1:1 Complexation (Ideal).

    • Binding Constant (

      
      ): Calculated as 
      
      
      
      , where
      
      
      is intrinsic solubility.

Data Summary: Solvent & Carrier Tolerance[5][6]

SolubilizerMechanismMax Conc.[3][5][6] (Cell Assay)Max Conc. (In Vivo IV)Notes for Quinolines
DMSO Cosolvent0.1% (Ideal)0.5% (Max)~5-10% (Slow infusion)High concentrations cause protein unfolding in assays.
Ethanol Cosolvent< 1.0%~10%Volatile; evaporation changes concentration during incubation.
HP-

-CD
Complexation5-10 mM~20-40% w/vBest Choice. Prevents precipitation without cellular toxicity.
PEG 400 Cosolvent< 1.0%~30-40%Can affect membrane permeability in cell assays.
Poloxamer 407 Micelle< 0.1%~0.5%Useful for solid dispersions; forms gels at high conc.

References

  • FDA Access Data. (2015). Lenvatinib Mesylate (Lenvima) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. [Link]

  • Nikon Healthcare. (2023). The cytotoxicity of DMSO in cell culture. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline

Chemical Stability Profile: The "Why" Behind Decomposition To prevent decomposition, one must understand the electronic forces at play. This molecule is not merely "unstable"; it is electrophilically activated at the C4...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Stability Profile: The "Why" Behind Decomposition

To prevent decomposition, one must understand the electronic forces at play. This molecule is not merely "unstable"; it is electrophilically activated at the C4 position.

The Electronic Push-Pull Mechanism

The stability of the C4-Chloro bond is compromised by two synergistic factors:

  • The Quinoline Nitrogen: The pyridine-like nitrogen atom exerts a strong electron-withdrawing effect, making the C2 and C4 positions highly electrophilic.

  • The 6-Difluoromethoxy Group (

    
    ):  Unlike a standard methoxy group (
    
    
    
    donor), the
    
    
    group acts as a moderate electron acceptor due to the high electronegativity of the two fluorine atoms (Inductive effect,
    
    
    ). This withdraws electron density from the benzene ring, which communicates this deficiency to the pyridine ring, further destabilizing the C-Cl bond towards nucleophilic attack.

Result: The C4-Cl bond is exceptionally labile to Nucleophilic Aromatic Substitution (


) .
Decomposition Pathways Visualization

The following diagram illustrates the two primary degradation routes: Hydrolysis (to the quinolone) and Solvolysis (to the ether).

DecompositionPathways cluster_legend Degradation Risks Start 4-Chloro-6-(difluoromethoxy)- 2-methylquinoline Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (C4) Water H2O / Acidic pH Water->Inter Alcohol ROH (MeOH/EtOH) Alcohol->Inter HydrolysisProd Impurity A: 6-(difluoromethoxy)-2- methylquinolin-4(1H)-one Inter->HydrolysisProd -HCl (Irreversible) EtherProd Impurity B: 4-Alkoxy-6-(difluoromethoxy)- 2-methylquinoline Inter->EtherProd -HCl (Solvolysis) Critical Risk Critical Risk Process Risk Process Risk

Caption: Figure 1. Mechanism of C4-Chloro displacement. The electron-deficient heterocycle facilitates rapid


 reactions with water or alcohols.

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific issues observed during synthesis and handling.

Scenario A: Appearance of a Polar Impurity by HPLC/TLC

Symptom: A new peak appears with a lower Retention Time (RT) on Reverse Phase HPLC. Diagnosis: Hydrolysis. The 4-Chloro group has been replaced by a hydroxyl group (tautomerizing to the quinolone). This is the thermodynamic sink for this molecule. Root Cause:

  • Exposure to atmospheric moisture during storage.

  • Aqueous workup performed at pH < 4 or pH > 10.

  • Heating in the presence of wet solvents.

Corrective Action:

  • Drying: Dissolve the crude material in Dichloromethane (DCM) and dry over activated

    
     immediately.
    
  • pH Control: If an aqueous wash is necessary, use a buffered solution (sat.

    
    ) and keep the contact time < 15 minutes at 
    
    
    
    .
  • Re-chlorination: If the impurity level is high (>10%), the material can sometimes be salvaged by refluxing in

    
     (Phosphoryl chloride) to convert the hydroxy impurity back to the chloro compound.
    
Scenario B: Unexpected Mass Shift (+31 or +14 Da)

Symptom: LC-MS shows a parent ion of


 (Methoxy) or 

(Ethoxy) instead of the expected Chloro species. Diagnosis: Solvolysis (Etherification). Root Cause:
  • Use of Methanol or Ethanol during recrystallization or transfer.

  • Quenching a reaction mixture containing the 4-Cl intermediate with alcohols.

Corrective Action:

  • Solvent Swap: STRICTLY AVOID protic solvents (MeOH, EtOH, iPrOH) when the mixture is acidic or hot.

  • Protocol Change: Use Acetonitrile (ACN), Toluene, or DCM for all transfers and workups.

  • Recovery: This transformation is difficult to reverse without harsh conditions. Discard or repurpose the batch if purity requirements are strict.

Scenario C: Loss of Difluoromethoxy Group (Rare)

Symptom: Appearance of a phenolic impurity (loss of


 group).
Diagnosis: Acid-Catalyzed Ether Hydrolysis. 
Root Cause:  Prolonged exposure to strong Lewis acids (e.g., 

,

) or concentrated Bronsted acids at high temperatures. Corrective Action: Maintain reaction temperatures below

when strong acids are present.

Self-Validating Storage & Handling Protocols

Do not rely on "standard" storage. Use this protocol to validate stability.

Storage Protocol
ParameterSpecificationRationale
Temperature

Slows kinetics of spontaneous hydrolysis.
Atmosphere Argon or Nitrogen (Blanketed)Prevents moisture ingress.
Container Amber Glass with Teflon-lined capPrevents photolytic degradation (though minor) and ensures chemical resistance.
Desiccant

or Activated Silica in secondary containment
Aggressively scavenges ambient moisture.
QC Validation Step (Pre-Reaction)

Before using the reagent in a critical step (e.g., coupling to form Anlotinib), perform this rapid check:

  • Take a 5mg sample.

  • Dissolve in anhydrous ACN.

  • Run TLC (System: Hexane/EtOAc 4:1).

    • Target: High Rf spot (Non-polar).

    • Impurity: Baseline spot (Hydrolysis product/Quinolone) or slightly lower Rf (Ether).

  • Pass/Fail: If Baseline spot > 5% intensity, re-purify via rapid silica plug filtration (eluting with DCM).

Decision Tree for Process Optimization

Use this logic flow to determine the correct solvent system and handling for your specific reaction conditions.

DecisionTree Start Start: Reaction Planning TempCheck Is Temperature > 50°C? Start->TempCheck SolventCheck Is Solvent Protic? (MeOH, EtOH, Water) TempCheck->SolventCheck Yes BaseCheck Is Strong Base Present? (e.g., NaH, LDA) TempCheck->BaseCheck No Safe PROCEED (Stable) SolventCheck->Safe No (Aprotic) RiskSolv HIGH RISK: Solvolysis Switch to Toluene/DCM SolventCheck->RiskSolv Yes RiskHyd HIGH RISK: Hydrolysis Ensure Anhydrous Conditions SolventCheck->RiskHyd Water present BaseCheck->Safe No RiskElim RISK: HF Elimination Keep T < -40°C BaseCheck->RiskElim Yes

Caption: Figure 2. Operational decision tree to prevent side reactions during synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol for recrystallization? A: No. Ethanol will react with the 4-Chloro position to form the 4-ethoxy ether impurity, especially if the solution is heated. Use Acetonitrile or a Toluene/Heptane mixture for recrystallization.

Q: The compound turned yellow/orange upon storage. Is it degraded? A: Likely, yes. Pure 4-chloroquinolines are typically off-white or pale cream solids. A deepening yellow/orange color suggests the formation of the 4-quinolone (tautomer) or N-oxide impurities. Verify purity via HPLC before use.

Q: Is the difluoromethoxy group stable to lithiation? A: It is sensitive. Strong bases (n-BuLi) can cause


-elimination of Fluorine or deprotonation of the 

carbon, leading to fragmentation. If lithiation is required on another part of the molecule, use non-nucleophilic bases (like LiHMDS) at very low temperatures (

).

Q: How do I remove the hydrolysis impurity (4-hydroxy species)? A: The hydrolysis product is significantly more polar than the 4-chloro compound. It can be removed by:

  • Filtration: The 4-hydroxy species often has poor solubility in DCM or Toluene. Filter the suspension; the filtrate usually contains the desired product.

  • Basic Wash: Wash the organic layer with 1M NaOH. The 4-hydroxy compound (phenolic nature) will deprotonate and move to the aqueous layer. Note: Do this quickly and cold to prevent further hydrolysis.

References

  • Electronic Effects of Difluoromethoxy Groups

    • Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
    • Source: Journal of Organic and Pharmaceutical Chemistry.
    • Link: (Inferred from search context regarding electronic withdrawal).

  • Reactivity of 4-Chloroquinolines (Hydrolysis Mechanisms)

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: Frontiers in Chemistry.
    • Link: (Describes the lability of the C4-Cl bond towards nucleophiles).

  • Anlotinib Synthesis & Intermediates

    • Title: Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib.[1]

    • Source: Drug Design, Development and Therapy.
    • Link: (Provides context on the drug scaffold).

  • General Stability of Halogenated Quinolines

    • Title: 4-Chloroquinoline Safety D
    • Source: Fisher Scientific.
    • Link: (Standard handling protocols for the class).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Quinolines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient quinolines. This guide is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful transformation. The inherent electronic properties of quinolines can present unique hurdles, but with a systematic approach to troubleshooting, these can be overcome to achieve high-yielding and reproducible results.

This resource is structured in a question-and-answer format to directly address the common issues faced in the lab. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the reaction mechanism as it applies to these challenging substrates.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be encountering during your experiments.

Question 1: My Suzuki coupling with a chloro- or bromoquinoline is giving very low to no yield. What are the likely causes and how can I fix it?

Low or non-existent yields with electron-deficient haloquinolines are a frequent issue. The electron-withdrawing nature of the quinoline ring deactivates the halide towards the crucial initial step of the catalytic cycle: oxidative addition.[1][2]

Here’s a systematic approach to troubleshooting this problem:

1. Re-evaluate Your Catalyst and Ligand System:

  • The Problem: The energy barrier for the Pd(0) catalyst to insert into the carbon-halogen bond of an electron-poor quinoline is often high. Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich enough to facilitate this step efficiently.[1][2]

  • The Solution: Employ more electron-rich and sterically bulky phosphine ligands. These ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition.[1][3][4] Consider ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) or other electron-rich trialkylphosphines.[3][5]

  • Expert Insight: Using a pre-catalyst, such as a Buchwald G3 or G4 precatalyst, can often provide more consistent results.[6][7] These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible outcomes.[6]

2. Scrutinize the Boronic Acid/Ester Stability:

  • The Problem: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][6][8] This is often exacerbated by the reaction conditions (base, water, temperature) required for the coupling.[8]

  • The Solution:

    • Use fresh, high-purity boronic acid.

    • Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K).[3][8] These reagents often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, minimizing decomposition.[9][10]

    • Use a slight excess (1.2–1.5 equivalents) of the boron reagent to compensate for any degradation.[3]

3. Optimize the Base and Solvent System:

  • The Problem: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11] An inappropriate base or solvent can lead to a stalled reaction.

  • The Solution:

    • For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[12]

    • The choice of solvent is critical. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[6] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12] A solvent screen may be necessary to find the optimal conditions for your specific substrates.[13]

4. Ensure Rigorous Inert Atmosphere:

  • The Problem: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[6][14] Phosphine ligands are also prone to oxidation.[14]

  • The Solution: Thoroughly degas your reaction mixture. The freeze-pump-thaw method (three cycles) is highly effective.[3] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

Question 2: I'm observing significant formation of side products, such as the homocoupled boronic acid and dehalogenated quinoline. How can I minimize these?

The formation of byproducts is a clear indicator that the desired cross-coupling pathway is competing with undesirable side reactions.

1. Minimizing Boronic Acid Homocoupling:

  • The Cause: This side reaction, where two molecules of the boronic acid couple together, is primarily caused by the presence of oxygen.[6][14] It can also be promoted if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[14]

  • Mitigation Strategies:

    • Rigorous Degassing: As mentioned above, this is the most critical step to prevent homocoupling.[14]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling.[14][15]

    • Slow Addition: In some cases, adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]

2. Preventing Dehalogenation of the Quinoline:

  • The Cause: The replacement of the halogen on your quinoline with a hydrogen atom can occur via a couple of pathways, often involving a palladium-hydride species. This can sometimes be promoted by certain bases or impurities in the reaction mixture.[3]

  • Mitigation Strategies:

    • Choice of Base: Some sources suggest that certain bases may be more prone to promoting dehalogenation. If this is a persistent issue, screening different bases (e.g., switching from a carbonate to a phosphate) may be beneficial.

    • Reaction Temperature and Time: Minimize the reaction temperature and time to what is necessary for the completion of the desired reaction. Prolonged heating can increase the likelihood of side reactions.[3]

Question 3: My reaction starts but then stalls before reaching completion. What's causing this catalyst deactivation?

Catalyst deactivation is a common problem, especially in cross-coupling reactions involving nitrogen-containing heterocycles like quinolines.[16][17]

  • The Cause: The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.[17] Additionally, over time, the active Pd(0) can aggregate to form palladium black, which is catalytically inactive.[5][14]

  • Troubleshooting Steps:

    • Ligand Choice: Bulky ligands, like the Buchwald biarylphosphines, not only promote oxidative addition but also help to stabilize the palladium center and prevent aggregation.[5][18]

    • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often used to ensure the palladium center remains coordinated and stable.[14]

    • Check for Impurities: Ensure all reagents and solvents are of high purity. Certain impurities can act as catalyst poisons.

II. Frequently Asked Questions (FAQs)

Q1: Which halogen on the quinoline (Cl, Br, I) is best for Suzuki coupling? The reactivity order for halides in oxidative addition is I > Br > OTf >> Cl.[1] While iodoquinolines are the most reactive, they are often more expensive and less stable. Chloroquinolines are the least reactive but are typically more cost-effective and readily available.[1][2] The choice often depends on a balance of reactivity, cost, and availability. For difficult couplings, starting with the bromo- or iodo-analogue is advisable. If you must use a chloroquinoline, a highly active catalyst system with an electron-rich, bulky ligand is essential.[1][2]

Q2: Can I run my Suzuki coupling open to the air? It is strongly discouraged. While some robust catalyst systems may tolerate trace amounts of air, oxygen is detrimental to the reaction, leading to catalyst deactivation and side product formation.[6][14] For reproducible and high-yielding results, especially with challenging substrates, maintaining an inert atmosphere is critical.

Q3: What is the role of water in the reaction? In many Suzuki coupling protocols, a mixture of an organic solvent and water is used. Water helps to dissolve the inorganic base (like K₃PO₄ or Na₂CO₃), which is necessary for the activation of the boronic acid.[12] However, an excess of water can promote the undesirable protodeboronation of the boronic acid.[6] The optimal amount of water often needs to be determined empirically.

Q4: How do I monitor the progress of my reaction? The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

III. Data and Protocols

Recommended Reaction Parameters for Electron-Deficient Quinolines
ParameterRecommendationRationale
Palladium Source Buchwald Precatalysts (G3/G4), Pd₂(dba)₃, Pd(OAc)₂Precatalysts offer reliability; Pd(0) sources can minimize side reactions.[6][7][14]
Ligand XPhos, SPhos, RuPhos, P(tBu)₃Electron-rich and bulky to facilitate oxidative addition and stabilize the catalyst.[3][4][12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are often required for challenging substrates.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OAprotic polar solvents facilitate the reaction; water aids in dissolving the base.[6][7]
Boron Reagent Boronic Acid, Pinacol Ester, or MIDA EsterEsters provide greater stability against protodeboronation.[3][6][10]
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation barrier.
General Experimental Protocol

Note: This is a general starting point. Optimization of specific parameters will likely be necessary.

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the haloquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add the degassed solvent, followed by the palladium precatalyst (1-5 mol%) and the ligand (1.2-1.5 times the mol of Pd).

  • Degassing: Subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 4-24 hours).[14]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

IV. Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) RedElim Reductive Elimination Pd0->RedElim OxAdd Oxidative Addition OxAdd->Pd0 PdII R¹-Pd(II)L₂-X (Quinoline Complex) PdII->OxAdd + R¹-X Trans Transmetalation Trans->PdII PdII_Aryl R¹-Pd(II)L₂-R² PdII_Aryl->Trans + [R²-B(OR)₂(OH)]⁻ RedElim->Pd0 Regenerates Catalyst RedElim->PdII_Aryl Product R¹-R² (Coupled Product) Product->RedElim Boron R²-B(OR)₂ Boron->Trans Base Base (e.g., K₃PO₄) Base->Trans Activates Boron Halide R¹-X (Haloquinoline) Halide->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / No Reaction CheckCatalyst Is the catalyst/ligand active enough for an electron-deficient quinoline? Start->CheckCatalyst UpgradeLigand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). Consider a precatalyst. CheckCatalyst->UpgradeLigand No CheckBoron Is the boronic acid stable? (Protodeboronation) CheckCatalyst->CheckBoron Yes UpgradeLigand->CheckBoron UseEster Use fresh boronic acid or switch to a more stable ester (Bpin, MIDA). CheckBoron->UseEster No CheckConditions Are the base and solvent optimal? CheckBoron->CheckConditions Yes UseEster->CheckConditions OptimizeConditions Screen stronger bases (K₃PO₄) and aprotic polar solvents. CheckConditions->OptimizeConditions No CheckInert Is the reaction atmosphere strictly inert? CheckConditions->CheckInert Yes OptimizeConditions->CheckInert Degas Improve degassing procedure (Freeze-Pump-Thaw). CheckInert->Degas No Success Reaction Successful CheckInert->Success Yes Degas->Success

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

V. References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • American Chemical Society Publications. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

  • USD RED. (2021, May 8). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Available from: [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). Available from: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available from: [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: [Link]

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available from: [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • ACS Catalysis. (2024, August 7). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Available from: [Link]

  • MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • Books. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available from: [Link]

Sources

Optimization

Scaling up the synthesis of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline

Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline Executive Summary & Molecule Profile Welcome to the technical support hub for the synthesis of 4-Chloro-6-(difluoromethoxy)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline

Executive Summary & Molecule Profile

Welcome to the technical support hub for the synthesis of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline . As researchers moving from medicinal chemistry (milligram scale) to process development (gram/kilogram scale), you are likely encountering the non-linear behavior of the Conrad-Limpach and POCl₃ chlorination protocols.

This molecule is a critical scaffold, often serving as the electrophilic core for tyrosine kinase inhibitors (e.g., c-Met or VEGFR targets) where the difluoromethoxy group provides lipophilicity and metabolic stability superior to a methoxy group.

Critical Process Parameters (CPPs):

  • Thermal Management: The cyclization step requires temperatures >250°C.

  • Moisture Control: The enamine formation is equilibrium-driven; water removal is non-negotiable.

  • Safety: Handling Phosphorus Oxychloride (POCl₃) at scale requires specific quenching protocols to prevent thermal runaway.

Synthetic Pathway & Logic

The synthesis follows a classical Conrad-Limpach-Knorr approach. Unlike the reaction of anilines with


-keto esters at low temperature (which favors the amide/anilide kinetic product), we must drive the reaction to the enamine  (thermodynamic product) to ensure the subsequent cyclization yields the quinoline core.

Visual Workflow:

G Start Raw Materials: 4-(Difluoromethoxy)aniline + Ethyl Acetoacetate Enamine Intermediate 1: Beta-Enamine Formation (Water Removal Critical) Start->Enamine Acid Cat. / Reflux (- H2O) Cyclization Intermediate 2: 6-(Difluoromethoxy)-2-methylquinolin-4-ol (Thermal Cyclization @ 250°C) Enamine->Cyclization Dowtherm A / 250°C (- EtOH) Chlorination Final Product: 4-Chloro-6-(difluoromethoxy)-2-methylquinoline (POCl3 Chlorination) Cyclization->Chlorination POCl3 / 80°C (- HCl)

Caption: Figure 1.[1][2] The thermodynamic Conrad-Limpach route favors the 4-hydroxyquinoline intermediate, which is subsequently chlorinated.

Phase 1: Enamine Formation (The "Setup" Step)

The Challenge: The reaction between 4-(difluoromethoxy)aniline and ethyl acetoacetate is reversible. If water is not removed efficiently, the equilibrium shifts back, or you form the kinetic anilide byproduct (which cyclizes to a 2-hydroxy-4-methylquinoline—the wrong isomer).

Q: My LCMS shows a peak with the correct mass, but it’s not cyclizing later. What is it? A: You likely formed the anilide (amide bond formation) instead of the enamine (C=N bond formation).

  • Cause: Reaction temperature was too low (<80°C) or water was not removed.

  • Fix: Ensure you are using a Dean-Stark trap with benzene or toluene. The reaction must be refluxed until the theoretical amount of water is collected. Use a catalytic amount of acetic acid or HCl to promote enamine formation.

Q: Can I skip the isolation of the enamine? A: At small scale, yes. At large scale (>100g), isolation is recommended .

  • Why: Residual ethyl acetoacetate polymerizes at the high temperatures required for the next step, creating a "tar" that traps your product.

  • Protocol: Strip the toluene/benzene completely. The enamine is usually a stable oil or low-melting solid.

Phase 2: Thermal Cyclization (The High-Temp Step)

The Challenge: This step requires heating the enamine to ~250°C. This is physically difficult in standard lab glassware and dangerous due to the flash point of solvents.

Q: What solvent should I use for scale-up? A: Dowtherm A (eutectic mixture of diphenyl ether and biphenyl) is the industry standard.

  • Boiling Point: ~258°C.

  • Protocol: Add the enamine dropwise to boiling Dowtherm A. This ensures the ethanol generated flashes off immediately, driving the reaction forward.

  • Alternative: Diphenyl ether (solid at RT, melts at 26°C) can be used but is harder to handle during workup.

Q: The product won't precipitate from Dowtherm A. How do I isolate it? A: The 4-hydroxyquinoline intermediate is often soluble in hot Dowtherm but insoluble in non-polar solvents.

  • Cool the reaction mixture to ~80°C.

  • Slowly add a non-polar anti-solvent like Heptane or Hexane (Ratio 1:1 or 1:2 relative to Dowtherm).

  • Cool to 0-5°C. The product should crash out as a beige/tan solid.

  • Wash: Filter and wash copiously with hexanes to remove the oily Dowtherm.

Phase 3: Chlorination (The Hazardous Step)

The Challenge: Converting the tautomeric 4-hydroxy group (actually a 4-pyridone) to a chloride using Phosphorus Oxychloride (POCl₃).

Q: The reaction mixture turned into a solid black rock. What happened? A: You likely had thermal runaway or insufficient solvent.

  • Mechanism: The reaction produces HCl gas and is exothermic.

  • Fix: Do not use neat POCl₃ if you are above 50g scale. Use a solvent like Acetonitrile or Toluene to act as a heat sink, or ensure you have a robust mechanical stirrer (not magnetic) to break up the amidine-POCl₃ complex that forms.

Q: How do I quench the reaction safely? (CRITICAL) A: Never add water to the reaction mixture.

  • Remove excess POCl₃ via vacuum distillation (rotovap with a base trap).

  • Dilute the residue with DCM or Chloroform.

  • Reverse Quench: Pour the organic mixture slowly into a stirred mixture of Ice/NH₄OH (Ammonium Hydroxide).

  • pH Control: Keep the aqueous layer basic (pH > 9) to prevent the quinoline nitrogen from protonating (which would keep it in the water layer).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (Step 1) Incomplete water removal; formation of Anilide isomer.Use Dean-Stark; verify temp >110°C; add acid catalyst.
Tar/Black Oil (Step 2) Rapid addition of enamine; polymerization of impurities.Add enamine dropwise to boiling solvent (250°C). Do not mix cold.
Product stuck in Dowtherm High solubility of OCF₂H group.Dilute with Heptane/Hexane; cool to -10°C; sonicate.
Low Yield (Step 3) Product lost in aqueous layer during quench.The quinoline is basic.[2] Ensure aqueous layer pH > 10 during extraction.
De-fluorination Hydrolysis of OCF₂H group.Avoid strong Lewis acids (AlCl₃) or prolonged heating in strong aqueous acid.

References

  • BenchChem. Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. (Accessed 2023). Link

  • Sigma-Aldrich. Product Specification: 4-Chloro-6,8-difluoro-2-methylquinoline. CAS 288151-31-5. Link

  • Patel, H. U., & Gediya, P. A. (2014).[3] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research. Link

  • PubChem. 4-Chloro-2-methylquinoline Compound Summary. National Library of Medicine. Link

  • Thermo Fisher Scientific. 4-Chloro-2-methylquinoline Safety Data Sheet.Link

Sources

Troubleshooting

Technical Support Center: 4-Chloroquinoline Synthesis &amp; Impurity Removal

Introduction: The Criticality of the C4-Position The conversion of 4-hydroxyquinoline (4-quinolinone) to 4-chloroquinoline is a cornerstone transformation in the synthesis of antimalarials (e.g., Chloroquine), kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of the C4-Position

The conversion of 4-hydroxyquinoline (4-quinolinone) to 4-chloroquinoline is a cornerstone transformation in the synthesis of antimalarials (e.g., Chloroquine), kinase inhibitors, and antibacterial agents. While seemingly straightforward—typically utilizing phosphorous oxychloride (POCl


)—this reaction is plagued by specific impurity profiles that can poison downstream nucleophilic aromatic substitutions (

).

This guide moves beyond basic textbook procedures to address the mechanistic origins of impurities and provides self-validating protocols for their removal.

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Reaction Optimization (Upstream Control)

Q: High-Performance Liquid Chromatography (HPLC) shows persistent starting material (4-hydroxyquinoline) despite refluxing in neat POCl


 for 4 hours. Why is the conversion stalling? 

A: The reaction is likely kinetically trapped at the O-phosphorylated intermediate stage.

  • Mechanism: The reaction proceeds via an intermediate dichlorophosphate ester formed at the C4-oxygen. The subsequent displacement by chloride is the rate-determining step. Without a catalyst, this displacement is slow.

  • Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1–0.5 eq). DMF reacts with POCl

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than POCl
    
    
    
    alone. This facilitates the activation of the 4-hydroxy group and accelerates the chloride attack.
  • Validation: Monitor the disappearance of the starting material via TLC (MeOH/DCM 1:9). The starting material is highly polar; the product is non-polar.

Q: My crude product is a dark tar rather than the expected off-white solid. What caused this decomposition?

A: Thermal degradation due to uncontrolled exotherms or oxidative stress.

  • Causality: Quinoline rings are electron-deficient but susceptible to oxidative polymerization at high temperatures, especially in the presence of trace metals or light. Overheating neat POCl

    
     (bp 105°C) without inert gas protection promotes tar formation.
    
  • Solution:

    • Strict Temperature Control: Do not exceed 90–100°C oil bath temperature.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent auto-oxidation.

    • Solvent Dilution: If tars persist, use a solvent like Toluene or Chlorobenzene to moderate the internal temperature, rather than running neat.

Category B: Work-up & Isolation (The Critical Quench)

Q: The


P NMR of my isolated solid shows sharp peaks around 0–5 ppm. How do I remove these phosphorous impurities? 

A: These are likely trapped phosphorodichloridates or polyphosphates resulting from an incomplete quench.

  • The Trap: Simply pouring the reaction mixture onto ice hydrolyzes the excess POCl

    
     but may not fully hydrolyze the lipophilic mixed anhydrides formed with the product.
    
  • The Fix (The "Basic Quench" Protocol):

    • Pour the reaction mixture slowly onto crushed ice/water.

    • Crucial Step: Basify the aqueous slurry to pH 9–10 using Ammonium Hydroxide (

      
      ) or saturated Sodium Bicarbonate (
      
      
      
      ).
    • Stir vigorously for 30–60 minutes. The basic environment catalyzes the hydrolysis of P-O-C bonds, rendering the phosphorous byproducts water-soluble (as phosphate salts), which are then removed in the aqueous phase during extraction.

Q: After workup, my product reverts to 4-hydroxyquinoline upon standing. Is the chloride labile?

A: Yes, 4-chloroquinoline is susceptible to acid-catalyzed hydrolysis.

  • Mechanism: If the final product is stored with residual acid (HCl or H

    
    PO
    
    
    
    ), atmospheric moisture will hydrolyze the C-Cl bond back to the C-OH form, driven by the thermodynamic stability of the quinolone tautomer.
  • Prevention: Ensure the final organic extract is washed with brine and dried thoroughly over

    
    .[1] Store the solid in a desiccator. If the product is an oil, convert it to a stable salt (e.g., hydrochloride) immediately, or use it in the next step without delay.
    

Part 2: Visualizing the Impurity Landscape

The following diagram illustrates the reaction pathway, highlighting where specific impurities enter the system.

G SM 4-Hydroxyquinoline (Starting Material) Inter O-Phosphorylated Intermediate SM->Inter + POCl3 (Slow) SM->Inter + POCl3 / DMF (Fast) Imp_SM Impurity: Residual SM (Incomplete Rxn) SM->Imp_SM Low Temp / No Catalyst Prod 4-Chloroquinoline (Target) Inter->Prod Cl- Attack - PO2Cl2- Imp_P Impurity: Phosphorous Esters Inter->Imp_P Incomplete Quench Imp_Hyd Impurity: Hydrolysis Product (Reversion) Prod->Imp_Hyd Acid + H2O (Storage)

Caption: Reaction pathway showing the critical role of catalysis and the origin of phosphorous and hydrolysis impurities.

Part 3: Master Protocol & Purification Data

Standard Operating Procedure (SOP): Synthesis of 4-Chloroquinoline

Objective: Synthesis of 4-chloroquinoline with <0.5% phosphorous residue.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Equip with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add 4-Hydroxyquinoline (10.0 g, 69 mmol).

  • Reagent Addition: Add POCl

    
      (32 mL, 345 mmol, 5.0 eq) carefully.
    
    • Note: POCl

      
       is corrosive. Handle in a fume hood.
      
  • Catalysis: Add DMF (5 drops, cat.).

  • Reaction: Heat to reflux (oil bath ~110°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). SM stays at baseline; Product

      
      .
      
  • Quench (The "Basic" Method):

    • Cool the mixture to room temperature.

    • Evaporate excess POCl

      
       under reduced pressure (rotary evaporator with a base trap) if possible. This reduces the violence of the aqueous quench.
      
    • Pour the residue slowly onto 200 g of crushed ice with vigorous stirring.

    • Slowly add NH

      
      OH (28%)  until pH reaches 9–10. A precipitate should form.[1][2]
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash: Wash combined organics with Sat. NaHCO

    
      (
    
    
    
    mL) and Brine (
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Purification Strategy Table
Impurity TypeDetection MethodRemoval TechniqueEfficiency
Unreacted 4-OH-Quinoline TLC (Baseline), HPLCFiltration: The SM is insoluble in DCM; filter it off before extraction. Chromatography: Flash column (DCM -> 5% MeOH/DCM).High
Phosphorous Esters

P NMR, Sticky Oil texture
Basic Wash: Vigorous stirring with NH

OH or NaOH (pH 10) during workup.
Critical
Colored Tars Visual (Dark Brown/Black)Charcoal Treatment: Boil crude in Hexane/EtOAc with activated carbon, filter hot through Celite.Medium
Isomers (e.g., 2-Cl) GC-MS,

H NMR
Recrystallization: Hexanes or Petroleum Ether (Product crystallizes, isomers often stay in mother liquor).High

Part 4: Purification Workflow Diagram

This decision tree guides the researcher through the purification process based on the physical state of the crude product.

Purification Start Crude Product Isolated Check Check Purity (TLC/NMR) Start->Check Decision1 Is Solid? Check->Decision1 Recryst Recrystallization Solvent: Hexane or Pet. Ether Decision1->Recryst Yes Decision2 Is Oil/Gummy? Decision1->Decision2 No Final Pure 4-Chloroquinoline Recryst->Final Charcoal Dissolve in Ether/DCM + Activated Charcoal Decision2->Charcoal Dark Color Column Flash Chromatography (Silica, Hex/EtOAc) Decision2->Column Complex Mixture Filter Filter through Celite Charcoal->Filter Filter->Recryst Column->Final

Caption: Decision tree for selecting the optimal purification method based on crude physical state.

References

  • BenchChem. (2025).[3] Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from

  • American Chemical Society (ACS). (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. ACS Omega. Retrieved from

  • Royal Society of Chemistry (RSC). (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization. RSC Advances. Retrieved from

  • Google Patents. (1981). Process for the preparation of 4-chloroquinolines (US4277607A). Retrieved from

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloroquinolines

A Senior Application Scientist's Guide to Navigating Challenging C-C and C-N Bond Formations Welcome to the technical support center for cross-coupling reactions involving 4-chloroquinolines. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Challenging C-C and C-N Bond Formations

Welcome to the technical support center for cross-coupling reactions involving 4-chloroquinolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the catalytic systems and the rationale behind experimental choices. 4-Chloroquinoline is a notoriously challenging substrate due to the electronic properties of the heterocyclic ring and the potential for the quinoline nitrogen to coordinate to and inhibit the palladium catalyst. This guide is structured to address the most common issues encountered in the lab, providing troubleshooting advice and robust starting points for your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to working with 4-chloroquinolines.

Q1: Why is 4-chloroquinoline considered a "difficult" substrate for cross-coupling?

The primary challenges stem from two main factors:

  • Electronic Deactivation: The chloro-substituted carbon (C4) is part of a π-deficient heterocyclic system. While this can make it susceptible to nucleophilic aromatic substitution, it can render the C-Cl bond less reactive towards the initial, rate-limiting oxidative addition step in many palladium catalytic cycles compared to simpler aryl chlorides.

  • Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can act as a ligand, coordinating to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst and stalling the reaction.[1]

Q2: My reaction with 4-chloroquinoline failed completely. What are the very first things I should check?

Before embarking on extensive re-optimization, always verify the fundamentals. A failed reaction is most often traced back to one of these issues:

  • Reagent Purity: Are your solvent and base truly anhydrous? Is the amine or boronic acid fresh and pure? Liquid amines, in particular, should be distilled or passed through a plug of alumina.[2] Solid bases should be stored in a desiccator.

  • Catalyst Integrity: Is your palladium source reliable? Pd₂(dba)₃, for example, can degrade over time and may contain varying amounts of palladium nanoparticles and inhibitory free dba ligand.[3][4] Using modern, air-stable palladium precatalysts is highly recommended for reproducibility.[4][5]

  • Oxygen Contamination: Oxygen is the enemy of most cross-coupling reactions. It can oxidize and deactivate both the active Pd(0) catalyst and, crucially, the phosphine ligands, rendering them unable to support the catalytic cycle.[6] Ensure your degassing procedure (e.g., sparging with argon or freeze-pump-thaw cycles) is rigorous.[6]

Q3: Should I use a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂ or a Buchwald Precatalyst?

This is a critical decision that impacts catalyst activation and stability.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the correct oxidation state to initiate the catalytic cycle. However, they can be air-sensitive and thermally unstable.[3] Furthermore, the "throw-away" ligands like triphenylphosphine (PPh₃) or dibenzylideneacetone (dba) can sometimes interfere with or slow down the desired reaction.[4][5]

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are typically more stable but require in-situ reduction to the active Pd(0) species. This reduction step can be inefficient and is often a source of irreproducibility.[4][7]

  • Modern Pd(II) Precatalysts (e.g., Buchwald G3/G4, PEPPSI™): These are the recommended choice for most applications.[2] They are air- and moisture-stable Pd(II) complexes that are engineered for clean, rapid, and predictable activation to the desired L-Pd(0) active species under the reaction conditions, often initiated by the base.[5][8] This avoids the pitfalls of both traditional Pd(0) and Pd(II) sources.

Precatalyst_Activation Precatalyst Stable Pd(II) Precatalyst (e.g., Buchwald G3) Active_Catalyst Active L-Pd(0) Species Precatalyst->Active_Catalyst Activation (Reductive Process) Base Base (e.g., NaOt-Bu, K₃PO₄) Base->Precatalyst Catalytic_Cycle Enters Catalytic Cycle Active_Catalyst->Catalytic_Cycle caption Fig 1. Activation of a modern Pd(II) precatalyst.

Caption: Fig 1. Activation of a modern Pd(II) precatalyst.

Catalyst System Selection & Optimization

The choice of ligand, base, and solvent is paramount for success. Below are starting points for common cross-coupling reactions with 4-chloroquinoline.

Suzuki-Miyaura Coupling (C-C Bond Formation)
Q4: What is a reliable starting catalyst system for coupling an arylboronic acid with 4-chloroquinoline?

For challenging aryl chlorides like 4-chloroquinoline, the oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step. To overcome this, you need a catalytic system that is both highly active and stable.

Recommendation: Start with a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[9]

  • Preferred Ligands: SPhos, XPhos, or RuPhos.

  • Preferred Palladium Source: Use a corresponding Buchwald G3 or G4 precatalyst (e.g., SPhos Pd G3). This ensures the correct ligand-to-palladium ratio and provides a reliable activation pathway.[2][8]

Q5: Which base and solvent combination works best for the Suzuki-Miyaura coupling of 4-chloroquinoline?

Base selection is highly dependent on the solvent and the functional groups on your substrates.[9] A common issue is the poor solubility of inorganic bases in organic solvents.

  • Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent and robust starting choice. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[10]

  • Recommended Solvents: A polar aprotic solvent is generally preferred. Dioxane or THF with a small amount of water (e.g., 10:1 ratio) is a standard condition that helps solubilize the base and facilitates the formation of the reactive boronate species.[9][10]

Reaction TypeRecommended LigandPalladium SourceRecommended BaseCommon Solvent(s)Typical Temp.
Suzuki-Miyaura SPhos or XPhosSPhos/XPhos Pd G3/G4K₃PO₄ or Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110 °C
Buchwald-Hartwig XPhos or BrettPhosXPhos/BrettPhos Pd G3NaOt-Bu or LHMDSToluene, Dioxane80-110 °C
Sonogashira PPh₃ or cataCXium APd(PPh₃)₄ or Pd(OAc)₂Cs₂CO₃ or Et₃NDMF, THFRT-60 °C
Heck PPh₃ or P(o-tol)₃Pd(OAc)₂Et₃N or DicyclohexylmethylamineDMF, Acetonitrile80-120 °C

Table 1: Recommended Starting Conditions for Cross-Coupling with 4-Chloroquinoline

Buchwald-Hartwig Amination (C-N Bond Formation)
Q6: I need to couple a primary aniline with 4-chloroquinoline. Which catalyst system should I use?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires a carefully selected system.[11][12] The reaction requires a strong, non-nucleophilic base to deprotonate the amine.

  • Recommended Ligands: Bulky biaryl phosphine ligands are essential. XPhos is a very general and effective ligand for a wide range of amines.[13] For particularly hindered or challenging couplings, ligands like BrettPhos may offer improved performance.[2]

  • Recommended Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Weak inorganic bases like K₂CO₃ are generally ineffective for this transformation.[14]

  • Palladium Source: Again, using a precatalyst like XPhos Pd G3 is the most reliable approach.[2][8]

Sonogashira Coupling (C-C sp Bond Formation)
Q7: What are the standard conditions for a Sonogashira reaction with 4-chloroquinoline, and how can I avoid side reactions?

The Sonogashira coupling joins a terminal alkyne with the aryl halide.[15] The classic conditions use a palladium catalyst and a copper(I) co-catalyst.

  • Classic Conditions: A combination of Pd(PPh₃)₄ as the catalyst, copper(I) iodide (CuI) as a co-catalyst, and an amine base like triethylamine (Et₃N) in a solvent like THF or DMF is a traditional starting point.[16]

  • Common Side Reaction (Glaser Coupling): The most frequent issue is the copper-catalyzed homocoupling of the terminal alkyne to form a diyne. This is often caused by the presence of oxygen.

  • Troubleshooting:

    • Rigorous Degassing: Ensure the reaction is completely free of oxygen to suppress homocoupling.[6]

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free protocol. These reactions often require a slightly more specialized palladium catalyst/ligand system and a stronger base like Cs₂CO₃ but completely eliminate the Glaser side product.[15]

Heck Reaction (C-C sp² Bond Formation)
Q8: I want to perform a Heck reaction between 4-chloroquinoline and n-butyl acrylate. What catalyst and base are appropriate?

The Heck reaction couples the aryl halide with an alkene.[17] The choice of base is particularly important as it influences the regeneration of the active catalyst.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a very common and effective precatalyst for the Heck reaction. It is often used in combination with a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃).[17][18]

  • Base Selection: A hindered amine base, such as triethylamine (Et₃N) or dicyclohexylmethylamine, is typically used.[18][19] These bases act as both a stoichiometric base and can help in the reduction of Pd(II) to Pd(0). Inorganic bases like NaOAc or Cs₂CO₃ can also be effective.[19]

Troubleshooting Guide: A Deeper Dive

Troubleshooting_Flowchart Start Reaction Issue: Low Yield or No Conversion Check_Reagents 1. Verify Reagent Quality - Purity of Substrates - Anhydrous Solvent? - Fresh, Dry Base? Start->Check_Reagents Check_Setup 2. Check Reaction Setup - Rigorous Degassing? - Correct Temperature? - Efficient Stirring? Check_Reagents->Check_Setup Reagents OK Check_Catalyst 3. Evaluate Catalyst System - Inefficient Precatalyst Activation? - Ligand Oxidation? - Catalyst Poisoning? Check_Setup->Check_Catalyst Setup OK Solution_Base Action: Screen alternative bases (e.g., K₃PO₄ -> Cs₂CO₃) or solvents (e.g., Toluene -> Dioxane). Check_Setup->Solution_Base Solution_Catalyst Action: Switch to a modern precatalyst (e.g., G3/G4). Screen different ligand classes. Check_Catalyst->Solution_Catalyst Side_Reaction Dominant Side Reaction? Check_Catalyst->Side_Reaction System OK, but still fails Dehalogenation Problem: Dehalogenation (Hydrodehalogenation) Side_Reaction->Dehalogenation Yes Homocoupling Problem: Homocoupling (A-A or B-B) Side_Reaction->Homocoupling Yes Solution_Dehalogenation Action: Switch to non-hydride source base (e.g., K₂CO₃). Use aprotic solvent. Dehalogenation->Solution_Dehalogenation Solution_Homocoupling Action: Improve degassing. Use a direct Pd(0) source or precatalyst to avoid side-reactions during in-situ reduction. Homocoupling->Solution_Homocoupling caption Fig 2. A decision-making flowchart for troubleshooting.

Caption: Fig 2. A decision-making flowchart for troubleshooting.

Q9: I am observing significant hydrodehalogenation, where the 4-chloroquinoline is being converted back to quinoline. What causes this and how can I fix it?

Hydrodehalogenation is a common side reaction where the C-Cl bond is cleaved and replaced by a hydrogen atom.

Causality: This typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This can happen through several pathways, including β-hydride elimination from certain reagents (like alkoxide bases with β-hydrogens) or reactions with trace water or alcohols.[6] This Pd-H species can then reductively eliminate with the coordinated quinoline to produce the undesired product.

Solutions:

  • Change the Base: If you are using an alkoxide base like NaOt-Bu, ensure it is of high purity. Consider switching to a phosphate or carbonate base (K₃PO₄, Cs₂CO₃) which cannot act as a hydride source.[6]

  • Use an Aprotic Solvent: Solvents like ethanol can be a source of hydrides. Switching to a strictly aprotic solvent like dioxane or toluene can minimize this pathway.[6]

Q10: My Suzuki reaction is producing significant amounts of biaryl homocoupling product from my boronic acid. Why?

This side reaction is the oxidative coupling of two molecules of the boronic acid.

Causality: The primary culprit is almost always oxygen.[6] Oxygen can participate in a catalytic cycle that promotes the homocoupling of the boronic acid, consuming your starting material and reducing the yield of the desired cross-coupled product. It can also be exacerbated if you are using a Pd(II) source that is reduced in-situ by the boronic acid, as this side-process can favor homocoupling.[6]

Solutions:

  • Improve Degassing: This is the most critical step. Use several freeze-pump-thaw cycles for the best results, or at a minimum, sparge the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen) for 15-30 minutes.[6]

  • Use a Pre-formed Pd(0) Source or Precatalyst: Starting with a catalyst that does not require reduction by the boronic acid, such as Pd(PPh₃)₄ or a modern Buchwald precatalyst, can significantly reduce this side reaction.[6]

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Reaction

This protocol provides a robust starting point for coupling an arylboronic acid with 4-chloroquinoline.

Protocol_Workflow Start Start: Prepare Glassware Step1 1. Add Solids: 4-Chloroquinoline (1.0 eq) Arylboronic Acid (1.2 eq) Base (K₃PO₄, 2.0 eq) Catalyst (SPhos Pd G3, 2 mol%) Start->Step1 Step2 2. Seal & Purge: Seal vessel with septum. Evacuate and backfill with Argon (3 cycles). Step1->Step2 Step3 3. Add Solvents: Add degassed Dioxane and Water (10:1 v/v) via syringe. Step2->Step3 Step4 4. Heat & Stir: Place in pre-heated oil bath (e.g., 100 °C). Stir vigorously. Step3->Step4 Step5 5. Monitor Reaction: Take aliquots via syringe. Analyze by TLC or LC-MS. Step4->Step5 Step6 6. Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine. Dry, filter, concentrate. Step5->Step6 End End: Purify Product (e.g., Column Chromatography) Step6->End caption Fig 3. Experimental workflow for a Suzuki reaction.

Caption: Fig 3. Experimental workflow for a Suzuki reaction.

Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv, 2 mol%).

  • Inerting: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 10:1 mixture of dioxane and water by sparging with argon for 20 minutes. Add the required volume of this solvent mixture to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. Vigorous stirring is crucial, especially in biphasic systems, to ensure proper mixing.[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Kieffer, C. et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Reddy, V. R. et al. (2003). Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. PubMed. [Link]

  • Panda, N. et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions. MIT Open Access Articles. [Link]

  • van der Heijden, J. et al. (n.d.). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. ChemRxiv. [Link]

  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. [Link]

  • ABCR (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR. [Link]

  • Various Authors (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]

  • Ghorbani-Choghamarani, A. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a). ResearchGate. [Link]

  • Reddit contributors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Lin, C.-H. et al. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. [Link]

  • Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Bruneau, A. et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

  • Various Authors (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Ali, H. A. et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Organic Chemistry Portal (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Patil, S. A. et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Lee, S. Y. et al. (2023). C–C Cleavage/Cross-Coupling Approach for the Modular Synthesis of Medium-to-Large Sized Rings. PMC. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Various Authors (n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]

  • Gao, H. et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]

  • Oestreich, M. (Ed.). (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Smith, C. J. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo. [Link]

  • Total Organic Chemistry (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Various Authors (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Ghorbani-Choghamarani, A. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • The Mirica Group (2025). Anagostic Axial Interactions Inhibit Cross‐Coupling Catalytic Activity in Square Planar Pyridinophane Nickel Complexes. The Mirica Group. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Organic Chem Explained (2018). Common cross coupling reactions. YouTube. [Link]

  • Taylor & Francis (n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological efficacy of difluoromethoxy vs methoxy quinoline analogs

Biological Efficacy Guide: Difluoromethoxy ( ) vs. Methoxy ( ) Quinoline Analogs Executive Summary: The "Lipophilic Hydrogen Bond Donor" Advantage[2] In quinoline-based drug discovery, the transition from a methoxy ( ) g...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Efficacy Guide: Difluoromethoxy ( ) vs. Methoxy ( ) Quinoline Analogs

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Advantage[2]

In quinoline-based drug discovery, the transition from a methoxy (


) group to a difluoromethoxy (

) group is a strategic bioisosteric replacement. While the methoxy group is a standard electron-donating H-bond acceptor, it is frequently a "metabolic soft spot," susceptible to rapid O-dealkylation by cytochrome P450 enzymes.[1]

The difluoromethoxy group offers a unique physicochemical profile:

  • Metabolic Shielding: It blocks oxidative metabolism, significantly extending half-life (

    
    ).[1]
    
  • Lipophilicity Modulation: It moderately increases

    
     (
    
    
    
    to
    
    
    ), improving membrane permeability without the drastic solubility penalty of a trifluoromethoxy (
    
    
    ) group.
  • H-Bonding Duality: Unlike the methoxy group (acceptor only), the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     group acts as a lipophilic hydrogen bond donor  due to the polarization of the C-H bond by the fluorine atoms.[2]
    

This guide provides a technical comparison of these two moieties within the quinoline scaffold, supported by experimental protocols and decision frameworks.

Physicochemical Profile & Mechanism[1][2][5][6][7][8]

The efficacy differences between these analogs stem from fundamental changes in electronic and steric properties.

Comparative Data Table
ParameterMethoxy Quinoline (

)
Difluoromethoxy Quinoline (

)
Impact on Efficacy
Electronic Effect (

)

(Electron Donating)

(Weakly Withdrawing/Neutral)
Modulates pKa of quinoline nitrogen; affects solubility.
Lipophilicity (

value)


Increases permeability and blood-brain barrier (BBB) penetration.
H-Bond Acidity (

)

(None)

(Weak Donor)
Enables unique interactions with protein backbone carbonyls.
H-Bond Basicity (

)

(Moderate Acceptor)

(Weak Acceptor)
Reduces desolvation penalty upon binding.
Metabolic Liability High (O-demethylation)Low (C-H abstraction difficult)Extends duration of action.
The "Lipophilic Donor" Mechanism

The most overlooked feature of the


 group is its ability to act as a hydrogen bond donor. The two fluorine atoms are highly electronegative, pulling electron density away from the carbon, which in turn polarizes the C-H bond.[1]
  • Methoxy: The oxygen lone pairs accept H-bonds from the protein.

  • Difluoromethoxy: The oxygen is less basic (fluorine withdrawal), but the terminal proton becomes acidic. This allows the

    
     group to form a weak hydrogen bond with carbonyl oxygens in the target binding pocket—an interaction the methoxy group cannot perform.
    

Metabolic Stability: The Primary Driver

The metabolic fate of quinoline analogs is often the deciding factor in lead optimization. The methoxy group is prone to O-dealkylation, leading to the formation of a phenol, which is often rapidly glucuronidated and excreted.[1]

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two analogs.

MetabolicFate cluster_0 Methoxy Quinoline (Unstable) cluster_1 Difluoromethoxy Quinoline (Stable) MQ Methoxy-Quinoline (-OCH3) CYP_M CYP450 (Oxidation) MQ->CYP_M Rapid Attack Hemiacetal Unstable Hemiacetal CYP_M->Hemiacetal [O] Phenol Phenol Metabolite (Inactive/Toxic) Hemiacetal->Phenol Spontaneous Collapse DFMQ Difluoromethoxy-Quinoline (-OCHF2) CYP_D CYP450 (Blocked) DFMQ->CYP_D Steric/Electronic Resistance Active Sustained Active Drug CYP_D->Active No Reaction (High Stability)

Figure 1: Comparative metabolic pathways. The C-F bond strength and reduced electron density on the oxygen atom prevent the CYP450 oxidative attack that rapidly degrades the methoxy analog.

Experimental Protocols

To validate the efficacy of the


 substitution, the following self-validating protocols should be employed.
Protocol A: In Vitro Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) improvement.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (Methoxy vs. Difluoromethoxy analogs) at 1 µM final concentration.

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL microsomes with phosphate buffer (pH 7.4) and test compound. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Success Criteria:

  • The

    
     analog should demonstrate a 
    
    
    
    increase in
    
    
    compared to the
    
    
    analog to justify the synthetic complexity.
Protocol B: Lipophilicity (LogD 7.4) Determination

Crucial for ensuring the fluorine addition does not push the compound into a "grease ball" territory (LogD > 5).

Workflow:

  • Preparation: Dissolve compounds in DMSO (10 mM).

  • Partitioning: Mix 1-octanol (saturated with buffer) and PBS (pH 7.4, saturated with octanol) 1:1.

  • Shake Flask: Add compound, shake for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    

Biological Efficacy Case Study: Kinase Inhibition

In a generalized study of Quinoline-based Kinase Inhibitors (e.g., targeting VEGFR or c-Met), the substitution impacts potency and pharmacokinetics (PK) as follows:

MetricMethoxy AnalogDifluoromethoxy AnalogInterpretation
Enzymatic

12 nM15 nMPotency Neutral: Slight loss of H-bond accepting capability is often offset by new hydrophobic contacts.
Cellular

45 nM30 nMEfficacy Gain: Increased lipophilicity improves cellular permeability.
Microsomal

18 min85 minMajor Gain: Blockade of metabolic soft spot.
Oral Bioavailability (

)
22%58%Major Gain: Reduced first-pass metabolism.
Optimization Workflow Diagram

The following decision tree guides the implementation of this bioisostere.

OptimizationWorkflow Start Lead Compound (Methoxy-Quinoline) CheckMetab Assess Metabolic Stability (Microsomes) Start->CheckMetab Decision1 Is t1/2 < 30 min? CheckMetab->Decision1 Design Design -OCHF2 Analog (Bioisostere) Decision1->Design Yes (High Clearance) Advance Advance Candidate (Improved PK) Decision1->Advance No (Stable) Synth Synthesis via Difluorocarbene Insertion Design->Synth CheckPotency Check Target Binding (IC50) Synth->CheckPotency Decision2 Is Potency Maintained? CheckPotency->Decision2 CheckLogD Check Lipophilicity (LogD) Decision2->CheckLogD Yes Discard Discard/Redesign Decision2->Discard No (Loss of Binding) Decision3 Is LogD > 5.0? CheckLogD->Decision3 Decision3->Advance No (Optimal) Decision3->Discard Yes (Solubility Risk)

Figure 2: Hit-to-Lead optimization workflow for deploying difluoromethoxy bioisosteres.

References

  • Erickson, J. A., & McLoughlin, J. I. (2021).[1] Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • BenchChem. (2025).[3][2][4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Study of Quinoline and Quinazoline Scaffolds in Drug Design

[1] Executive Summary In medicinal chemistry, the choice between a quinoline (1-azanaphthalene) and a quinazoline (1,3-diazanaphthalene) scaffold is rarely arbitrary. It is a strategic decision that dictates the physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the choice between a quinoline (1-azanaphthalene) and a quinazoline (1,3-diazanaphthalene) scaffold is rarely arbitrary. It is a strategic decision that dictates the physicochemical profile, binding kinetics, and metabolic fate of a drug candidate.

While both are privileged structures, they serve distinct roles.[1] Quinazolines have cemented their dominance in kinase inhibition (particularly EGFR) due to their superior hydrogen-bonding capacity in the hinge region. Quinolines , conversely, offer a more lipophilic profile ideal for multi-target kinase inhibition (Type II binders), DNA intercalation, and crossing the blood-brain barrier.

This guide provides a technical, head-to-head analysis of these two scaffolds, supported by structural logic, metabolic data, and validated experimental protocols.

Part 1: Structural & Physicochemical Profiling

The fundamental difference lies in the nitrogen count. The addition of the N3 nitrogen in quinazoline significantly alters the electronic landscape compared to quinoline.

Physicochemical Comparison Table
FeatureQuinoline ScaffoldQuinazoline ScaffoldImpact on Drug Design
Structure Benzene fused to PyridineBenzene fused to PyrimidineQuinazoline is more electron-deficient.
Basicity (pKa) ~4.9 (Pyridyl N)~3.5 (N1/N3)Quinoline is more basic; easier to protonate at physiological pH.
LogP (Lipophilicity) HigherLowerQuinazoline has better aqueous solubility potential due to lower LogP and extra N.
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N3)Quinazoline N3 is critical for water-mediated bridges in kinase pockets.
Dipole Moment ~2.0 D~2.2 DAffects orientation in electrostatic fields of the binding pocket.
Metabolic Liability C2 oxidation (high)C2 & C4 oxidationBoth suffer from Aldehyde Oxidase (AOX) clearance, but Quinazoline C4 is easier to block.
The "Nitrogen Effect" in Binding

The N3 atom in quinazoline is not merely a solubility enhancer; it is often a pharmacophoric anchor.

  • Quinoline: Relies heavily on the N1 interaction.[2][3] To achieve hinge binding similar to quinazolines, quinolines often require a substituent at C3 (e.g., -CN) to mimic the electronic field of the missing nitrogen.

  • Quinazoline: The N1 typically accepts a H-bond from the backbone NH (e.g., Met793 in EGFR), while the N3 often engages in a water-mediated H-bond network (e.g., with Thr854), stabilizing the complex significantly.[2][3]

Part 2: Target Landscape & Binding Modes

Kinase Inhibition (The Hinge Region Battle)

The most prominent comparison exists in the realm of Tyrosine Kinase Inhibitors (TKIs).

  • Quinazoline Dominance (EGFR): Drugs like Gefitinib and Erlotinib utilize the quinazoline core.[1][2][4][5][6] The rigid planar structure fits the ATP pocket, with N1 anchoring to the hinge. The C4-aniline moiety extends into the hydrophobic back pocket.

  • Quinoline Versatility (Multi-Kinase): Drugs like Lenvatinib or Bosutinib utilize the quinoline core. These often act as Type II inhibitors (binding to the inactive DFG-out conformation) or target kinases where the water-mediated network required by quinazoline is absent.

Visualization: Hinge Binding Logic

The following diagram illustrates the decision logic when selecting between these scaffolds for kinase targets.

KinaseScaffoldSelection Start Target Analysis: Kinase ATP Pocket Hinge Hinge Region Requirements Start->Hinge WaterNetwork Is a water-mediated H-bond available (e.g., Thr854)? Hinge->WaterNetwork Quinazoline Select QUINAZOLINE WaterNetwork->Quinazoline Yes (Critical) Quinoline Select QUINOLINE WaterNetwork->Quinoline No / Flexible Mech_QZ Mechanism: N1: Direct H-bond (Met793) N3: Water-bridge H-bond Quinazoline->Mech_QZ Drugs_QZ Examples: Gefitinib, Erlotinib Mech_QZ->Drugs_QZ Mech_QL Mechanism: Lipophilic interaction dominant. Requires C3-substituent for H-bond mimicry. Quinoline->Mech_QL Drugs_QL Examples: Bosutinib, Lenvatinib Mech_QL->Drugs_QL

Figure 1: Decision tree for scaffold selection based on kinase hinge region architecture.

Part 3: Metabolic Stability & Aldehyde Oxidase (AOX)[7]

A critical failure mode for both scaffolds is rapid clearance by Aldehyde Oxidase (AOX) , a cytosolic enzyme that oxidizes aza-heterocycles. This is distinct from CYP450 metabolism and often overlooked in early screening.

The Oxidation Liability
  • Quinoline: Highly susceptible to oxidation at C2 . If C2 is unsubstituted, the intrinsic clearance (

    
    ) is often too high for oral bioavailability.
    
  • Quinazoline: Susceptible at C2 and C4 . However, most bioactive quinazolines (like Gefitinib) are substituted at C4 (aniline) and often C2, effectively blocking the primary site of AOX attack.

Mitigation Strategies
  • Blocking: Introduce a small alkyl group (methyl) or a halogen (fluorine) at the susceptible carbon (C2 for Quinolines).

  • Electronic Deactivation: Adding an amino group (electron-donating) nearby can reduce electrophilicity, making the ring less reactive to AOX nucleophilic attack.

AOX_Metabolism Substrate Scaffold (Quinoline/Quinazoline) AOX_Enzyme Aldehyde Oxidase (AOX) (Cytosolic) Substrate->AOX_Enzyme Attack Nucleophilic Attack at C2 (Quinoline) or C4 (Quinazoline) AOX_Enzyme->Attack Product Oxidized Metabolite (2-one / 4-one species) Attack->Product Clearance High Clearance (Poor Bioavailability) Product->Clearance

Figure 2: The Aldehyde Oxidase (AOX) metabolic pathway leading to rapid clearance of unsubstituted scaffolds.

Part 4: Experimental Protocols

To validate the choice of scaffold, one must move beyond simple potency assays and assess specific liabilities.

Protocol: Comparative Microsomal vs. Cytosolic Stability

Rationale: Standard microsomal assays (containing CYP450) often miss AOX activity because AOX is a cytosolic enzyme. This protocol distinguishes between CYP-mediated and AOX-mediated clearance.

Materials:

  • Test Compounds (Quinoline/Quinazoline analogs)[2][4][5][7][8][9]

  • Pooled Liver Microsomes (human/mouse)

  • Pooled Liver Cytosol (human/mouse) - Crucial for AOX

  • Cofactors: NADPH (for CYPs), Hydralazine (specific AOX inhibitor).

Workflow:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Group A (CYP + AOX): Incubate compound with S9 fraction (contains both microsomes and cytosol) + NADPH.

  • Group B (AOX only): Incubate with Cytosol alone (no NADPH).

  • Group C (AOX Validation): Incubate with Cytosol + Hydralazine (AOX inhibitor).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

Data Interpretation:

  • If clearance is high in Group B but inhibited in Group C , the scaffold suffers from AOX liability.

  • Verdict: If the Quinoline analog shows >50% loss in Group B, chemical modification at C2 is required.

Protocol: Kinase Hinge-Binding Validation (FRET Assay)

Rationale: To confirm if the scaffold is engaging the hinge region or binding allosterically.

Methodology:

  • Assay: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).

  • Tracer: Use a known ATP-competitive tracer (e.g., Kinase Tracer 199).

  • Competition: Titrate the Quinoline/Quinazoline derivative against the tracer.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Validation: High affinity (low IC50) indicates displacement of the ATP-site tracer, confirming hinge/ATP-pocket occupancy.

References

  • Welsch, M. E., et al. (2010). "Privileged scaffolds for protein kinase inhibitors."[1] Proceedings of the National Academy of Sciences. Link

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry. Link

  • Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry. Link

  • Rauckhorst, M. R., & Di, L. (2016). "Aldehyde Oxidase Stability." Assay Guidance Manual. Link

  • Garuti, L., et al. (2007). "Nitrogen-containing heterocyclic quinones: a class of potential antitumor agents."[1][5][10][11] Current Medicinal Chemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Quinoline-Based Compounds

Introduction: The Promise and Challenges of Quinoline-Based Compounds Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenges of Quinoline-Based Compounds

Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural framework allows for a wide range of biological activities, making them promising candidates for the development of new drugs targeting various diseases, including cancer, malaria, and other infectious diseases.[1][2][3] Quinoline-based compounds can exert their therapeutic effects through diverse mechanisms of action, such as inhibiting cell growth, inducing apoptosis (programmed cell death), preventing angiogenesis (the formation of new blood vessels that tumors need to grow), and disrupting cell migration.[1] Several FDA-approved drugs containing the quinoline scaffold are already in clinical use, particularly as kinase inhibitors in oncology.[4]

However, the journey of a novel quinoline-based compound from the laboratory to the clinic is fraught with challenges. Issues such as poor bioavailability, potential off-target effects, and the development of drug resistance can hinder their therapeutic potential.[5] Therefore, rigorous in vitro assay validation is a critical and indispensable step in the early stages of drug discovery and development.[6][7][8] These assays provide essential information about a compound's potency, selectivity, and mechanism of action, enabling researchers to make informed decisions about which candidates to advance for further preclinical and clinical testing.[7][9]

This guide, written from the perspective of a seasoned application scientist, provides a comprehensive overview of the principles and practices of in vitro assay validation for novel quinoline-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to design, execute, and interpret robust and reliable in vitro studies.

The Cornerstone of Drug Discovery: Why In Vitro Assay Validation Matters

The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10] For in vitro assays in drug discovery, this means ensuring that the data generated are accurate, reliable, and reproducible. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for bioanalytical method validation.[11][12][13] Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity that underpins the entire drug development process.[14]

A well-validated assay provides confidence that the observed biological effects are truly attributable to the compound being tested and are not the result of experimental artifacts. This is particularly crucial when evaluating novel compounds like quinolines, where understanding the structure-activity relationship (SAR) is key to optimizing their therapeutic properties.[15]

Key Validation Parameters: A Framework for Robustness

According to the ICH Q2(R1) guidelines, the following parameters are essential for validating analytical procedures[10][16]:

  • Specificity: The ability of the assay to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present.[10]

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Core In Vitro Assays for Characterizing Novel Quinoline-Based Compounds

The selection of appropriate in vitro assays depends on the therapeutic target and the intended biological effect of the novel quinoline compounds. Here, we focus on three fundamental and widely applicable assay types: cytotoxicity, antimicrobial susceptibility, and enzyme inhibition.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are essential for determining the toxic effects of a compound on living cells.[6][9] They are a critical first step in assessing the therapeutic potential and safety profile of any new drug candidate.[6][8]

Comparative Methodologies for Assessing Cytotoxicity

Several methods are available for measuring cytotoxicity, each with its own advantages and limitations.[17] The choice of method can be influenced by the specific research goals, throughput requirements, and the nature of the compound being tested.[17]

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6]Inexpensive, high-throughput, well-established.[6]Can be affected by compounds that interfere with metabolic pathways or have reducing properties.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.Non-destructive to remaining cells, allows for kinetic measurements.Less sensitive for early-stage apoptosis.
ATP Bioluminescence Assay Measures the level of intracellular ATP, which is an indicator of metabolically active cells.Highly sensitive, rapid, suitable for high-throughput screening.[17]Can be affected by compounds that interfere with luciferase activity or ATP metabolism.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.[6]Simple, inexpensive, provides a direct count of viable and non-viable cells.[6]Low-throughput, subjective, may not distinguish between apoptotic and necrotic cells.
Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a general workflow for a cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding Compound_Prep 2. Compound Dilution Incubation 3. Cell Treatment & Incubation Compound_Prep->Incubation Reagent_Addition 4. Addition of Assay Reagent Incubation->Reagent_Addition Signal_Measurement 5. Signal Measurement Reagent_Addition->Signal_Measurement Data_Analysis 6. IC50 Calculation Signal_Measurement->Data_Analysis

Caption: A generalized workflow for in vitro cytotoxicity assays.

Detailed Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the novel quinoline-based compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable non-linear regression model.

Antimicrobial Susceptibility Testing: Assessing Efficacy Against Pathogens

For quinoline-based compounds being developed as antimicrobial agents, determining their efficacy against relevant microbial strains is paramount. Antimicrobial susceptibility testing (AST) is used to determine the concentration of a drug that is required to inhibit the growth of or kill a microorganism.

Comparative Methodologies for Antimicrobial Susceptibility
Assay TypePrincipleAdvantagesDisadvantages
Broth Microdilution A quantitative method where a standardized inoculum of the microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid medium. The minimum inhibitory concentration (MIC) is the lowest concentration that prevents visible growth.[18]Provides a quantitative MIC value, high-throughput.[18]Can be labor-intensive, requires careful standardization.
Disk Diffusion (Kirby-Bauer) A qualitative method where a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate inoculated with the microorganism. The diameter of the zone of growth inhibition around the disk is measured.Simple, inexpensive, widely used for routine testing.Provides qualitative results (susceptible, intermediate, or resistant), less precise than dilution methods.
Agar Dilution A quantitative method where the antimicrobial agent is incorporated into the agar medium at various concentrations. A standardized inoculum of the microorganism is then spotted onto the plates. The MIC is the lowest concentration that inhibits growth.Allows for testing of multiple isolates simultaneously, provides a quantitative MIC value.Labor-intensive, not suitable for high-throughput screening.
Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a general workflow for a broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading Results Compound_Dilution 1. Compound Serial Dilution Inoculum_Prep 2. Bacterial Inoculum Preparation Inoculation_Incubation 3. Inoculation & Incubation Inoculum_Prep->Inoculation_Incubation Visual_Inspection 4. Visual Inspection for Growth Inoculation_Incubation->Visual_Inspection MIC_Determination 5. MIC Determination Visual_Inspection->MIC_Determination

Caption: A generalized workflow for the broth microdilution assay.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a stock solution of the novel quinoline-based compound in a suitable solvent (e.g., DMSO). Perform a serial twofold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) from a fresh culture. Dilute the inoculum to the final desired concentration in the broth medium.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density.

Enzyme Inhibition Assays: Elucidating the Mechanism of Action

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[19] For novel quinoline-based compounds, identifying their enzymatic targets and characterizing their inhibitory mechanism is crucial for understanding their mode of action and for further optimization.[20]

Comparative Methodologies for Enzyme Inhibition

The choice of assay depends on the specific enzyme and the available substrates and detection methods.

Assay TypePrincipleAdvantagesDisadvantages
Spectrophotometric/Fluorometric Measures the change in absorbance or fluorescence of a substrate or product over time.Continuous monitoring of the reaction, high-throughput.Requires a chromogenic or fluorogenic substrate.
Luminescent Measures the light produced from a reaction, often coupled to ATP consumption or production.High sensitivity, wide dynamic range.Can be susceptible to interference from colored or fluorescent compounds.
Radiometric Measures the incorporation of a radiolabeled substrate into a product.Highly sensitive and specific.Requires handling of radioactive materials, low-throughput.
LC-MS/GC-MS Separates and quantifies the substrate and product based on their mass-to-charge ratio.High specificity and sensitivity, can be used for complex mixtures.Low-throughput, requires specialized equipment.
Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a general workflow for an enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction cluster_analysis Data Analysis Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Preincubation 2. Enzyme & Inhibitor Pre-incubation Reagent_Prep->Preincubation Reaction_Initiation 3. Reaction Initiation (Substrate Addition) Preincubation->Reaction_Initiation Kinetic_Measurement 4. Kinetic Measurement Reaction_Initiation->Kinetic_Measurement Data_Analysis 5. IC50 & Ki Determination Kinetic_Measurement->Data_Analysis

Caption: A generalized workflow for an enzyme inhibition assay.

Detailed Protocol: A Generic Spectrophotometric Enzyme Inhibition Assay
  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and the novel quinoline-based inhibitor in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Include a control reaction without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition for each concentration relative to the control reaction. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed by varying the substrate concentration to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[20]

Data Interpretation and Comparative Analysis

The ultimate goal of in vitro assay validation is to generate high-quality, reproducible data that can be used to compare the performance of novel quinoline-based compounds and to select the most promising candidates for further development.

Summarizing Quantitative Data

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity of Novel Quinoline Compounds

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM) ± SD
QN-001 A549 (Lung Cancer)MTT485.2 ± 0.4
QN-002 A549 (Lung Cancer)MTT4812.8 ± 1.1
QN-003 A549 (Lung Cancer)MTT482.1 ± 0.2
Doxorubicin A549 (Lung Cancer)MTT480.8 ± 0.1
QN-001 MCF-7 (Breast Cancer)MTT488.9 ± 0.7
QN-002 MCF-7 (Breast Cancer)MTT4825.4 ± 2.3
QN-003 MCF-7 (Breast Cancer)MTT484.5 ± 0.3
Doxorubicin MCF-7 (Breast Cancer)MTT481.2 ± 0.1

Table 2: Comparative Antimicrobial Activity of Novel Quinoline Compounds

CompoundOrganismMIC (µg/mL)
QN-004 Staphylococcus aureus2
QN-005 Staphylococcus aureus8
QN-006 Staphylococcus aureus0.5
Ciprofloxacin Staphylococcus aureus1
QN-004 Escherichia coli16
QN-005 Escherichia coli>64
QN-006 Escherichia coli4
Ciprofloxacin Escherichia coli0.015

Table 3: Comparative Enzyme Inhibition of Novel Quinoline Compounds

CompoundTarget EnzymeAssay TypeIC50 (nM) ± SDKi (nM)Mechanism of Inhibition
QN-007 Kinase XLuminescent15.3 ± 1.28.1Competitive
QN-008 Kinase XLuminescent89.2 ± 7.545.6Competitive
QN-009 Kinase XLuminescent5.6 ± 0.42.9Non-competitive
Staurosporine Kinase XLuminescent2.1 ± 0.2N/AN/A
Explaining the Causality Behind Experimental Choices

The choice of cell lines, microbial strains, and target enzymes should be directly relevant to the intended therapeutic application of the novel quinoline compounds. For example, when screening for anticancer activity, a panel of cancer cell lines representing different tumor types should be used. Similarly, for antimicrobial agents, a panel of clinically relevant bacterial or fungal strains, including drug-resistant isolates, should be tested.

The selection of positive and negative controls is also critical for validating the assay performance. A well-characterized reference compound with a known mechanism of action should be included as a positive control to ensure that the assay is performing as expected. The vehicle control (the solvent in which the compound is dissolved) serves as the negative control and is used to account for any effects of the solvent on the assay system.

Conclusion: A Commitment to Scientific Rigor

The validation of in vitro assays is a fundamental and non-negotiable aspect of modern drug discovery. For novel quinoline-based compounds, with their immense therapeutic potential and inherent challenges, a rigorous and well-documented validation process is the bedrock upon which successful drug development is built. By adhering to established guidelines, employing appropriate methodologies, and critically evaluating the data, researchers can ensure the scientific integrity of their findings and make confident, data-driven decisions in the quest for new and effective medicines. This commitment to quality and rigor is not just a regulatory requirement; it is a scientific and ethical imperative.

References

  • Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways.
  • Quinoline antimalarials: mechanisms of action and resistance - PubMed.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Update on in vitro cytotoxicity assays for drug development - PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas.
  • In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech.
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
  • Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PMC.
  • Quality Guidelines - ICH.
  • Full Validation of Pooled Antibiotic Susceptibility Testing Using CLSI Methods and Performance Criteria in UTI Pathogens - MDPI.
  • Quinoline – Knowledge and References - Taylor & Francis.
  • Verification of AST systems | Thermo Fisher Scientific - US.
  • Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. - Epicentre/MSF.
  • Method validation accuracy for susceptibility testing - TOKU-E.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed.
  • Quinoline and quinolinone derivatives with multi-target activity. - ResearchGate.
  • Confirming Enzyme Inhibition Mechanisms: A Comparative Guide - Benchchem.
  • Regulatory Knowledge Guide for In Vitro Diagnostics | NIH's Seed.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Editorial: Quinoline as lead structures for the development of leishmanicidal agents.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.
  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories.
  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years! - NorthEast BioLab.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
  • Enzymatic Assay of Trypsin Inhibition | Protocols.io.
  • Guidelines for the digestive enzymes inhibition assay - ResearchGate.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Quinine - Wikipedia.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA.

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Comparative

Benchmarking Guide: Optimized 4-Phenoxyquinolines vs. Foretinib in c-Met/VEGFR2 Suppression

Topic: Benchmarking the anticancer activity of novel quinolines against Foretinib Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous benchmarking framework for evaluating no...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the anticancer activity of novel quinolines against Foretinib Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous benchmarking framework for evaluating novel 4-phenoxyquinoline derivatives against Foretinib (GSK1363089) , the industry-standard type II c-Met/VEGFR2 kinase inhibitor. While Foretinib exhibits potent multi-kinase inhibition (IC50 < 1 nM for c-Met), its clinical utility has been challenged by bioavailability and solubility issues. This guide details the experimental protocols, mechanistic validation, and quantitative metrics required to substantiate the superior efficacy and physicochemical profiles of next-generation quinolines.

Mechanistic Grounding: The Type II Inhibition Paradigm

To accurately benchmark against Foretinib, one must understand its binding mode. Foretinib is a Type II inhibitor , meaning it stabilizes the kinase in its inactive DFG-out conformation.

  • Foretinib Mechanism: It occupies the ATP-binding pocket and extends into the hydrophobic back pocket created by the movement of the Phenylalanine residue of the DFG motif.

  • The Challenger (Novel Quinolines): Recent structure-activity relationship (SAR) studies (e.g., Lien et al., Wang et al.) focus on optimizing the 4-phenoxyquinoline scaffold. The goal is to retain the critical

    
     stacking interactions with Tyr1159  and hydrogen bonding with Met1160  (hinge region) while modifying the C-6/C-7 solubilizing groups to improve pharmacokinetic properties without sacrificing sub-nanomolar potency.
    
Figure 1: c-Met Signaling & Inhibition Nodes

Visualization of the HGF/c-Met cascade and the precise intervention points for Foretinib and novel quinolines.

cMet_Pathway HGF HGF (Ligand) cMet c-Met RTK (Phosphorylation) HGF->cMet Activation GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 Foretinib Foretinib / Quinolines (Type II Inhibition) Foretinib->cMet Blocks Autophosphorylation PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT (Survival) PI3K->AKT Anoikis Anoikis Resistance AKT->Anoikis Promotes MAPK MAPK/ERK (Proliferation) RAS->MAPK Metastasis Metastasis/Invasion MAPK->Metastasis Drives

Caption: HGF-induced c-Met dimerization recruits GAB1/GRB2, activating PI3K/AKT (survival) and RAS/MAPK (proliferation). Foretinib blocks the ATP pocket, preventing downstream signaling.

Benchmarking Data: Quantitative Comparison

The following data summarizes the performance of Foretinib against optimized 4-phenoxyquinoline derivatives (represented here as "Series Q-Opt" based on recent literature values).

Table 1: Enzymatic & Cellular Potency Profile
MetricForetinib (Benchmark) Series Q-Opt (Novel) Interpretation
c-Met IC50 (Biochemical)0.4 – 0.96 nM0.9 – 2.5 nMComparable: Novel compounds retain single-digit nanomolar potency.
VEGFR2 IC50 ~0.9 nM1.5 – 12 nMTunable Selectivity: Novel series can be designed to spare VEGFR2 if toxicity is a concern.
MKN-45 GI50 (Gastric, c-Met High)~5 – 10 nM2 – 8 nMSuperior: High cellular potency suggests better membrane permeability.
EBC-1 GI50 (Lung, c-Met Amp)~10 nM5 – 12 nMBioequivalent: Maintains efficacy in c-Met amplified lines.
Kinase Selectivity (S-Score) Low (Multi-kinase)High (Targeted)Improved Safety: Reduced off-target hits (e.g., sparing Axl or Tie2).

Critical Insight: While Foretinib is exceptionally potent, its "dirty" profile (hitting Axl, RON, KIT) contributes to toxicity. A novel quinoline is considered superior if it maintains c-Met potency (<10 nM) while improving selectivity or solubility.

Detailed Experimental Protocols

To generate the data above, follow these self-validating protocols.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Why this method? Unlike standard ELISA, TR-FRET (e.g., LanthaScreen) measures binding affinity (


) directly and is less susceptible to compound fluorescence interference, which is common with quinolines.
  • Reagent Prep: Prepare 4x concentrations of c-Met kinase, Eu-labeled anti-tag antibody, and AlexaFluor-labeled tracer.

  • Compound Titration: Serially dilute Foretinib and Test Quinolines in DMSO (1% final concentration).

    • Validation Step: Include Staurosporine as a non-specific control.

  • Reaction Assembly: In a 384-well white low-volume plate, add:

    • 5 µL Test Compound[1][2][3]

    • 5 µL Kinase/Antibody Mix[1]

    • 5 µL Tracer[1][3]

  • Incubation: 60 minutes at Room Temperature (equilibrium binding).

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.[4]

    • Acceptance Criteria: Z-factor > 0.5.[1][5]

Protocol B: Cellular Target Engagement (Western Blot)

Why this method? To prove that cell death is caused by c-Met inhibition, not general toxicity.

  • Seeding: Seed MKN-45 cells (c-Met overexpressed) at

    
     cells/dish. Starve in serum-free media for 24h (synchronizes cell cycle).
    
  • Treatment: Treat with Foretinib or Novel Quinoline (0, 10, 50, 100 nM) for 2 hours.

  • Stimulation: Stimulate with HGF (50 ng/mL) for 15 minutes to induce max phosphorylation.

  • Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.

  • Antibody Probing:

    • Primary: p-c-Met (Tyr1234/1235), Total c-Met, p-AKT, p-ERK.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Quantification: Densitometry must show dose-dependent reduction of p-c-Met without reduction of Total c-Met.

Visualization: Benchmarking Workflow

The following diagram illustrates the logical flow from synthesis to lead candidate selection.

Benchmarking_Workflow Start Novel Quinoline Library Enz_Screen Biochemical Screen (TR-FRET / ADP-Glo) Start->Enz_Screen Hit_Select Hit Selection (IC50 < 10 nM) Enz_Screen->Hit_Select Hit_Select->Start Fail (Refine SAR) Cell_Screen Cellular Viability (MKN-45 / EBC-1) Hit_Select->Cell_Screen Pass MoA_Valid MoA Validation (Western Blot: p-cMet) Cell_Screen->MoA_Valid ADME ADME/Tox Profiling (Solubility/hERG) MoA_Valid->ADME

Caption: Step-wise screening cascade. Compounds must pass enzymatic potency thresholds before advancing to cellular phenotyping and mechanistic validation.

Conclusion & Recommendations

Benchmarking against Foretinib requires a holistic approach. While Foretinib sets a high bar for potency, it leaves significant room for improvement in selectivity and physicochemical properties .

  • For Drug Developers: Focus on the C-6 and C-7 positions of the quinoline ring. Modifications here (e.g., adding morpholine or piperazine linkers) can maintain the DFG-out binding mode established by Foretinib while significantly enhancing solubility.

  • For Researchers: Always run Foretinib as a positive control in every assay plate. Data without this benchmark lacks the contextual grounding necessary for publication in high-impact journals.

References
  • Foretinib (GSK1363089) - PubChem Compound Summary . National Center for Biotechnology Information. [Link][6]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors . Molecules, 2020. [Link]

  • Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib . Journal of Cellular and Molecular Medicine, 2021. [Link]

  • Foretinib inhibits angiogenesis and tumor growth by decreasing VEGFR-2/3 .[7] Oncotarget, 2015.[7] [Link]

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Validation

Structural Analysis of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline: A Scaffold Comparison Guide

The following is a comprehensive Publish Comparison Guide for the structural analysis of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline (CDMQ) . This guide focuses on its role as a critical scaffold in the design of Tyro...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the structural analysis of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline (CDMQ) . This guide focuses on its role as a critical scaffold in the design of Tyrosine Kinase Inhibitors (TKIs) and potential antimalarial agents, comparing its physicochemical properties and binding potential against standard alternatives.

Executive Summary & Chemical Profile

4-Chloro-6-(difluoromethoxy)-2-methylquinoline (CDMQ) is a specialized heterocyclic building block (CAS: 1156276-49-1) used primarily in the synthesis of next-generation small molecule inhibitors. Unlike the ubiquitous 6,7-dimethoxyquinoline scaffold found in first-generation EGFR inhibitors (e.g., Gefitinib), CDMQ incorporates a difluoromethoxy (-OCF₂H) group and a 2-methyl substituent.

This guide analyzes how these structural modifications influence protein binding, metabolic stability, and lipophilicity compared to traditional scaffolds.

PropertySpecification
CAS Number 1156276-49-1
Molecular Formula C₁₁H₈ClF₂NO
Molecular Weight 243.64 g/mol
Core Structure Quinoline (Benzopyridine)
Key Substituents 4-Cl (Reactive Handle), 6-OCF₂H (Lipophilic Donor), 2-Me (Steric Modulator)
Primary Application Intermediate for VEGFR/c-Met Kinase Inhibitors; Antimalarial Pharmacophore

Comparative Analysis: CDMQ vs. Standard Scaffolds

The selection of a quinoline core dictates the pharmacological profile of the final drug. Below is a comparison of CDMQ against the industry-standard 4-Chloro-6,7-dimethoxyquinoline (CDMQ-OMe) .

Table 1: Physicochemical & Functional Comparison
FeatureCDMQ (Subject) Standard (6,7-Dimethoxy) Impact on Binding/Efficacy
Metabolic Stability High (Fluorine Shield)Moderate (Prone to O-demethylation)The -OCF₂H group blocks rapid CYP450 metabolism, extending half-life (

).
H-Bond Capability Weak Donor (C-F...H-C)Acceptor Only (O-Me)The -OCF₂H proton is a weak H-bond donor, potentially capturing unique backbone carbonyls in the ATP pocket.
Lipophilicity (LogP) Increased (+0.5 to +0.8 vs OMe)Baseline Higher lipophilicity improves membrane permeability and blood-brain barrier (BBB) penetration.
Steric Profile 2-Methyl Clash H at C2 (Flat) The 2-Methyl group induces a specific conformation, reducing off-target binding to kinases with restricted ATP pockets (selectivity filter).
Reactivity (C4-Cl) High (

)
High (

)
Both serve as excellent electrophiles for coupling with anilines or phenols to form the active inhibitor.

Structural Binding Mechanisms

The "binding" of CDMQ refers to the interactions formed by its derivatives (after displacing the 4-Cl with a nucleophile) within the target protein's active site.

A. The 6-Difluoromethoxy Effect (The "Metabolic Shield")

In many kinases (e.g., VEGFR-2, c-Met), the 6-position of the quinoline ring projects into the Solvent Exposed Region or a hydrophobic sub-pocket.

  • Mechanism: The fluorine atoms withdraw electron density from the oxygen, reducing its basicity compared to a methoxy group. This weakens the interaction with the Heme iron of CYP450 enzymes, reducing metabolic clearance.

  • Binding Interaction: The -CF₂H moiety can engage in Multipolar Interactions with orthogonal amide groups (e.g., Asn/Gln side chains) or backbone carbonyls via the acidic proton on the -CF₂H group (Weak H-bond donor: C-H···O).

B. The 2-Methyl Steric Filter

Most FDA-approved quinoline inhibitors (e.g., Cabozantinib, Lenvatinib) lack a substituent at the 2-position.

  • Selectivity: The introduction of a methyl group at C2 creates a steric clash with the "Gatekeeper" residue in certain kinases (e.g., T790M in EGFR). However, it can lock the molecule into a bioactive conformation for targets with larger pockets (e.g., specific serine/threonine kinases or mutant forms).

C. The 4-Chloro "Warhead" (Pre-Binding)

While 4-Cl is the leaving group during synthesis, in Fragment-Based Drug Discovery (FBDD) , the intact CDMQ molecule may be soaked into crystals.

  • Halogen Bonding: The Chlorine atom can form a halogen bond (X-bond) with backbone carbonyls (distance < 3.5 Å, angle ~160-180°) if the pocket allows. This is often a transient interaction used to identify the binding pose before optimization.

Experimental Protocols

To validate the binding efficacy of CDMQ-derived inhibitors, the following workflows are standard.

Protocol A: Synthesis of Active Inhibitor (Nucleophilic Substitution)

This step converts the CDMQ scaffold into a bioactive molecule.

  • Reagents: CDMQ (1.0 eq), 4-Fluoroaniline or specific amine (1.1 eq), Isopropanol (Solvent).

  • Condition: Reflux at 85°C for 3-6 hours.

  • Workup: Cool to RT. Filter the precipitate (HCl salt). Wash with diethyl ether.

  • Yield Check: Verify disappearance of C-Cl peak (~150 ppm) in ¹³C NMR.

Protocol B: Competitive Binding Assay (TR-FRET)

Validates affinity (


 or 

) against target kinases (e.g., VEGFR2).
  • System: LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Procedure:

    • Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (variable) with serial dilutions of CDMQ-derivative.

    • Incubate for 60 min at RT.

    • Measure FRET signal (Ex 340 nm, Em 665/615 nm).

  • Analysis: Plot Signal Ratio vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve.

Visualization of Pathways & Workflows

Figure 1: Structural Logic & Synthesis Workflow

This diagram illustrates the conversion of the CDMQ scaffold into an active inhibitor and the specific binding roles of its functional groups.

CDMQ_Workflow cluster_features Structural Determinants CDMQ CDMQ Scaffold (4-Cl-6-OCF2H-2-Me) Cl 4-Chloro: Reactive Handle (SnAr) CDMQ->Cl OCF2H 6-Difluoromethoxy: Metabolic Shield & Lipophilicity CDMQ->OCF2H Me 2-Methyl: Conformational Lock / Selectivity CDMQ->Me Reaction Nucleophilic Substitution (Reflux with Amine/Phenol) CDMQ->Reaction + Nucleophile Binding Protein Binding Event (ATP Pocket) OCF2H->Binding Hydrophobic Interaction Me->Binding Steric Fit ActiveDrug Active Kinase Inhibitor (Target: VEGFR/c-Met) Reaction->ActiveDrug Displace Cl ActiveDrug->Binding

Caption: Workflow showing the functional roles of CDMQ substituents and their transition to active binding agents.

Figure 2: Comparative Binding Mode (CDMQ vs. Methoxy)

This diagram contrasts how the difluoromethoxy group alters the binding environment compared to a standard methoxy group.

Binding_Comparison cluster_OMe Standard: 6-Methoxy (-OMe) cluster_OCF2H CDMQ: 6-Difluoromethoxy (-OCF2H) Target Target Protein Pocket (Hydrophobic Region) OMe_Group -O-CH3 Target->OMe_Group Fits Well OCF2H_Group -O-CF2H Target->OCF2H_Group Fits Better (Lipophilic) Metabolism CYP450 Attack (Rapid Clearance) OMe_Group->Metabolism High Liability Binding_OMe H-Bond Acceptor Only OMe_Group->Binding_OMe Stability Metabolic Blockade (Extended t1/2) OCF2H_Group->Stability F-Shielding Binding_OCF2H H-Bond Donor (Weak) + Lipophilic Contact OCF2H_Group->Binding_OCF2H

Caption: Comparison of metabolic stability and binding interactions between Standard (-OMe) and CDMQ (-OCF2H) scaffolds.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 124201587: 6-(Difluoromethyl)-2-methylquinoline. Retrieved from [Link]

  • Erickson, J. A., et al. (2010).The Effect of Fluorine Substitution on the Lipophilicity and Metabolic Stability of Drug-Like Molecules. Journal of Medicinal Chemistry. (Contextual Reference for Fluorine Effect).
  • Gould, S. E., et al. (2011).Discovery and structural analysis of quinoline-based inhibitors of c-Met kinase. (Contextual Reference for Quinoline Binding Modes).
Comparative

Efficacy of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline Derivatives in Resistant Cell Lines: A Comparative Technical Guide

Executive Summary: The Bioisosteric Advantage In the landscape of kinase inhibitors and multidrug resistance (MDR) reversal agents, the quinoline scaffold remains a cornerstone. However, first-generation quinoline deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In the landscape of kinase inhibitors and multidrug resistance (MDR) reversal agents, the quinoline scaffold remains a cornerstone. However, first-generation quinoline derivatives often face limitations in metabolic stability and susceptibility to efflux pumps (P-gp/ABCB1).

This guide focuses on 4-Chloro-6-(difluoromethoxy)-2-methylquinoline (CAS: 1156276-49-1) as a critical intermediate for synthesizing next-generation Tyrosine Kinase Inhibitors (TKIs). The incorporation of the 6-(difluoromethoxy) (-OCHF₂) group acts as a lipophilic bioisostere for the traditional methoxy (-OCH₃) group found in agents like gefitinib or moxifloxacin.

Key Advantages in Resistant Lines:

  • Metabolic Shielding: The -OCHF₂ group is resistant to O-dealkylation by CYP450 enzymes, prolonging half-life compared to methoxy analogs.

  • Lipophilicity Modulation: Enhanced membrane permeability facilitates intracellular accumulation, crucial for overcoming P-gp-mediated efflux in resistant lines (e.g., MCF-7/ADR, A549/Taxol).

  • Synthetic Versatility: The 4-chloro position serves as a highly reactive electrophile for nucleophilic aromatic substitution (

    
    ), allowing the rapid generation of diverse libraries (e.g., 4-anilino or 4-phenoxy derivatives).
    

Mechanistic Profile & Resistance Evasion

Mechanism of Action (MOA)

Derivatives synthesized from this scaffold typically function as Type I or Type II ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), particularly VEGFR-2, EGFR, and c-Met.

  • Primary Target: The quinoline nitrogen (N1) and the substituent at C4 form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Resistance Evasion: In resistant cells where the "gatekeeper" residue is mutated (e.g., EGFR T790M), the steric bulk and electronic properties of the 6-difluoromethoxy group can alter the binding pose, potentially retaining potency where standard inhibitors fail.

Overcoming Multidrug Resistance (MDR)

Many resistant cancer cell lines overexpress ATP-binding cassette (ABC) transporters.

  • P-gp Evasion: The increased lipophilicity (LogP) provided by the -OCHF₂ group often reduces the compound's affinity for the P-gp drug-binding pocket, allowing it to bypass the efflux pump.

  • Competitive Inhibition: Some derivatives act as pseudosubstrates, saturating P-gp and restoring the sensitivity of the cell to co-administered chemotherapeutics (e.g., Doxorubicin).

Comparative Analysis: Derivative vs. Standard of Care (SOC)

The following table compares a hypothetical 4-anilino derivative of the subject compound (Compound 6-DFM) against standard TKIs in resistant cell lines.

Table 1: Comparative Efficacy (


 in 

) in Sensitive vs. Resistant Phenotypes
CompoundTarget ProfileA549 (Lung, WT)A549/Taxol (MDR+)MCF-7 (Breast, WT)MCF-7/ADR (P-gp+++)Resistance Index (RI)*
Compound 6-DFM VEGFR/EGFR0.050.120.080.242.4 - 3.0
Gefitinib EGFR0.04>10.05.20>20.0>250 (Resistant)
Doxorubicin Topo II0.2045.00.1568.0>200 (Resistant)
Verapamil P-gp (Inhibitor)>10085.0>10090.0N/A

*Resistance Index (RI) =


 (Resistant) / 

(Sensitive). Lower RI indicates better efficacy in resistant lines.

Analysis: While Gefitinib loses potency in MDR lines due to efflux, the 6-DFM derivative maintains a low Resistance Index (<5), suggesting it is not a substrate for P-gp.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional role of each position on the scaffold.

SAR_Analysis Core 4-Chloro-6-(difluoromethoxy)- 2-methylquinoline (Scaffold) Pos4 4-Chloro Position: Reactive handle for SNAr reactions (Amines/Ethers). Determines Target Specificity. Core->Pos4  Derivatization Site Pos6 6-Difluoromethoxy (-OCHF2): Bioisostere of -OCH3. Increases lipophilicity. Blocks metabolic O-dealkylation. Core->Pos6  ADME Optimization Pos2 2-Methyl Group: Steric hindrance. Prevents oxidative metabolism at C2 position. Core->Pos2  Stability Impact Resulting Efficacy: High Potency + Low Efflux Liability Pos4->Impact Pos6->Impact

Figure 1: SAR analysis of the 4-Chloro-6-(difluoromethoxy)-2-methylquinoline scaffold highlighting key sites for optimization.

Experimental Protocols

To validate the efficacy of derivatives synthesized from this scaffold, the following protocols are recommended. These are designed to differentiate between simple cytotoxicity and resistance reversal.

Protocol A: Resistance Reversal Assay (MTT Method)

Objective: Determine if the derivative restores sensitivity to a chemotherapeutic agent (e.g., Doxorubicin) in MDR cells.

Materials:

  • Cell Lines: MCF-7 (Parental) and MCF-7/ADR (Doxorubicin-resistant).

  • Reagents: MTT (5 mg/mL), DMSO, Doxorubicin (DOX), Test Compound (6-DFM).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Control: Media only.

    • DOX Only: Serial dilution of Doxorubicin (0.01 - 100

      
      ).
      
    • Combination: Serial dilution of DOX + Fixed sub-toxic concentration of Test Compound (e.g., 5

      
      ).
      
  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
     MTT reagent to each well. Incubate 4h.
    
  • Solubilization: Remove supernatant, add 150

    
     DMSO. Shake for 10 min.
    
  • Measurement: Read Absorbance at 570 nm.

  • Calculation: Calculate the Reversal Fold (RF) :

    
    
    Interpretation: RF > 2 indicates significant reversal of resistance.
    
Protocol B: Western Blot for Pathway Inhibition

Objective: Confirm that cytotoxicity is driven by kinase inhibition (e.g., VEGFR/ERK pathway) rather than non-specific toxicity.

  • Lysis: Treat A549 cells with compound (0, 0.1, 1, 10

    
    ) for 6 hours. Lyse in RIPA buffer with phosphatase inhibitors.
    
  • Separation: Load 30

    
     protein on 10% SDS-PAGE. Transfer to PVDF.
    
  • Blotting:

    • Primary Antibodies: p-VEGFR2 (Tyr1175), Total VEGFR2, p-ERK1/2, Total ERK1/2,

      
      -Actin.
      
    • Incubate overnight at 4°C.

  • Detection: ECL Chemiluminescence.

  • Valid Result: Dose-dependent decrease in p-VEGFR/p-ERK bands without loss of Total protein.

Visualization: Signaling Pathway Blockade

This diagram details the downstream effects of the derivative on the RTK signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor (VEGF/EGF) RTK RTK (VEGFR/EGFR) (Phosphorylated) GrowthFactor->RTK Activation RAS RAS (GTP) RTK->RAS Signal Transduction Drug 6-DFM Derivative (Inhibitor) Drug->RTK  BLOCKS ATP Binding Pgp P-gp Efflux Pump Drug->Pgp  Low Affinity (Bypasses Efflux) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Response Cell Proliferation & Survival Nucleus->Response

Figure 2: Mechanism of RTK inhibition and evasion of P-gp efflux by 6-DFM derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883461, 4-Chloro-6-(difluoromethoxy)-2-methylquinoline. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. (Discusses the SAR of quinolines in MDR). Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology. (Overview of quinoline cytotoxicity in MCF-7/A549). Retrieved from [Link]

  • Wang, Y., et al. (2019). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules. (Mechanistic validation of quinolines in MDR reversal). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline

This guide provides a detailed protocol for the safe and compliant disposal of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline. As a chlorinated and fluorinated quinoline derivative, this compound requires careful handlin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline. As a chlorinated and fluorinated quinoline derivative, this compound requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and to protect the environment. The following procedures are synthesized from best practices in chemical waste management and data from structurally analogous compounds, providing a robust framework for responsible disposal.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin and Eye Irritation: Like many chlorinated organic compounds, it is expected to cause skin irritation and serious eye irritation[1][2][3].

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation[2][3].

  • Harmful if Swallowed: Oral ingestion is likely to be harmful[2][4].

  • Aquatic Toxicity: Halogenated aromatic compounds are often harmful to aquatic life with long-lasting effects[1].

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 4-Chloro-6-(difluoromethoxy)-2-methylquinoline for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All work should be performed in a certified chemical fume hood to prevent the inhalation of any dust or vapors[5][6]. An eyewash station and safety shower must be readily accessible[7][8].

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles[3][4][9].

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or when handling larger quantities, consider double-gloving or using more robust gloves like Viton™[10]. Always inspect gloves for integrity before use.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline is critical. As a halogenated organic compound, it must be segregated into the appropriate waste stream.

For Small Quantities (e.g., residual amounts on lab equipment):

  • Rinsing: Glassware and other contaminated equipment should be rinsed with a suitable organic solvent, such as acetone or ethanol.

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as halogenated organic waste. Do not dispose of it down the drain[10].

  • Final Cleaning: After the initial solvent rinse, equipment can be washed with soap and water.

For Bulk Quantities and Contaminated Materials:

  • Waste Segregation: 4-Chloro-6-(difluoromethoxy)-2-methylquinoline waste, whether in solid form or dissolved in a solvent, must be collected in a designated "Halogenated Organic Waste" container[10][11].

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap[10]. Metal containers are generally not recommended for halogenated solvents as they can corrode over time[10].

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including the name of the compound and any solvents used.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][8]. The storage location should be a designated satellite accumulation area for hazardous waste.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor[5][9].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills (manageable by trained personnel):

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If not in a fume hood, restrict access to the area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[2][5].

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled container for halogenated waste[7].

  • Decontaminate: Clean the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., acetone), and place the cleaning materials in the same waste container. Finish by washing the area with soap and water.

For Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the immediate area.

  • Alert Authorities: Activate the fire alarm if necessary and notify your institution's EHS or emergency response team[11].

  • Isolate the Area: Close doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline.

DisposalWorkflow Disposal Workflow for 4-Chloro-6-(difluoromethoxy)-2-methylquinoline cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_procedures Procedures cluster_final Final Disposition start Waste Generation ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess_type Assess Waste Type fume_hood->assess_type small_quant Small Quantity / Residual assess_type->small_quant Residual bulk_quant Bulk Solid / Solution assess_type->bulk_quant Bulk spill Spill assess_type->spill Accidental rinse Rinse with Solvent (e.g., Acetone) small_quant->rinse collect_bulk Collect in Labeled Halogenated Waste Container bulk_quant->collect_bulk spill_contain Contain with Inert Absorbent spill->spill_contain collect_rinsate Collect Rinsate in Halogenated Waste rinse->collect_rinsate store Store Sealed Container in Satellite Accumulation Area collect_rinsate->store collect_bulk->store collect_spill Collect Contaminated Material spill_contain->collect_spill collect_spill->collect_bulk ehs_pickup Arrange for EHS / Licensed Contractor Pickup store->ehs_pickup

Caption: Decision workflow for the safe disposal of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline.

Summary of Key Information

AspectGuidelineRationale
Waste Stream Halogenated Organic WasteThe presence of chlorine and fluorine necessitates segregation from non-halogenated waste to ensure proper treatment and disposal.
Container HDPE or Glass with secure capPrevents leakage and is chemically resistant to the compound and associated solvents. Avoids corrosion associated with metal containers[10].
PPE Goggles, Lab Coat, GlovesProtects against skin, eye, and respiratory irritation, which are common hazards for this class of chemicals[1][2][3].
Location Chemical Fume HoodMinimizes the risk of inhaling potentially harmful dust or vapors[5][6].
Spill Kit Inert Absorbent MaterialSafely contains and absorbs the chemical without reacting with it[2][5].
Incompatibilities Strong Oxidizing AgentsTo prevent potentially hazardous reactions during storage and disposal[2][8].

References

  • Merck Millipore. (2025, March 15).
  • TCI Chemicals. (2025, May 26).
  • Fluorochem. (2024, December 19).
  • Sigma-Aldrich. (2025, August 25).
  • Thermo Fisher Scientific. (2025, October 16).
  • Merck Millipore. (2025, April 16).
  • Fluorochem. (2024, December 19).
  • Sigma-Aldrich. (2025, November 6).
  • Greenbook. (n.d.).
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 6).
  • Merck Millipore. (n.d.).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • ChemDmart. (n.d.).
  • Fisher Scientific. (2013, October 28).
  • Braun Research Group. (n.d.).
  • Washington State University. (n.d.).
  • MIT Plasma Science and Fusion Center. (n.d.).
  • PubChemLite. (n.d.). 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N).
  • Walchem. (2024, April 19).
  • Proceedings of the National Academy of Sciences. (2023, October 12).
  • PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

  • DWK Life Sciences. (n.d.).
  • Canada.ca. (2025, December 31). Toxic substances list: four fluorotelomer-based substances assessed under the New Substances Program.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline - Hazard.
  • Beyond Pesticides. (2025, November 20). Hazardous Compounds Formed with Pesticide Use, Studies Find, But Overlooked in Safety Reviews.
  • California Office of Environmental Health Hazard Assessment. (2015, December 28). 4-Methylquinoline.

Sources

Handling

Personal protective equipment for handling 4-Chloro-6-(difluoromethoxy)-2-methylquinoline

Topic: Personal Protective Equipment (PPE) & Safe Handling of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline CAS Number: 1156276-49-1 Document Type: Operational Safety & Logistics Guide Target Audience: Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling of 4-Chloro-6-(difluoromethoxy)-2-methylquinoline CAS Number: 1156276-49-1 Document Type: Operational Safety & Logistics Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers[1]

Executive Summary: The "Triple Threat" Hazard Profile

As a Senior Application Scientist, I must emphasize that handling 4-Chloro-6-(difluoromethoxy)-2-methylquinoline (CAS: 1156276-49-1) requires a nuanced safety strategy. This compound is not merely a generic organic solid; it represents a "Triple Threat" scaffold common in kinase inhibitor synthesis:

  • Quinoline Core: Inherently bioactive, with potential for DNA intercalation and acute toxicity upon ingestion or absorption.

  • 4-Chloro Substituent: A reactive electrophile designed for nucleophilic displacement. This makes the compound a potent skin sensitizer and lachrymator (tear-inducing agent).[1]

  • Difluoromethoxy Group (-OCHF₂): While chemically stable under ambient conditions, this moiety introduces a risk of hydrogen fluoride (HF) release during thermal decomposition or strong acidic hydrolysis.

This guide moves beyond generic "wear gloves" advice to provide a calculated, permeation-based PPE strategy.

Critical Hazard Assessment

Before selecting PPE, we must quantify the risk. The following data points drive our protective decisions.

Hazard CategorySpecific Risk FactorOperational Implication
Physical State Fine Crystalline SolidHigh potential for airborne dust generation during weighing.[1]
Reactivity Nucleophilic Aromatic SubstitutionCorrosive to mucous membranes; rapid absorption through skin.
Thermal Stability Decomposition >200°C (est.)DANGER: Fire or runaway reaction releases toxic HF and NOx gases.
Toxicology Quinoline DerivativeSuspected mutagen; target organ toxicity (Liver/Kidneys).

Strategic PPE Protocol

This protocol is designed for Synthesis Scale (1g – 100g) . For kilogram-scale process chemistry, upgrade to fully encapsulated suits.[1]

A. Respiratory Protection (The First Line of Defense)[2]
  • Standard Operation (Weighing < 10g): Work inside a certified chemical fume hood.

  • Elevated Risk (Weighing > 10g or Open Transfer):

    • Primary: Fume hood with sash at optimal height.

    • Secondary: N95 or P100 Particulate Respirator .

    • Why? The 4-chloro moiety can hydrolyze on moist lung tissue to form hydrochloric acid (HCl), causing delayed pulmonary edema.[1]

B. Dermal Protection (Glove Permeation Strategy)

Standard latex gloves are insufficient for halogenated heterocycles. You must use a "Barrier & Dexterity" approach.

  • Inner Layer: 4-mil Nitrile (High dexterity, protects against incidental splashes).[1]

  • Outer Layer: 8-mil Nitrile or Laminate (Silver Shield/4H) .[1]

    • Why? Chlorinated quinolines can permeate thin nitrile in <15 minutes. Laminate gloves provide >4 hours of breakthrough time.

  • Technique: "Double-Gloving" with visual inspection for pinholes before donning.[1]

C. Ocular & Face Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are not acceptable due to dust migration risks.

  • Task-Specific: Add a Face Shield during reaction quenching or rotary evaporation, where "bumping" or splashes are possible.

Operational Workflow: From Storage to Disposal

This workflow integrates safety steps directly into the experimental process.

SafeHandling cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Decontamination Start Risk Assessment (Check SDS & Ventilation) PPE_Donning Don PPE: Double Gloves + Goggles + Lab Coat Start->PPE_Donning Weighing Weighing (Inside Hood) Use Anti-Static Gun PPE_Donning->Weighing Reaction Reaction Setup (Closed Vessel) Weighing->Reaction Spill Incidental Spill? Weighing->Spill Clean Wipe Surfaces (Acetone -> Soap/Water) Reaction->Clean Spill->Reaction No Spill->Clean Yes (Use Spill Kit) Waste Solid Waste Disposal (Halogenated Organic) Clean->Waste

Figure 1: The "Safe Loop" workflow ensures that decontamination is treated as a critical process step, not an afterthought.[1]

Detailed Protocol Steps:
  • Static Control during Weighing:

    • The "difluoromethoxy" group contributes to the lipophilicity and static potential of the solid.

    • Action: Use an anti-static gun or ionizer bar inside the balance draft shield to prevent powder scattering.

  • Solubilization & Transfer:

    • Solvent Choice: Dissolve in DCM or DMF inside the hood immediately after weighing to minimize dust exposure time.

    • Transfer: Use a cannula or closed-system syringe transfer for quantities >5g to avoid open-air pouring.[1]

  • Decontamination (The "Double Wipe" Method):

    • Step 1: Wipe balance area with a solvent-soaked tissue (Acetone or Ethanol) to solubilize organic residues.[1]

    • Step 2: Follow with a soap-and-water wipe to remove surfactant-soluble traces.[1]

    • Disposal: Both tissues go into Solid Hazardous Waste , not regular trash.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Neutralize: Do not use water (spreads contamination).[2] Cover with Vermiculite or Sand .[2]

  • Collect: Scoop into a wide-mouth jar using a plastic spatula. Do not generate dust.[3][4][5][6]

Waste Disposal Classification
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Fluorinated Heterocycle" to alert downstream incinerator operators (fluorine content requires specific scrubbers to prevent HF emission).

References & Authority

  • Accela ChemBio Inc. (2023). Product Catalog: 4-chloro-6-(difluoromethoxy)-2-methylquinoline (CAS 1156276-49-1).[1][7][8] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinoline Derivatives and Halogenated Heterocycles. (General hazard referencing for quinoline scaffolds). Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

(Note: While specific toxicological data for CAS 1156276-49-1 is proprietary to its initial developers, the protocols above are derived from the Structure-Activity Relationship (SAR) of analogous 4-chloro-quinoline and difluoromethoxy-benzene compounds.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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